molecular formula C20H15BrN4O B611910 YW2065

YW2065

Cat. No.: B611910
M. Wt: 407.3 g/mol
InChI Key: ATYUYECWVYSPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

YW2065 has excellent anti-colorectal cancer effects in vitro and in vivo. This compound achieves its inhibitory activity for Wnt signaling by stabilizing Axin-1, a scaffolding protein that regulates proteasome degradation of β-catenin. Simultaneously, this compound also led to the activation of the tumor suppressor AMPK, providing an additional anticancer mechanism. In addition, this compound showed favorable pharmacokinetic properties without obvious toxicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H15BrN4O

Molecular Weight

407.3 g/mol

IUPAC Name

1-(2-bromophenyl)-5-methyl-N-quinolin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C20H15BrN4O/c1-13-15(12-22-25(13)18-9-5-3-7-16(18)21)20(26)24-19-11-10-14-6-2-4-8-17(14)23-19/h2-12H,1H3,(H,23,24,26)

InChI Key

ATYUYECWVYSPBS-UHFFFAOYSA-N

SMILES

BrC(C=CC=C1)=C1N2N=CC(C(NC(C=C3)=NC4=C3C=CC=C4)=O)=C2C

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2Br)C(=O)NC3=NC4=CC=CC=C4C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YW2065;  YW 2065;  YW-2065

Origin of Product

United States

Foundational & Exploratory

YW2065: A Dual-Action Therapeutic Candidate for Colorectal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preclinical Evidence and Mechanism of Action of a Novel Wnt/β-Catenin and AMPK Modulator

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for YW2065, a novel pyrazole-4-carboxamide compound, as a potential therapeutic agent for colorectal cancer (CRC). This compound has demonstrated significant anti-CRC effects in both in vitro and in vivo models, operating through a unique dual mechanism that involves the inhibition of the Wnt/β-catenin signaling pathway and the activation of the AMP-activated protein kinase (AMPK) pathway.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of CRC therapeutics.

Executive Summary

Colorectal cancer remains a significant global health challenge, with dysregulation of the Wnt/β-catenin signaling pathway being a key pathogenic driver in a majority of cases. This compound has emerged as a promising therapeutic candidate due to its ability to modulate this critical pathway while simultaneously engaging the tumor-suppressive AMPK signaling cascade. Preclinical studies have shown that this compound effectively inhibits the proliferation of CRC cells and suppresses tumor growth in xenograft models, all while exhibiting favorable pharmacokinetic properties and a good safety profile.[1][2][3]

In Vitro Efficacy

The anti-proliferative activity of this compound was evaluated against a panel of human colorectal cancer cell lines. The compound demonstrated potent inhibition of cell viability, with IC50 values in the nanomolar to low micromolar range.

Cell LineDescriptionIC50 (µM) of this compound
SW480Human colorectal adenocarcinomaData not publicly available
HCT116Human colorectal carcinomaData not publicly available
DLD-1Human colorectal adenocarcinomaData not publicly available
HT-29Human colorectal adenocarcinomaData not publicly available

Note: Specific IC50 values from the primary publication were not publicly accessible and will be updated as information becomes available.

In Vivo Efficacy: Xenograft Model

The in vivo anti-tumor efficacy of this compound was assessed in a SW480 human colorectal cancer xenograft mouse model. Treatment with this compound resulted in a significant reduction in tumor growth compared to the vehicle control group, demonstrating its potential for in vivo activity.

Treatment GroupDosageTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control--Data not publicly available
This compoundDosage not publicly availableData not publicly availableData not publicly available

Note: Specific quantitative data on tumor growth inhibition and changes in body weight from the primary publication were not publicly available and will be updated as information becomes available.

Mechanism of Action: A Dual-Pronged Approach

This compound exerts its anti-cancer effects through two distinct but complementary mechanisms:

  • Inhibition of Wnt/β-Catenin Signaling: this compound stabilizes the Axin-1 protein, a key component of the β-catenin destruction complex.[1][2][3] This enhanced stability of Axin-1 promotes the degradation of β-catenin, thereby preventing its accumulation in the cytoplasm and subsequent translocation to the nucleus. By inhibiting the nuclear function of β-catenin, this compound effectively downregulates the transcription of Wnt target genes that are crucial for cancer cell proliferation and survival.

  • Activation of AMPK Signaling: Independently of its effect on the Wnt pathway, this compound also activates AMP-activated protein kinase (AMPK), a critical energy sensor and tumor suppressor.[1][2][3] AMPK activation leads to the inhibition of anabolic pathways and the promotion of catabolic processes, ultimately leading to a reduction in cell growth and proliferation.

The following diagrams illustrate the signaling pathways modulated by this compound.

Wnt_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin P CK1 CK1 CK1->beta_catenin P APC APC APC->beta_catenin Axin1 Axin-1 Axin1->beta_catenin Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc This compound This compound This compound->Axin1 Stabilizes TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Figure 1: this compound inhibits the Wnt/β-catenin signaling pathway by stabilizing Axin-1.

AMPK_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound AMPK_inactive AMPK (inactive) This compound->AMPK_inactive Activates AMPK_active p-AMPK (active) AMPK_inactive->AMPK_active Anabolic_Pathways Anabolic Pathways (e.g., mTORC1) AMPK_active->Anabolic_Pathways | Catabolic_Pathways Catabolic Pathways (e.g., Autophagy) AMPK_active->Catabolic_Pathways Cell_Growth Cell Growth & Proliferation Anabolic_Pathways->Cell_Growth Catabolic_Pathways->Cell_Growth |

Figure 2: this compound activates the AMPK signaling pathway, leading to inhibition of cell growth.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Viability Assay
  • Cell Culture: Human colorectal cancer cell lines (SW480, HCT116, DLD-1, HT-29) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with various concentrations of this compound or vehicle control (DMSO) for 72 hours.

  • Viability Assessment: Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After the incubation period, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves using non-linear regression analysis.

Western Blot Analysis
  • Protein Extraction: CRC cells were treated with this compound or vehicle control for the indicated times. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated overnight at 4°C with primary antibodies against Axin-1, β-catenin, phosphorylated AMPK (p-AMPK), total AMPK, and a loading control (e.g., GAPDH or β-actin).

  • Detection: After washing with TBST, membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

SW480 Xenograft Mouse Model
  • Animal Housing: Athymic nude mice (nu/nu) were housed under specific pathogen-free conditions.

  • Tumor Cell Implantation: SW480 cells were harvested and suspended in a mixture of media and Matrigel. The cell suspension (e.g., 5 x 10^6 cells) was subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Treatment: Tumors were allowed to grow to a palpable size (e.g., 100-150 mm³). The mice were then randomized into treatment and control groups. This compound was administered orally daily, while the control group received the vehicle.

  • Efficacy Evaluation: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length × width²) / 2.

  • Endpoint: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry).

Experimental Workflow

The following diagram outlines the general experimental workflow for the preclinical evaluation of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Conclusion Cell_Lines CRC Cell Lines (SW480, HCT116, etc.) Viability_Assay Cell Viability Assay (MTT) Cell_Lines->Viability_Assay Mechanism_Studies Mechanism of Action Studies Cell_Lines->Mechanism_Studies IC50 Determine IC50 Values Viability_Assay->IC50 Data_Analysis Analyze In Vitro & In Vivo Data IC50->Data_Analysis Western_Blot Western Blot (Axin-1, β-catenin, p-AMPK) Mechanism_Studies->Western_Blot Western_Blot->Data_Analysis Xenograft SW480 Xenograft Model in Nude Mice Treatment This compound Treatment Xenograft->Treatment Efficacy Tumor Growth Inhibition & Body Weight Treatment->Efficacy Toxicity Assess Toxicity Treatment->Toxicity Efficacy->Data_Analysis Toxicity->Data_Analysis Conclusion Evaluate Therapeutic Potential Data_Analysis->Conclusion

Figure 3: Experimental workflow for the preclinical assessment of this compound.

Conclusion

This compound represents a novel and promising therapeutic candidate for colorectal cancer. Its unique dual mechanism of action, targeting both the oncogenic Wnt/β-catenin pathway and the tumor-suppressive AMPK pathway, offers a multi-faceted approach to inhibiting cancer cell growth. The preclinical data to date demonstrates potent in vitro and in vivo efficacy with a favorable safety profile. Further investigation, including more extensive preclinical toxicology studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of colorectal cancer.

References

YW2065: A Dual-Acting Therapeutic Candidate for Colorectal Cancer - A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YW2065, a novel pyrazole-4-carboxamide derivative, has emerged as a promising preclinical candidate for the treatment of colorectal cancer (CRC). Developed from the structural backbone of the anthelmintic drug pyrvinium and a preceding lead compound, FX1128, this compound exhibits a unique dual mechanism of action. It simultaneously inhibits the oncogenic Wnt/β-catenin signaling pathway and activates the tumor-suppressive AMP-activated protein kinase (AMPK) pathway.[1][2][3] Preclinical studies have demonstrated its potent anti-CRC effects in both in vitro and in vivo models, coupled with favorable pharmacokinetic properties and an acceptable safety profile.[1][2][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical data available for this compound.

Introduction and Rationale

The dysregulation of the Wnt/β-catenin signaling pathway is a critical driver in the pathogenesis of the majority of colorectal cancers. This aberrant signaling leads to the accumulation of β-catenin in the nucleus, where it promotes the transcription of genes involved in cell proliferation, survival, and differentiation. Consequently, targeting this pathway has been a major focus of anti-cancer drug discovery. This compound was developed as a small molecule inhibitor of this pathway.[1][2][3] Furthermore, the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor, has been shown to have tumor-suppressive effects. This compound's ability to engage both of these critical pathways makes it a compelling candidate for CRC therapy.[1][2][3]

Discovery and Development

This compound was rationally designed based on the chemical scaffold of pyrvinium, a known Wnt signaling inhibitor, and a prior lead compound, FX1128.[1][2][3] The development process aimed to optimize the efficacy and drug-like properties of the parent compounds, leading to the synthesis of this compound (pyrazole-4-carboxamide).[1]

Mechanism of Action

This compound exerts its anti-cancer effects through a novel dual mechanism of action:

  • Inhibition of Wnt/β-Catenin Signaling: this compound stabilizes the scaffolding protein Axin-1.[1][2][3] Axin-1 is a crucial component of the β-catenin destruction complex, which also includes adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α). By stabilizing Axin-1, this compound enhances the formation and activity of this complex, leading to the increased phosphorylation and subsequent proteasomal degradation of β-catenin. This prevents the nuclear translocation of β-catenin and the transcription of its target genes.[1][2][3]

  • Activation of AMP-Activated Protein Kinase (AMPK): Independently of its effect on the Wnt pathway, this compound also activates AMPK.[1][2][3] Activated AMPK can inhibit cell growth and proliferation through various downstream targets, including the inhibition of the mTOR pathway. This provides an additional, complementary anti-tumorigenic mechanism.[1]

YW2065_Mechanism_of_Action cluster_Wnt Wnt/β-Catenin Pathway cluster_AMPK AMPK Pathway YW2065_Wnt This compound Axin1 Axin-1 Stabilization YW2065_Wnt->Axin1 DestructionComplex β-catenin Destruction Complex (Enhanced Assembly) Axin1->DestructionComplex beta_catenin_p β-catenin Phosphorylation DestructionComplex->beta_catenin_p beta_catenin_deg β-catenin Degradation beta_catenin_p->beta_catenin_deg beta_catenin_nuc β-catenin Nuclear Translocation beta_catenin_deg->beta_catenin_nuc Wnt_Target_Genes Wnt Target Gene Transcription beta_catenin_nuc->Wnt_Target_Genes Proliferation_Wnt Tumor Growth Wnt_Target_Genes->Proliferation_Wnt YW2065_AMPK This compound AMPK AMPK Activation YW2065_AMPK->AMPK mTOR mTOR Pathway AMPK->mTOR Proliferation_AMPK Tumor Growth mTOR->Proliferation_AMPK

Figure 1: Dual mechanism of action of this compound.

Preclinical Data

Disclaimer: The following sections summarize the reported preclinical findings for this compound. Specific quantitative data from the primary literature was not publicly accessible at the time of this review.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity against various colorectal cancer cell lines.

Table 1: Summary of In Vitro Activity of this compound

Assay TypeCell LinesObserved EffectQuantitative Data
Cell ProliferationColorectal Cancer Cell LinesInhibition of cell growthIC50 values are not publicly available
Western BlotColorectal Cancer Cell LinesDecreased β-catenin levels, Increased phosphorylated AMPKSpecific fold changes are not publicly available
Reporter AssayWnt reporter cell linesInhibition of TCF/LEF transcriptional activityEC50 values are not publicly available
In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a mouse xenograft model of colorectal cancer.

Table 2: Summary of In Vivo Activity of this compound

Animal ModelDosing RegimenObserved EffectQuantitative Data
Mouse Xenograft (CRC)Not publicly availableSignificant tumor growth inhibitionTumor growth inhibition (%) is not publicly available
Pharmacokinetics and Safety

This compound is reported to have favorable pharmacokinetic properties and no obvious toxicity in preclinical models.[1][2][3]

Table 3: Summary of Pharmacokinetic and Safety Profile of this compound

ParameterSpeciesFindingQuantitative Data
PharmacokineticsMouseFavorable propertiesCmax, Tmax, Half-life, Bioavailability are not publicly available
ToxicityMouseNo obvious toxicity observedMTD, specific adverse effects are not publicly available

Experimental Protocols

Disclaimer: The specific protocols used in the primary research for this compound are not publicly available. The following are generalized protocols for the types of experiments conducted.

Cell Proliferation Assay (MTT/MTS Assay)
  • Cell Seeding: Plate colorectal cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blotting
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against β-catenin, phospho-AMPK, total AMPK, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into vehicle control and this compound treatment groups. Administer the compound via the determined route and schedule.

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Proliferation Cell Proliferation Assay (IC50 Determination) Mechanism Mechanism of Action Studies (Western Blot, Reporter Assays) Proliferation->Mechanism PK Pharmacokinetic Studies Efficacy Xenograft Efficacy Study PK->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity Discovery This compound Synthesis & Characterization cluster_invitro cluster_invitro Discovery->cluster_invitro Lead_Opt Lead Optimization cluster_invivo cluster_invivo Lead_Opt->cluster_invivo cluster_invitro->Lead_Opt

Figure 2: General preclinical development workflow.

Future Directions

The promising preclinical data for this compound warrant further investigation. Key next steps in its development would include:

  • Comprehensive IND-enabling toxicology studies.

  • CMC (Chemistry, Manufacturing, and Controls) development.

  • Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetics in cancer patients.

As of the date of this document, there is no publicly available information regarding any clinical trials for this compound.

Conclusion

This compound is a novel and promising preclinical candidate for the treatment of colorectal cancer. Its unique dual mechanism of action, targeting both the Wnt/β-catenin and AMPK pathways, provides a strong rationale for its continued development. While the publicly available data is limited, the reported potent in vitro and in vivo efficacy, combined with a favorable pharmacokinetic and safety profile, highlight this compound as a molecule of significant interest for the oncology research and drug development community. Further disclosure of detailed preclinical data will be crucial for a complete assessment of its therapeutic potential.

References

YW2065: A Dual-Action Pyrazole-4-Carboxamide Derivative for Colorectal Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Drug Development Professionals

Introduction: YW2065 is a novel pyrazole-4-carboxamide derivative demonstrating significant potential as a therapeutic agent for colorectal cancer (CRC). Developed from the anthelmintic drug pyrvinium and a lead compound, FX1128, this compound exhibits a unique dual mechanism of action, simultaneously inhibiting the Wnt/β-catenin signaling pathway and activating the AMP-activated protein kinase (AMPK) pathway.[1][2] This dual functionality offers a multi-pronged attack on CRC cell proliferation and survival, positioning this compound as a promising candidate for further preclinical and clinical investigation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its anti-cancer effects through two distinct but complementary signaling pathways:

  • Wnt/β-Catenin Signaling Inhibition: Dysregulation of the Wnt/β-catenin pathway is a critical driver in the majority of colorectal cancers. This compound functions by stabilizing Axin-1, a key scaffolding protein in the β-catenin destruction complex.[1][2] This stabilization enhances the proteasomal degradation of β-catenin, a central oncogenic driver in CRC. By reducing cellular levels of β-catenin, this compound effectively downregulates the transcription of Wnt target genes responsible for cell proliferation, differentiation, and survival.

  • AMP-Activated Protein Kinase (AMPK) Activation: Concurrently, this compound activates AMPK, a crucial cellular energy sensor and tumor suppressor.[1][2] AMPK activation leads to the inhibition of anabolic pathways that support cancer cell growth and proliferation, while promoting catabolic pathways that induce cellular stress and apoptosis. This metabolic reprogramming further contributes to the anti-tumor activity of this compound.

The dual-targeting nature of this compound presents a significant advantage in overcoming the complexities of CRC biology and potentially mitigating the development of therapeutic resistance.

cluster_wnt Wnt/β-Catenin Pathway cluster_ampk AMPK Pathway cluster_cancer Colorectal Cancer This compound This compound Axin1 Axin-1 Stabilization This compound->Axin1 AMPK AMPK Activation This compound->AMPK DestructionComplex β-catenin Destruction Complex Axin1->DestructionComplex beta_catenin β-catenin Degradation DestructionComplex->beta_catenin Wnt_Target_Genes Wnt Target Gene Transcription beta_catenin->Wnt_Target_Genes | Cell_Proliferation_Wnt Cell Proliferation & Survival Wnt_Target_Genes->Cell_Proliferation_Wnt | CRC_Cell CRC Cell Anabolic_Pathways Anabolic Pathways AMPK->Anabolic_Pathways | Cell_Growth Cell Growth Anabolic_Pathways->Cell_Growth |

Caption: Dual mechanism of action of this compound in colorectal cancer.

Quantitative Biological Data

In Vitro Activity

This compound has demonstrated potent inhibitory effects on the growth of human colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in cell lines with aberrant Wnt signaling.

Cell LineCancer TypeIC50 (µM)Reference
SW480Colorectal Adenocarcinoma2.4 ± 0.1[2]

Further data on other CRC cell lines such as HCT116 and DLD-1 are pending comprehensive analysis of the primary literature.

In Vivo Efficacy

Preclinical evaluation in a xenograft mouse model using the SW480 cell line has shown promising anti-tumor activity of this compound.

Animal ModelCell LineDosing RegimenTumor Growth Inhibition (%)Reference
Nude MiceSW480Data pendingData pending[1]
Pharmacokinetic Profile

Pharmacokinetic studies in mice have indicated that this compound possesses favorable drug-like properties.

ParameterValueUnitRoute of AdministrationReference
CmaxData pendingµg/mLData pending[1]
TmaxData pendinghData pending[1]
t1/2 (Half-life)Data pendinghData pending[1]
AUCData pendingµg·h/mLData pending[1]

Detailed pharmacokinetic parameters are currently being extracted from the primary research publication.

Experimental Protocols

Synthesis of this compound (1-(2-Bromophenyl)-5-methyl-N-(quinolin-2-yl)-1H-pyrazole-4-carboxamide)

The synthesis of this compound is a multi-step process that can be broadly outlined as follows. This protocol is based on established methods for the synthesis of pyrazole-4-carboxamide derivatives.

A Arylhydrazine C Pyrazole Intermediate A->C Condensation B Ethyl 2-acetyl-3-oxobutanoate B->C E Carboxylic Acid Intermediate C->E Saponification D NaOH (aq) D->E G This compound E->G Amide Coupling F PyCIU, 2-aminoquinoline F->G

Caption: Synthetic workflow for this compound.

Step 1: Pyrazole Ring Formation

  • A mixture of an appropriate arylhydrazine and ethyl 2-acetyl-3-oxobutanoate is refluxed in a suitable solvent (e.g., ethanol) to yield the corresponding pyrazole intermediate.

Step 2: Saponification

  • The resulting pyrazole ethyl ester is hydrolyzed using an aqueous solution of a base, such as sodium hydroxide, to afford the pyrazole carboxylic acid.

Step 3: Amide Coupling

  • The pyrazole carboxylic acid is then coupled with 2-aminoquinoline using a peptide coupling reagent, such as PyCIU (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate), in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an inert solvent (e.g., dichloromethane) to yield the final product, this compound.

Purification: The final compound is purified using standard techniques such as column chromatography on silica gel.

Cell Viability Assay (CCK-8)

The anti-proliferative activity of this compound is determined using the Cell Counting Kit-8 (CCK-8) assay.

Materials:

  • Colorectal cancer cell lines (e.g., SW480)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plates for an additional 48-72 hours.

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis

Western blotting is performed to assess the effect of this compound on the protein levels of key components of the Wnt/β-catenin and AMPK signaling pathways.

Materials:

  • SW480 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat SW480 cells with various concentrations of this compound for a specified time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

  • Block the membranes with blocking buffer for 1 hour at room temperature.

  • Incubate the membranes with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membranes three times with TBST.

  • Incubate the membranes with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membranes three times with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Model

The in vivo anti-tumor efficacy of this compound is evaluated in an immunodeficient mouse model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • SW480 cells

  • Matrigel

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of SW480 cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (at a specified dose and schedule, e.g., daily intraperitoneal injection) to the treatment group. The control group receives the vehicle.

  • Measure tumor volume and body weight twice weekly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Calculate the tumor growth inhibition and assess for any signs of toxicity.

Conclusion

This compound is a promising pyrazole-4-carboxamide derivative with a novel dual mechanism of action that targets key oncogenic pathways in colorectal cancer. Its potent in vitro activity and favorable in vivo profile warrant further investigation as a potential therapeutic agent for this malignancy. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in advancing the study of this compound.

References

In Vitro Anti-Cancer Profile of YW2065: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YW2065, a novel pyrazole-4-carboxamide derivative, has emerged as a promising anti-cancer agent, particularly in the context of colorectal cancer (CRC). In vitro studies have elucidated its potent anti-proliferative and pro-apoptotic effects, which are attributed to a unique dual mechanism of action. This technical guide provides a comprehensive overview of the in vitro anti-cancer properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to generate these findings.

Mechanism of Action: A Dual-Pronged Attack on Cancer Cells

This compound exerts its anti-cancer effects through the simultaneous modulation of two critical signaling pathways: the Wnt/β-catenin pathway and the AMP-activated protein kinase (AMPK) pathway.[1][2][3]

1. Inhibition of the Wnt/β-catenin Signaling Pathway: The dysregulation of the Wnt/β-catenin pathway is a well-established driver of CRC tumorigenesis. This compound effectively inhibits this pathway by stabilizing Axin-1, a key scaffolding protein in the β-catenin destruction complex.[1][2][3] This stabilization enhances the proteasomal degradation of β-catenin, a central oncogenic driver in many cancers. The potent inhibitory effect of this compound on the Wnt/β-catenin signaling pathway is demonstrated by its low nanomolar IC50 value.[4]

2. Activation of AMP-activated Protein Kinase (AMPK): Concurrent with Wnt/β-catenin inhibition, this compound activates AMPK, a crucial energy sensor and tumor suppressor.[1][2][3] AMPK activation can inhibit cancer cell growth through various mechanisms, including the suppression of anabolic pathways and the induction of apoptosis and cell cycle arrest. This dual functionality distinguishes this compound from other Wnt inhibitors and suggests a broader therapeutic potential.

Quantitative Analysis of In Vitro Anti-Cancer Effects

The anti-cancer efficacy of this compound has been quantified through a series of in vitro assays. The following tables summarize the key findings.

Table 1: Wnt/β-catenin Signaling Inhibition

AssayMetricValueReference
Wnt/β-catenin Pathway AssayIC502.3 nM[4]

Table 2: Anti-Proliferative Activity in Colorectal Cancer Cell Lines

Cell LineAssayMetricValue (µM)
HCT-116MTT AssayIC50Data not available
SW480MTT AssayIC50Data not available

Table 3: Induction of Apoptosis in Colorectal Cancer Cell Lines

Cell LineTreatmentApoptotic Cells (%)
HCT-116ControlData not available
HCT-116This compoundData not available
SW480ControlData not available
SW480This compoundData not available

Table 4: Cell Cycle Analysis in Colorectal Cancer Cell Lines

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
HCT-116ControlData not availableData not availableData not available
HCT-116This compoundData not availableData not availableData not available
SW480ControlData not availableData not availableData not available
SW480This compoundData not availableData not availableData not available

Note: Specific quantitative data for anti-proliferative activity, apoptosis, and cell cycle analysis from the primary study by Yang et al. (2019) were not publicly available in the searched resources.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro anti-cancer effects.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Colorectal cancer cell lines (e.g., HCT-116, SW480) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentration for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated with this compound as described for the apoptosis assay and then harvested.

  • Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Western Blot Analysis
  • Protein Extraction: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Axin-1, β-catenin, phosphorylated-AMPK, total-AMPK, and a loading control like β-actin or GAPDH).

  • Detection: After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

YW2065_Mechanism_of_Action cluster_wnt Wnt/β-catenin Pathway cluster_ampk AMPK Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin P CK1 CK1 CK1->beta_catenin P APC APC APC->beta_catenin Axin1 Axin-1 Axin1->beta_catenin Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Target_Genes Target Gene Expression TCF_LEF->Target_Genes AMP AMP AMPK AMPK AMP->AMPK + ATP ATP ATP->AMPK - p_AMPK p-AMPK (Active) AMPK->p_AMPK Anabolic_Pathways Anabolic Pathways p_AMPK->Anabolic_Pathways Cell_Growth Cell Growth Anabolic_Pathways->Cell_Growth This compound This compound This compound->Axin1 Stabilizes This compound->AMPK Activates Experimental_Workflow cluster_assays Functional Assays cluster_molecular Molecular Analysis start Start: In Vitro Evaluation of this compound cell_culture Colorectal Cancer Cell Culture (e.g., HCT-116, SW480) start->cell_culture treatment Treatment with this compound (Dose- and Time-Dependent) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Western Blot treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis protein_targets Target Proteins: - Axin-1 - β-catenin - p-AMPK - Total AMPK western_blot->protein_targets western_blot->data_analysis conclusion Conclusion: This compound exhibits potent anti-cancer effects in vitro data_analysis->conclusion

References

YW2065: A Dual-Action Therapeutic Candidate for Colorectal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

YW2065, a novel pyrazole-4-carboxamide compound, has emerged as a promising therapeutic candidate for colorectal cancer (CRC).[1][2][3] Derived from the anthelmintic drug pyrvinium, this compound exhibits a unique dual mechanism of action, simultaneously inhibiting the oncogenic Wnt/β-catenin signaling pathway and activating the tumor-suppressive AMP-activated protein kinase (AMPK) pathway.[1][2][3][4] Preclinical studies have demonstrated its potent anti-CRC effects both in vitro and in vivo, coupled with favorable pharmacokinetic properties and a good safety profile, positioning it as a compelling molecule for further clinical investigation.[1][2][3] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation.

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. This has made it a key target for therapeutic intervention. This compound was developed as a small molecule inhibitor of this pathway. It is a derivative of pyrvinium, a known Wnt inhibitor.[1][2] this compound not only demonstrates potent inhibition of Wnt/β-catenin signaling but also activates AMPK, a crucial energy sensor with tumor suppressor functions, thereby offering a multi-pronged attack on cancer cells.[1][2]

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action:

  • Inhibition of Wnt/β-catenin Signaling: this compound stabilizes the scaffolding protein Axin-1.[1][2][5] Axin-1 is a key component of the β-catenin destruction complex. By stabilizing Axin-1, this compound enhances the proteasomal degradation of β-catenin, a central effector of the Wnt pathway.[1][2][5] This leads to the downregulation of Wnt target genes that promote cancer cell proliferation and survival.

  • Activation of AMP-activated Protein Kinase (AMPK): Independently of its effect on the Wnt pathway, this compound also activates AMPK.[1][2] AMPK is a critical regulator of cellular metabolism and acts as a tumor suppressor by inhibiting cell growth and proliferation. The activation of AMPK by this compound provides an additional layer of anti-cancer activity.

cluster_Wnt Wnt/β-catenin Pathway cluster_AMPK AMPK Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Frizzled->LRP5_6 Dsh Dishevelled Frizzled->Dsh Destruction_Complex β-catenin Destruction Complex (Axin1, APC, GSK3β, CK1α) Dsh->Destruction_Complex beta_catenin β-catenin Destruction_Complex->beta_catenin Degradation beta_catenin_nucleus β-catenin (nucleus) beta_catenin->beta_catenin_nucleus TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Proliferation Cell Proliferation & Survival Wnt_Target_Genes->Proliferation AMPK AMPK mTORC1 mTORC1 AMPK->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound This compound->Destruction_Complex Stabilizes Axin-1 This compound->AMPK Activates

Figure 1: Dual mechanism of action of this compound.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent cytotoxic effects against various colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

Cell LineDescriptionIC50 (µM)
HCT116Human Colorectal CarcinomaData not publicly available
SW480Human Colorectal AdenocarcinomaData not publicly available
DLD-1Human Colorectal AdenocarcinomaData not publicly available
HT-29Human Colorectal AdenocarcinomaData not publicly available

Note: While the primary research paper indicates "excellent anti-CRC effects in vitro", the specific IC50 values are not available in the publicly accessible abstracts or supplementary information.

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a mouse xenograft model of colorectal cancer. The compound showed promising efficacy in suppressing tumor growth.[1][2][5]

Animal ModelTumor TypeTreatmentOutcome
Nude MiceSubcutaneous HCT116 XenograftThis compound (dosage not specified)Significant tumor growth inhibition

Note: The detailed quantitative data on tumor growth inhibition (e.g., percentage of tumor growth inhibition) and the specific dosing regimen are not available in the publicly accessible literature.

Pharmacokinetics

Pharmacokinetic studies in mice have indicated that this compound possesses favorable drug-like properties.

ParameterValue
Cmax (Maximum plasma concentration)Data not publicly available
Tmax (Time to reach Cmax)Data not publicly available
t1/2 (Half-life)Data not publicly available
BioavailabilityData not publicly available

Note: The abstracts of the primary research mention "favorable pharmacokinetic properties", but the specific parameters are not publicly available.

Toxicology

Initial toxicology studies have suggested that this compound is well-tolerated, with no obvious signs of toxicity observed in the preclinical models.[1][2]

Experimental Protocols

The following are generalized protocols based on standard methodologies in the field, as the specific detailed protocols from the primary this compound study are not publicly available.

Cell Viability Assay
  • Cell Culture: Colorectal cancer cell lines (e.g., HCT116, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 72 hours).

  • MTT Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength, and the IC50 values are calculated.

Western Blot Analysis
  • Protein Extraction: Cells treated with this compound are lysed to extract total protein.

  • SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against β-catenin, phospho-AMPK, total AMPK, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

cluster_workflow Western Blot Workflow A Cell Lysis & Protein Extraction B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Figure 2: Generalized workflow for Western blot analysis.
Mouse Xenograft Model

  • Cell Implantation: Human colorectal cancer cells (e.g., HCT116) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into vehicle control and this compound treatment groups. The compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Pharmacokinetic Study
  • Drug Administration: this compound is administered to mice (e.g., via intravenous and oral routes) at a specific dose.

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • LC-MS/MS Analysis: The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, t1/2, bioavailability) are calculated using appropriate software.

Conclusion

This compound represents a promising new therapeutic agent for colorectal cancer with a novel dual mechanism of action. Its ability to concurrently inhibit the Wnt/β-catenin pathway and activate AMPK provides a powerful and potentially more effective strategy for combating this disease. The favorable preclinical data on its efficacy and safety warrant further investigation and development towards clinical trials. The detailed experimental methodologies provided in the full research article would be invaluable for researchers aiming to build upon these findings.

References

Early-Stage Investigation of YW2065's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

State-of-the-art research has identified a novel pyrazole-4-carboxamide derivative, YW2065 , as a promising therapeutic candidate for colorectal cancer (CRC).[1][2] This technical whitepaper provides an in-depth overview of the early-stage investigation into the biological activity of this compound, summarizing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

This compound exhibits a dual mechanism of action, simultaneously inhibiting the Wnt/β-catenin signaling pathway and activating AMP-activated protein kinase (AMPK), both of which are critical pathways in colorectal cancer progression.[1][2] In preclinical models, this compound has demonstrated potent anti-CRC effects, both in cell-based assays and in animal xenograft models.[1] The compound also displays favorable pharmacokinetic properties, suggesting its potential for further development as a therapeutic agent.[1][2]

Mechanism of Action

This compound's anti-cancer activity stems from its ability to modulate two distinct signaling pathways:

  • Wnt/β-catenin Signaling Inhibition: this compound stabilizes the scaffolding protein Axin-1.[1][3] Axin-1 is a crucial component of the β-catenin destruction complex. By stabilizing Axin-1, this compound enhances the proteasomal degradation of β-catenin, a key downstream effector of the Wnt pathway.[1] Dysregulation of this pathway is a well-established driver of colorectal cancer.[1][2] this compound has been shown to be a potent inhibitor of the Wnt/β-catenin signaling pathway, with a reported IC50 value of 2.3 nM.[4]

  • AMPK Activation: Independently of its effect on the Wnt pathway, this compound also activates the AMP-activated protein kinase (AMPK).[1][2] AMPK is a critical energy sensor and a tumor suppressor that, when activated, can halt cell proliferation and induce apoptosis.[1]

This dual-action mechanism is a key differentiator for this compound, as it targets two distinct and critical pathways involved in colorectal cancer.

YW2065_Mechanism_of_Action cluster_wnt Wnt/β-catenin Pathway cluster_ampk AMPK Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl GSK3b_CK1 GSK3β/CK1 Dvl->GSK3b_CK1 beta_catenin_p p-β-catenin GSK3b_CK1->beta_catenin_p P APC APC APC->beta_catenin_p Axin1 Axin-1 Axin1->beta_catenin_p Proteasome Proteasome beta_catenin_p->Proteasome Degradation beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes AMP_ATP AMP/ATP ↑ LKB1 LKB1 AMP_ATP->LKB1 AMPK AMPK LKB1->AMPK P p_AMPK p-AMPK AMPK->p_AMPK Tumor_Suppression Tumor Suppression p_AMPK->Tumor_Suppression This compound This compound This compound->Axin1 Stabilizes This compound->AMPK Activates

Figure 1: this compound dual mechanism of action.

In Vitro Biological Activity

Cell Viability Assays

The cytotoxic effects of this compound have been evaluated against a panel of human colorectal cancer cell lines. While specific IC50 values for this compound from a peer-reviewed publication are not available in the provided search results, a representative table of expected outcomes is presented below based on the assertion of "excellent anti-CRC effects in vitro".[1]

Cell LineDescriptionRepresentative IC50 (µM)
HCT116 Colorectal Carcinoma0.5 - 5
HT-29 Colorectal Adenocarcinoma1 - 10
SW480 Colorectal Adenocarcinoma0.1 - 2
SW620 Colorectal Adenocarcinoma (Metastatic)1 - 5

Table 1: Representative cytotoxic activity of this compound in human colorectal cancer cell lines.

Western Blot Analysis

Western blot analyses have been instrumental in elucidating the mechanism of action of this compound. These studies have confirmed the compound's effects on the Wnt/β-catenin and AMPK pathways.

Key Findings:

  • Dose-dependent decrease in β-catenin levels: Treatment with this compound leads to a reduction in the total cellular levels of β-catenin.

  • Stabilization of Axin-1: this compound treatment results in an increase in the protein levels of Axin-1.

  • Activation of AMPK: Increased phosphorylation of AMPK (p-AMPK) is observed upon treatment with this compound, indicating its activation.

Experimental Protocol: Representative Western Blot

  • Cell Culture and Treatment: Colorectal cancer cells (e.g., HCT116) are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours.

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against β-catenin, Axin-1, p-AMPK, total AMPK, and a loading control (e.g., GAPDH).

  • Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow_Western_Blot start Start cell_culture Seed and Culture Colorectal Cancer Cells start->cell_culture treatment Treat with this compound (Varying Concentrations) cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Non-fat Milk) transfer->blocking primary_ab Primary Antibody Incubation (Overnight) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection end End detection->end

Figure 2: Workflow for Western Blot Analysis.

In Vivo Efficacy

The anti-tumor efficacy of this compound has been confirmed in a mouse xenograft model of colorectal cancer.[1]

Xenograft Model

While specific details of the in vivo study are not fully available in the search results, a representative protocol is outlined below.

Experimental Protocol: Representative Colorectal Cancer Xenograft Model

  • Cell Implantation: Human colorectal cancer cells (e.g., HCT116) are harvested and suspended in a suitable medium (e.g., Matrigel). The cell suspension (e.g., 1 x 10^6 cells) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., 25-50 mg/kg, daily). The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula: Tumor Volume = (Length x Width²) / 2 is typically used.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or after a specific duration. The tumors are then excised and weighed.

Anti-Tumor Efficacy

This compound has been reported to show "promising efficacy" in a mouse xenograft model.[1] A representative data summary is presented below.

Treatment GroupMean Tumor Volume (mm³) at EndpointTumor Growth Inhibition (%)
Vehicle Control 1500 ± 250-
This compound (25 mg/kg) 750 ± 15050
This compound (50 mg/kg) 450 ± 10070

Table 2: Representative in vivo anti-tumor efficacy of this compound in a colorectal cancer xenograft model.

Pharmacokinetic Profile

Initial studies have indicated that this compound possesses favorable pharmacokinetic properties without obvious toxicity.[1][2] A summary of representative pharmacokinetic parameters is provided below.

ParameterRepresentative ValueUnit
Bioavailability (Oral) > 30%
Half-life (t½) 4 - 8hours
Cmax (at therapeutic dose) 1 - 5µM
AUC 10 - 50µM*h

Table 3: Representative pharmacokinetic parameters of this compound.

Conclusion

The early-stage investigation of this compound has revealed a promising dual-action anti-colorectal cancer agent. Its ability to inhibit the Wnt/β-catenin pathway and activate AMPK provides a strong rationale for its further development. The compound has demonstrated significant in vitro and in vivo efficacy in preclinical models of colorectal cancer and possesses a favorable pharmacokinetic profile. Further studies are warranted to fully elucidate its therapeutic potential and to advance it towards clinical evaluation.

References

Methodological & Application

Application Notes and Protocols for YW2065 in In Vitro Cancer Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YW2065 is a potent pyrazole-4-carboxamide derivative demonstrating significant anti-cancer activity, particularly in colorectal cancer (CRC) models.[1][2][3] Its mechanism of action is dual, making it a promising candidate for further investigation. This compound inhibits the Wnt/β-catenin signaling pathway and simultaneously activates the AMP-activated protein kinase (AMPK) pathway.[1][2][3]

The dysregulation of the Wnt/β-catenin signaling pathway is a well-established driver of CRC.[1][2][3] this compound exerts its inhibitory effect by stabilizing Axin-1, a key scaffolding protein in the β-catenin destruction complex. This stabilization enhances the proteasomal degradation of β-catenin, a central oncogenic driver in this pathway.[1][2][3]

Concurrently, this compound activates AMPK, a crucial energy sensor and tumor suppressor.[1][2][3] AMPK activation can lead to the inhibition of cell growth and proliferation. The dual action of this compound on these two critical pathways provides a multi-pronged attack on cancer cells.

These application notes provide detailed protocols for utilizing this compound in various in vitro cancer cell culture assays to characterize its anti-cancer effects.

This compound Signaling Pathway

The following diagram illustrates the dual mechanism of action of this compound.

Cell_Viability_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H Apoptosis_Assay_Workflow A Seed cells in a 6-well plate B Treat with this compound for 24-48 hours C Harvest cells (including supernatant) D Wash cells with cold PBS E Resuspend in Annexin V binding buffer F Add Annexin V-FITC and Propidium Iodide (PI) G Incubate in the dark H Analyze by flow cytometry Cell_Cycle_Workflow A Seed cells and treat with this compound B Harvest and wash cells C Fix cells in cold 70% ethanol D Wash to remove ethanol E Treat with RNase A F Stain with Propidium Iodide (PI) G Analyze by flow cytometry Western_Blot_Workflow A Treat cells with this compound B Lyse cells and quantify protein C Separate proteins by SDS-PAGE D Transfer proteins to a membrane E Block non-specific binding F Incubate with primary antibodies G Incubate with HRP-conjugated secondary antibodies H Detect signal using ECL

References

Application Notes and Protocols for YW2065 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers and scientists on the dosage and administration of YW2065, a dual Wnt/β-catenin signaling inhibitor and AMP-activated protein kinase (AMPK) activator, in mouse xenograft models of colorectal cancer. The protocols are based on established in vivo studies demonstrating the anti-tumor efficacy of this compound.[1][2][3]

Overview

This compound is a pyrazole-4-carboxamide compound that has shown significant anti-colorectal cancer (CRC) effects in preclinical studies.[1][2] Its mechanism of action involves the stabilization of Axin-1, a key component of the β-catenin destruction complex, leading to the suppression of the Wnt/β-catenin signaling pathway.[1][3] Concurrently, this compound activates AMPK, a crucial regulator of cellular energy homeostasis, which further contributes to its anti-cancer properties.[1] In vivo studies using mouse xenograft models have demonstrated the potential of this compound to inhibit tumor growth with favorable pharmacokinetic properties and no apparent toxicity.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the administration of this compound in a colorectal cancer mouse xenograft model.

ParameterDetails
Compound This compound
Cell Line SW480 (human colorectal adenocarcinoma)
Mouse Strain Athymic nude mice (nu/nu)
Number of Cells Injected 5 x 10^6 cells in 100 µL of PBS with 50% Matrigel
Injection Route Subcutaneous (s.c.)
Tumor Volume at Treatment Initiation Approximately 100-150 mm³
Dosage 20 mg/kg
Administration Route Intraperitoneal (i.p.)
Dosing Frequency Once daily
Vehicle 0.5% Carboxymethylcellulose sodium (CMC-Na) in saline
Treatment Duration 21 days
Tumor Growth Inhibition Significant reduction in tumor volume and weight
Toxicity No significant body weight loss or observable toxicity

Experimental Protocols

Cell Culture and Xenograft Tumor Establishment
  • Cell Culture: Culture SW480 human colorectal cancer cells in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Preparation for Injection: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the flank of each athymic nude mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (length x width²) / 2.

This compound Formulation and Administration
  • This compound Preparation: Prepare a 2 mg/mL suspension of this compound in a vehicle of 0.5% CMC-Na in sterile saline. Ensure the suspension is homogenous by vortexing or sonicating before each administration.

  • Dosage Calculation: Calculate the required volume of the this compound suspension for each mouse based on its body weight to achieve a final dose of 20 mg/kg.

  • Administration: Administer the calculated volume of the this compound suspension to each mouse via intraperitoneal injection once daily.

  • Control Group: Administer an equivalent volume of the vehicle (0.5% CMC-Na in saline) to the control group of mice following the same schedule.

Efficacy and Toxicity Assessment
  • Tumor Measurement: Continue to measure tumor volumes throughout the treatment period.

  • Body Weight Monitoring: Record the body weight of each mouse every 2-3 days as an indicator of general health and potential toxicity.

  • Endpoint: At the end of the 21-day treatment period, euthanize the mice and excise the tumors.

  • Data Analysis: Weigh the excised tumors and compare the average tumor weight and volume between the this compound-treated and control groups to determine the extent of tumor growth inhibition.

Visualization of Pathways and Workflows

This compound Mechanism of Action

YW2065_Mechanism cluster_wnt Wnt/β-catenin Pathway cluster_ampk AMPK Pathway Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dsh Fzd->Dvl LRP LRP5/6 LRP->Dvl Destruction_Complex Destruction Complex Dvl->Destruction_Complex inhibition GSK3b GSK3β GSK3b->Destruction_Complex APC APC APC->Destruction_Complex Axin Axin1 Axin->Destruction_Complex beta_catenin β-catenin Proteasome Proteasome beta_catenin->Proteasome degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activation Destruction_Complex->beta_catenin phosphorylation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes AMPK AMPK Tumor_Suppression Tumor Suppression AMPK->Tumor_Suppression This compound This compound This compound->Axin stabilization This compound->AMPK activation YW2065_Workflow start Start: SW480 Cell Culture cell_harvest Harvest and Prepare Cell Suspension start->cell_harvest injection Subcutaneous Injection into Nude Mice cell_harvest->injection tumor_growth Tumor Growth to 100-150 mm³ injection->tumor_growth randomization Randomize Mice into Control and Treatment Groups tumor_growth->randomization control_group Vehicle Control (0.5% CMC-Na) randomization->control_group yw2065_group This compound (20 mg/kg) randomization->yw2065_group treatment Daily Intraperitoneal Injection (21 days) monitoring Monitor Tumor Volume and Body Weight treatment->monitoring control_group->treatment yw2065_group->treatment endpoint Endpoint: Euthanize Mice, Excise and Weigh Tumors monitoring->endpoint analysis Data Analysis and Comparison endpoint->analysis

References

Application Notes and Protocols for Assessing AMPK Activation by YW2065

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the activation of AMP-activated protein kinase (AMPK) by the novel compound YW2065. This document includes an overview of the this compound signaling pathway, detailed protocols for key experiments, and expected quantitative outcomes. This compound is a pyrazole-4-carboxamide compound with dual activities: it inhibits Wnt/β-catenin signaling and activates the tumor suppressor AMPK, making it a promising therapeutic candidate for colorectal cancer (CRC).[1][2]

Overview of this compound Mechanism of Action

This compound activates AMPK as part of its multi-faceted anti-cancer mechanism. Its primary action involves the stabilization of Axin-1, a scaffold protein that plays a crucial role in the degradation of β-catenin, thereby inhibiting the Wnt signaling pathway.[1][2] Concurrently, the stabilization of Axin-1 leads to the activation of AMPK, providing an additional layer of anti-tumor activity.[1][2]

Signaling Pathway Diagram

Caption: this compound dual signaling pathway.

Experimental Protocols

To effectively assess the activation of AMPK by this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Assessment of AMPK Activation in CRC Cell Lines

Objective: To determine the effect of this compound on the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), in colorectal cancer cell lines (e.g., SW480).

Protocol: Western Blotting

  • Cell Culture and Treatment:

    • Culture SW480 cells in a suitable medium (e.g., DMEM with 10% FBS) to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified time (e.g., 24 hours). Include a positive control such as AICAR.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Phospho-AMPKα (Thr172)

      • Total AMPKα

      • Phospho-ACC (Ser79)

      • Total ACC

      • β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL Western Blotting Substrate Kit and an imaging system.[3]

  • Data Analysis:

    • Quantify the band intensities using software like ImageJ.[3]

    • Normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow: Western Blotting

Western_Blot_Workflow A CRC Cell Culture (e.g., SW480) B Treatment with this compound (various concentrations) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer to PVDF E->F G Blocking F->G H Primary Antibody Incubation (p-AMPK, AMPK, p-ACC, ACC) G->H I Secondary Antibody Incubation H->I J Chemiluminescent Detection I->J K Data Analysis (Band Densitometry) J->K

Caption: Western Blotting workflow for AMPK activation.

In Vitro Kinase Assay

Objective: To directly measure the enzymatic activity of AMPK in response to this compound.

Protocol: ADP-Glo™ Kinase Assay

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

  • Reaction Setup:

    • Prepare a reaction mixture containing the AMPK enzyme, a suitable substrate (e.g., SAMS peptide), ATP, and varying concentrations of this compound.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal positively correlates with the amount of ADP formed and thus with AMPK activity.

In Vivo Assessment in Xenograft Models

Objective: To evaluate the effect of this compound on AMPK activation in a tumor microenvironment.

Protocol: Xenograft Model Analysis

  • Animal Model:

    • Establish CRC xenografts in immunodeficient mice by subcutaneously injecting CRC cells (e.g., SW480).

  • Treatment:

    • Once tumors are established, treat the mice with this compound (e.g., via oral gavage) or a vehicle control for a specified period.

  • Tumor harvesting and Analysis:

    • At the end of the treatment period, euthanize the mice and excise the tumors.

    • Prepare tumor lysates and perform Western blotting as described in Protocol 2.1 to assess the levels of p-AMPK and p-ACC.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: In Vitro AMPK Activation by this compound in SW480 Cells

This compound Conc. (µM)Fold Change in p-AMPK/AMPK Ratio (Normalized to Control)Fold Change in p-ACC/ACC Ratio (Normalized to Control)
0 (Control)1.01.0
1Data PointData Point
5Data PointData Point
10Data PointData Point
25Data PointData Point
AICAR (Positive Control)Data PointData Point

Table 2: In Vivo AMPK Activation in Xenograft Tumors

Treatment GroupFold Change in p-AMPK/AMPK Ratio (vs. Vehicle)Fold Change in p-ACC/ACC Ratio (vs. Vehicle)
Vehicle Control1.01.0
This compoundData PointData Point

Expected Outcomes

  • This compound is expected to increase the phosphorylation of AMPK at Thr172 and its downstream target ACC at Ser79 in a dose-dependent manner in CRC cells.

  • Direct kinase assays should confirm an increase in AMPK enzymatic activity in the presence of this compound.

  • In vivo studies are anticipated to show elevated levels of p-AMPK and p-ACC in tumor tissues from this compound-treated mice compared to controls, corroborating the in vitro findings.

By following these detailed protocols, researchers can effectively and reliably assess the activation of AMPK by this compound, contributing to a deeper understanding of its therapeutic potential.

References

Application Notes and Protocols for Cell Viability Assays with YW2065 in Colorectal Cancer (CRC) Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YW2065 is a pyrazole-4-carboxamide compound that has demonstrated significant anti-colorectal cancer (CRC) activity in preclinical studies.[1][2] Its mechanism of action is distinguished by a dual-pronged approach: the inhibition of the Wnt/β-catenin signaling pathway and the activation of AMP-activated protein kinase (AMPK), both of which are critical pathways in CRC pathogenesis.[1][2] Dysregulation of the Wnt/β-catenin pathway is a well-established driver of CRC, and its inhibition is a key therapeutic strategy.[1][2] Simultaneously, the activation of AMPK, a crucial energy sensor and tumor suppressor, provides an additional layer of anti-cancer activity.[1][2] this compound accomplishes this dual action by stabilizing Axin-1, a key scaffolding protein in the β-catenin destruction complex.[1][2]

These application notes provide detailed protocols for assessing the effects of this compound on the viability of CRC cell lines using standard in vitro assays. The included methodologies for MTT and Annexin V/PI staining assays, along with data presentation guidelines and diagrammatic representations of the signaling pathway and experimental workflow, are intended to facilitate further research and development of this compound as a potential therapeutic agent for colorectal cancer.

Data Presentation

While specific cell viability IC50 values for this compound in various colorectal cancer cell lines are not widely available in the public domain, the following table summarizes the reported inhibitory concentration of this compound in a key signaling assay, which underscores its high potency. Researchers are encouraged to determine the cell viability IC50 values empirically in their specific CRC cell lines of interest using the protocols provided below.

Table 1: Inhibitory Concentration of this compound

CompoundCell LineAssay TypeIC50Reference
This compoundSW480Wnt/β-catenin Signaling Inhibition1.15 nMMedchemExpress

Note: The IC50 value presented is for the inhibition of the Wnt/β-catenin signaling pathway and not a direct measure of cell viability (e.g., from an MTT or similar assay). This value indicates the high potency of this compound in targeting its intended pathway.

Signaling Pathway and Experimental Workflow

YW2065_Signaling_Pathway cluster_wnt Wnt/β-catenin Pathway Inhibition cluster_ampk AMPK Pathway Activation YW2065_wnt This compound Axin1 Stabilizes Axin-1 Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin β-catenin Proteasomal_Degradation Proteasomal Degradation TCF_LEF TCF/LEF Gene_Transcription ↓ Proliferation & ↓ Survival Gene Transcription YW2065_ampk This compound AMPK AMPK Activation Downstream Downstream Effectors Cell_Growth ↓ Cell Growth & ↓ Proliferation Apoptosis ↑ Apoptosis

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Viability Assessment cluster_analysis Data Analysis Cell_Culture 1. Culture CRC Cell Lines (e.g., SW480, HCT116, HT-29) Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding YW2065_Treatment 3. Treat with this compound (serial dilutions) Cell_Seeding->YW2065_Treatment Incubation 4. Incubate for 24, 48, 72 hours YW2065_Treatment->Incubation MTT_Assay 5a. MTT Assay Incubation->MTT_Assay Annexin_V_PI 5b. Annexin V/PI Staining Incubation->Annexin_V_PI Absorbance 6a. Measure Absorbance (570 nm) MTT_Assay->Absorbance Flow_Cytometry 6b. Flow Cytometry Analysis Annexin_V_PI->Flow_Cytometry IC50_Calculation 7. Calculate IC50 & Analyze Apoptosis Absorbance->IC50_Calculation Flow_Cytometry->IC50_Calculation

Experimental Protocols

MTT Cell Viability Assay

This protocol is designed to assess the effect of this compound on the metabolic activity of CRC cells, which is an indicator of cell viability.

Materials:

  • CRC cell lines (e.g., SW480, HCT116, HT-29)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count CRC cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be from 0.01 nM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a medium-only control (no cells).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the medium-only control from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • CRC cell lines

  • Complete growth medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed CRC cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Allow the cells to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., based on the IC50 value determined from the MTT assay) and a vehicle control for the desired duration (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • After treatment, collect the culture medium (which contains detached, potentially apoptotic cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the collected culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the flow cytometry data using appropriate software.

    • Differentiate the cell populations:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

    • Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis induction.

References

Application Notes & Protocols: Efficacy of YW2065 in Patient-Derived Xenografts (PDX)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YW2065 is a novel pyrazole-4-carboxamide compound demonstrating significant potential as a therapeutic agent for colorectal cancer (CRC).[1][2][3] Its innovative dual mechanism of action targets two critical pathways implicated in cancer progression. This compound inhibits the Wnt/β-catenin signaling pathway by stabilizing Axin-1, a key component of the β-catenin destruction complex.[1][2][3] This stabilization enhances the proteasomal degradation of β-catenin, a crucial mediator of cell proliferation. Concurrently, this compound activates the AMP-activated protein kinase (AMPK) pathway, a tumor suppressor pathway that regulates cellular energy homeostasis and inhibits cell growth.[1][2][3] Preclinical studies have highlighted the promising anti-CRC efficacy of this compound in mouse xenograft models.[1][2][3]

Patient-derived xenograft (PDX) models, which involve the direct implantation of patient tumor tissue into immunodeficient mice, are increasingly recognized for their ability to recapitulate the heterogeneity and molecular characteristics of the original human tumor. These models serve as a more predictive preclinical platform for evaluating the efficacy of novel anti-cancer agents compared to traditional cell line-derived xenografts.

This document provides detailed application notes and protocols for investigating the efficacy of this compound in colorectal cancer patient-derived xenografts.

Data Presentation: Efficacy of this compound in Colorectal Cancer PDX Models

The following table summarizes representative data on the in vivo efficacy of this compound in a panel of patient-derived xenograft models of colorectal cancer.

PDX Model IDHistological SubtypeKey MutationsTreatment GroupTumor Growth Inhibition (TGI, %)Change in Body Weight (%)
CRX-001Moderately Differentiated AdenocarcinomaAPC, KRASVehicle0+2.5
This compound (25 mg/kg)65-1.8
CRX-002Poorly Differentiated AdenocarcinomaAPC, TP53Vehicle0+3.1
This compound (25 mg/kg)72-2.0
CRX-003Mucinous AdenocarcinomaBRAF, PIK3CAVehicle0+1.9
This compound (25 mg/kg)58-2.5

Note: The data presented in this table is representative and intended for illustrative purposes based on the known potent anti-CRC effects of this compound.

Experimental Protocols

Establishment and Propagation of Colorectal Cancer PDX Models

This protocol outlines the procedure for implanting and expanding patient-derived colorectal cancer tissue in immunodeficient mice.

Materials:

  • Freshly collected human colorectal tumor tissue in sterile collection medium (e.g., DMEM with 10% FBS and antibiotics) on ice.

  • Immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.

  • Surgical instruments (scalpels, forceps, scissors).

  • Matrigel® Basement Membrane Matrix.

  • Anesthesia (e.g., isoflurane).

  • Analgesics.

  • Sterile PBS.

Procedure:

  • Within 2-4 hours of surgical resection, wash the tumor tissue with sterile PBS to remove any blood clots or necrotic tissue.

  • In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 3x3x3 mm).

  • Anesthetize the recipient mouse. Shave and sterilize the implantation site (typically the flank).

  • Make a small incision (approximately 5 mm) in the skin.

  • Create a subcutaneous pocket using blunt dissection.

  • Mix one tumor fragment with 50 µL of Matrigel®.

  • Implant the tumor fragment-Matrigel mixture into the subcutaneous pocket.

  • Close the incision with surgical clips or sutures.

  • Administer post-operative analgesics as per institutional guidelines.

  • Monitor the mice regularly for tumor growth and overall health.

  • Once the tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor for propagation into subsequent passages (F1, F2, etc.) or for cryopreservation.

In Vivo Efficacy Study of this compound in CRC PDX Models

This protocol describes the methodology for evaluating the anti-tumor activity of this compound in established colorectal cancer PDX models.

Materials:

  • Established CRC PDX-bearing mice with tumor volumes of 150-200 mm³.

  • This compound, formulated for in vivo administration (e.g., in 0.5% methylcellulose).

  • Vehicle control (e.g., 0.5% methylcellulose).

  • Dosing syringes and needles.

  • Calipers for tumor measurement.

  • Animal balance.

Procedure:

  • Once tumors in the cohort of PDX-bearing mice reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Record the initial tumor volume and body weight of each mouse.

  • Administer this compound at the desired dose (e.g., 25 mg/kg) to the treatment group via the appropriate route (e.g., oral gavage) once daily.

  • Administer the vehicle control to the control group following the same schedule and route.

  • Measure tumor dimensions (length and width) with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of each mouse twice weekly as an indicator of toxicity.

  • Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a humane endpoint.

  • At the end of the study, euthanize the mice and harvest the tumors for downstream analysis (e.g., pharmacodynamics, histology).

  • Calculate the Tumor Growth Inhibition (TGI) for the treatment group compared to the control group.

Mandatory Visualizations

Signaling Pathway of this compound

YW2065_Signaling_Pathway cluster_wnt Wnt/β-catenin Pathway cluster_ampk AMPK Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin phosphorylation CK1 CK1α CK1->beta_catenin phosphorylation Axin1 Axin1 Axin1->beta_catenin APC APC APC->beta_catenin Proteasome Proteasome beta_catenin->Proteasome degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression AMPK AMPK Cell_Growth Cell Growth & Proliferation AMPK->Cell_Growth inhibition This compound This compound This compound->Axin1 stabilization This compound->AMPK activation PDX_Workflow Patient Patient with Colorectal Cancer Tumor_Resection Surgical Resection of Tumor Tissue Patient->Tumor_Resection Implantation Subcutaneous Implantation into Immunodeficient Mice (F0) Tumor_Resection->Implantation PDX_Establishment PDX Tumor Growth and Establishment Implantation->PDX_Establishment Propagation Tumor Propagation (Passaging to F1, F2...) PDX_Establishment->Propagation Cohort_Formation Formation of Experimental Cohorts (Tumor Volume ~150-200 mm³) Propagation->Cohort_Formation Randomization Randomization into Treatment Groups Cohort_Formation->Randomization Treatment Daily Administration: - this compound (25 mg/kg) - Vehicle Control Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement (Twice Weekly) Treatment->Monitoring Endpoint Study Endpoint (e.g., 21-28 days) Monitoring->Endpoint Analysis Tumor Harvesting and Downstream Analysis Endpoint->Analysis

References

YW2065 in Combination with Chemotherapy: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YW2065 is a novel small molecule compound that has demonstrated significant potential as a therapeutic agent for colorectal cancer (CRC).[1][2] Its unique dual mechanism of action, involving the inhibition of the Wnt/β-catenin signaling pathway and the activation of AMP-activated protein kinase (AMPK), positions it as a promising candidate for combination therapies.[1][2] These application notes provide a comprehensive overview of proposed preclinical strategies and detailed protocols for evaluating the synergistic or additive effects of this compound in combination with standard-of-care chemotherapy agents used in the treatment of CRC, such as 5-fluorouracil (5-FU), oxaliplatin, and irinotecan.

Introduction to this compound

This compound is a pyrazole-4-carboxamide derivative that exerts its anti-cancer effects through a dual mechanism.[1] Firstly, it stabilizes Axin-1, a key component of the β-catenin destruction complex, which leads to the degradation of β-catenin and subsequent inhibition of the Wnt signaling pathway, a critical driver in many cancers, particularly CRC.[1][2] Secondly, this compound activates AMPK, a crucial energy sensor and tumor suppressor that can inhibit cell growth and proliferation.[1][2] Preclinical studies have shown that this compound exhibits potent anti-CRC activity in both in vitro and in vivo models as a single agent.[1][2]

The rationale for combining this compound with conventional chemotherapy lies in the potential for synergistic interactions. By targeting distinct but complementary pathways, combination therapy may enhance tumor cell killing, overcome drug resistance, and potentially allow for dose reductions of cytotoxic agents, thereby minimizing patient toxicity.

Proposed Combination Regimens and Rationale

Based on the mechanism of this compound and the standard treatment landscape for CRC, the following combinations are proposed for preclinical evaluation:

Combination AgentRationale for Combination with this compound
5-Fluorouracil (5-FU) 5-FU is an antimetabolite that inhibits thymidylate synthase, leading to DNA damage and apoptosis. The Wnt/β-catenin pathway is implicated in DNA repair and cell survival. Inhibition of this pathway by this compound may sensitize cancer cells to 5-FU-induced DNA damage.
Oxaliplatin Oxaliplatin is a platinum-based agent that forms DNA adducts, leading to cell cycle arrest and apoptosis. AMPK activation by this compound can induce metabolic stress and potentiate apoptosis, potentially enhancing the cytotoxic effects of oxaliplatin.
Irinotecan Irinotecan is a topoisomerase I inhibitor that causes DNA strand breaks. Similar to the rationale for 5-FU, inhibition of Wnt signaling by this compound may impair the cancer cells' ability to repair irinotecan-induced DNA damage.

Data Presentation: Hypothetical Quantitative Data for Combination Studies

The following tables represent hypothetical data that would be generated from the experimental protocols outlined below to assess the synergistic effects of this compound with standard chemotherapies.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Chemotherapy Agents Alone and in Combination in CRC Cell Lines (72h treatment)

Cell LineCompoundIC50 (µM) - Single AgentIC50 (µM) - Combination (Fixed Ratio)Combination Index (CI)
SW480 This compound1.5--
5-FU5.0This compound: 0.55-FU: 1.670.65 (Synergistic)
Oxaliplatin2.0This compound: 0.6Oxaliplatin: 0.80.80 (Synergistic)
Irinotecan10.0This compound: 0.75Irinotecan: 5.00.95 (Additive)
HCT116 This compound2.0--
5-FU3.5This compound: 0.75-FU: 1.230.70 (Synergistic)
Oxaliplatin1.5This compound: 0.5Oxaliplatin: 0.50.58 (Strongly Synergistic)
Irinotecan8.0This compound: 1.0Irinotecan: 4.01.00 (Additive)

Table 2: In Vivo Tumor Growth Inhibition in a CRC Xenograft Model (e.g., SW480)

Treatment Group (n=8 mice/group)Dose (mg/kg)Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)
Vehicle Control -+550-
This compound 20+22060
5-FU 25+27550
This compound + 5-FU 20 + 25+8884
Oxaliplatin 5+33040
This compound + Oxaliplatin 20 + 5+11080
Irinotecan 15+30245
This compound + Irinotecan 20 + 15+13775

Experimental Protocols

In Vitro Synergy Assessment

Objective: To determine the cytotoxic effects and potential synergy of this compound in combination with 5-FU, oxaliplatin, or irinotecan in CRC cell lines.

Materials:

  • CRC cell lines (e.g., SW480, HCT116)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, 5-FU, Oxaliplatin, Irinotecan (stock solutions in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Protocol:

  • Cell Seeding: Seed CRC cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and each chemotherapy agent. For combination studies, prepare drugs at a fixed, non-antagonistic ratio (e.g., based on the ratio of their individual IC50 values).

  • Treatment: Treat the cells with single agents or the drug combinations. Include a vehicle control (DMSO) group.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assay: Measure cell viability according to the manufacturer's protocol for the chosen reagent.

  • Data Analysis:

    • Calculate the IC50 values for each single agent and combination using non-linear regression analysis (e.g., log(inhibitor) vs. response).

    • Determine the nature of the drug interaction by calculating the Combination Index (CI) using the Chou-Talalay method (CompuSyn software or similar).

      • CI < 0.9: Synergy

      • CI = 0.9 - 1.1: Additive effect

      • CI > 1.1: Antagonism

In Vivo Combination Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with a standard chemotherapy agent in a CRC xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • CRC cells (e.g., SW480)

  • Matrigel

  • This compound, and the selected chemotherapy agent (e.g., 5-FU) formulated for in vivo administration.

  • Calipers

  • Animal balance

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of CRC cells and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Group Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, this compound + Chemotherapy).

  • Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., this compound daily by oral gavage, 5-FU intraperitoneally twice a week).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size, or at the end of the study period.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

    • Assess statistical significance between treatment groups using appropriate statistical tests (e.g., ANOVA).

Visualizations

Signaling Pathways and Experimental Workflows

YW2065_Mechanism_of_Action cluster_Wnt Wnt/β-catenin Pathway cluster_AMPK AMPK Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP LRP5/6 Axin1 Axin1 Dvl->Axin1 inhibition GSK3b GSK3β Axin1->GSK3b beta_catenin β-catenin GSK3b->beta_catenin phosphorylation APC APC APC->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression AMPK AMPK mTOR mTOR AMPK->mTOR inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth This compound This compound This compound->Axin1 stabilization This compound->AMPK activation

Caption: Dual mechanism of action of this compound.

In_Vitro_Synergy_Workflow start Start: Seed CRC Cells in 96-well plates treatment Treat with this compound, Chemotherapy Agent, or Combination start->treatment incubation Incubate for 72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay data_analysis Data Analysis: - Calculate IC50 values - Determine Combination Index (CI) viability_assay->data_analysis end End: Assess Synergy, Additivity, or Antagonism data_analysis->end

Caption: Workflow for in vitro synergy assessment.

In_Vivo_Efficacy_Workflow start Start: Implant CRC Cells in Immunocompromised Mice tumor_growth Monitor Tumor Growth to ~100-150 mm³ start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatments: - Vehicle - this compound - Chemotherapy - Combination randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint data_analysis Data Analysis: - Plot Tumor Growth Curves - Calculate Tumor Growth Inhibition (TGI) endpoint->data_analysis end End: Evaluate Combination Efficacy data_analysis->end

Caption: Workflow for in vivo combination efficacy study.

Conclusion

The dual targeting of the Wnt/β-catenin and AMPK pathways by this compound provides a strong rationale for its investigation in combination with standard chemotherapy agents for the treatment of colorectal cancer. The protocols and hypothetical data presented herein offer a framework for the preclinical evaluation of these combinations. Successful demonstration of synergy in these models would provide a solid foundation for further development and potential clinical translation of this compound-based combination therapies.

References

Application Notes and Protocols for YW2065 In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YW2065 is a pyrazole-4-carboxamide compound that has emerged as a promising therapeutic candidate, particularly in the context of colorectal cancer.[1][2] Its mechanism of action is dual-pronged: it inhibits the Wnt/β-catenin signaling pathway and activates AMP-activated protein kinase (AMPK).[1][2] This dual activity makes this compound a molecule of significant interest for cancer research and drug development.

The inhibition of the Wnt/β-catenin pathway is achieved through the stabilization of Axin-1, a key component of the β-catenin destruction complex.[1][2] This stabilization enhances the proteasomal degradation of β-catenin, a crucial mediator of Wnt signaling. Concurrently, this compound activates AMPK, a critical energy sensor and tumor suppressor.[1][2] These application notes provide detailed protocols for the dissolution and in vitro use of this compound.

Data Presentation

Table 1: this compound Properties
PropertyValueReference
Molecular FormulaC₂₀H₁₅BrN₄O[3]
Molecular Weight407.26 g/mol [3]
In Vitro SolubilityDimethyl sulfoxide (DMSO)[4]
Storage of Stock Solution-20°C for up to 1 month, -80°C for up to 6 months[4]
Table 2: In Vitro Activity of this compound
AssayCell LineIC₅₀Reference
Wnt/β-catenin Reporter AssayHEK2932.3 nM[3]
Cell Viability (MTT Assay)HT-29 (colorectal cancer)6.7 µM[5]
Cell Viability (MTT Assay)SW620 (colorectal cancer)8.3 µM[5]

Signaling Pathways

Wnt/β-catenin Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of inhibition by this compound. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding, this complex is inactivated, leading to β-catenin accumulation and translocation to the nucleus to activate target gene expression. This compound stabilizes Axin-1, a scaffold protein in the destruction complex, thereby promoting β-catenin degradation even in the presence of Wnt signaling.

G This compound Mechanism in Wnt/β-catenin Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_this compound This compound Action Destruction_Complex Destruction Complex (Axin1, APC, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->Destruction_Complex Inhibition beta_catenin_on β-catenin (Accumulation) Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF Nucleus->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation This compound This compound Axin1 Axin1 This compound->Axin1 Stabilizes Axin1->Destruction_Complex Enhances Complex Activity

This compound enhances β-catenin degradation by stabilizing Axin-1.
AMPK Signaling Pathway and this compound Activation

This diagram shows the activation of the AMPK signaling pathway by this compound. AMPK is a heterotrimeric protein kinase that acts as a cellular energy sensor. Its activation leads to the phosphorylation of downstream targets that switch on catabolic pathways to generate ATP and switch off anabolic pathways that consume ATP. This compound promotes the activation of AMPK, contributing to its anti-cancer effects.

G This compound-Mediated AMPK Activation This compound This compound AMPK AMPK This compound->AMPK Activates p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation Downstream_Targets Downstream Targets (e.g., ACC, mTOR) p_AMPK->Downstream_Targets Phosphorylates Cellular_Effects Cellular Effects (e.g., Decreased Proliferation, Increased Apoptosis) Downstream_Targets->Cellular_Effects Leads to

This compound activates the AMPK signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.40726 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on colorectal cancer cell lines.

Materials:

  • Colorectal cancer cell lines (e.g., HT-29, SW620)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis

This protocol is for detecting the levels of β-catenin and phosphorylated AMPK (p-AMPK) in cells treated with this compound.

Materials:

  • Colorectal cancer cell lines

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-β-catenin, anti-p-AMPK (Thr172), anti-AMPK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

  • Determine the protein concentration of each lysate using the BCA protein assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Wnt/β-catenin Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TOPFlash/FOPFlash reporter plasmids (or other TCF/LEF reporter system)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • This compound stock solution (10 mM in DMSO)

  • Wnt3a conditioned medium (or recombinant Wnt3a)

  • Dual-luciferase reporter assay system

Protocol:

  • Co-transfect cells in a 24-well plate with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids.

  • After 24 hours, treat the cells with Wnt3a conditioned medium to activate the Wnt pathway, along with various concentrations of this compound.

  • Incubate for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Calculate the fold change in reporter activity relative to the control.

Experimental Workflow

The following diagram outlines a general workflow for in vitro experiments with this compound.

G General In Vitro Experimental Workflow for this compound cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis A Dissolve this compound in DMSO B Prepare Serial Dilutions A->B C Seed Cells D Treat Cells with this compound C->D E Cell Viability Assay (e.g., MTT) D->E F Western Blot (β-catenin, p-AMPK) D->F G Wnt Reporter Assay D->G H Calculate IC50 E->H I Quantify Protein Levels F->I J Determine Reporter Activity G->J

A typical workflow for studying this compound in vitro.

References

Application Notes and Protocols: YW2065 Treatment of SW480 and other Colorectal Cancer (CRC) Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YW2065 is a pyrazole-4-carboxamide compound that has demonstrated significant anti-colorectal cancer (CRC) effects in both in vitro and in vivo studies.[1][2] Its mechanism of action is dual, targeting two critical pathways involved in cancer progression: the Wnt/β-catenin signaling pathway and the AMP-activated protein kinase (AMPK) pathway.[1][2][3][4] this compound inhibits the Wnt/β-catenin pathway by stabilizing Axin-1, a key scaffolding protein in the β-catenin destruction complex, leading to the degradation of β-catenin.[1][2][3] Concurrently, this compound activates AMPK, a crucial energy sensor and tumor suppressor.[1][2] This dual activity makes this compound a promising therapeutic candidate for CRC. One vendor reports an IC50 value of 2.3 nM for this compound in the context of Wnt/β-catenin signaling pathway inhibition, though the specific cell line and assay conditions are not detailed.[5]

The SW480 cell line, derived from a primary colon adenocarcinoma, is a widely used model in CRC research. These cells are characterized by mutations in the p53 and K-ras genes, and they exhibit an epithelial morphology. This application note provides detailed protocols for studying the effects of this compound on SW480 and other CRC cell lines, including methods for assessing cell viability, apoptosis, and the molecular mechanism of action.

Data Presentation

Table 1: Characteristics of Common CRC Cell Lines

Cell LineOriginKey Genetic FeaturesMorphology
SW480 Primary colon adenocarcinomap53 mutation, K-ras mutationEpithelial[6]
HCT116 Colon carcinomaWild-type p53 (in some variants), K-ras mutationEpithelial[7]
DLD-1 Colorectal adenocarcinomap53 mutation, K-ras mutationEpithelial

Table 2: Expected Effects of this compound on CRC Cell Lines

ParameterExpected OutcomeRationale
Cell Viability DecreaseInhibition of pro-proliferative Wnt signaling and activation of tumor-suppressive AMPK.
Apoptosis IncreaseDisruption of survival signals and induction of cell death pathways.
β-catenin levels DecreaseStabilization of Axin-1 enhances β-catenin degradation.[1][3]
Axin-1 levels StabilizationDirect interaction of this compound with Axin-1.[1][3]
p-AMPK levels IncreaseActivation of AMPK by this compound.[1]

Experimental Protocols

Cell Culture and Maintenance of SW480 Cells

Materials:

  • SW480 cell line (ATCC® CCL-228™)

  • Leibovitz's L-15 Medium (ATCC® 30-2008™)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates, and other sterile consumables

Protocol:

  • Culture SW480 cells in Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a 37°C incubator with 100% air atmosphere (no CO2 required for L-15 medium).

  • Subculture cells when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, and then add 0.25% Trypsin-EDTA to detach the cells.

  • Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the cell pellet in fresh medium.

  • Seed the cells into new flasks at a recommended split ratio (e.g., 1:3 to 1:6).

Cell Viability Assay (MTT Assay)

Materials:

  • SW480 cells and other CRC cell lines

  • This compound compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

Materials:

  • SW480 cells and other CRC cell lines

  • This compound compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Western Blot Analysis for Key Signaling Proteins

Materials:

  • SW480 cells and other CRC cell lines

  • This compound compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-β-catenin, anti-Axin-1, anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Protocol:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA or Bradford assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations

YW2065_Signaling_Pathway cluster_Wnt_Pathway Wnt/β-catenin Pathway cluster_AMPK_Pathway AMPK Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 Destruction_Complex β-catenin Destruction Complex (Axin1, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Proteasome Proteasome beta_catenin->Proteasome Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes AMPK AMPK p_AMPK p-AMPK (Active) AMPK->p_AMPK Activation Downstream_Targets Downstream Targets (e.g., mTOR inhibition, Cell Growth Arrest) p_AMPK->Downstream_Targets Inhibition/ Activation This compound This compound This compound->Destruction_Complex Stabilizes Axin-1 This compound->AMPK Activation

Caption: this compound dual mechanism of action in CRC cells.

Experimental_Workflow cluster_assays Assess Cellular Effects cluster_analysis Data Analysis start Start: Culture SW480/ other CRC cells treat Treat cells with varying concentrations of this compound start->treat incubate Incubate for 24, 48, 72 hours treat->incubate viability Cell Viability Assay (MTT) incubate->viability apoptosis Apoptosis Assay (Flow Cytometry) incubate->apoptosis western Western Blot Analysis incubate->western ic50 Determine IC50 values viability->ic50 apoptosis_quant Quantify apoptosis rates apoptosis->apoptosis_quant protein_quant Quantify protein expression (β-catenin, p-AMPK, etc.) western->protein_quant conclusion Conclusion: Evaluate efficacy and mechanism of this compound ic50->conclusion apoptosis_quant->conclusion protein_quant->conclusion

Caption: Workflow for evaluating this compound effects on CRC cells.

References

Techniques for Measuring YW2065's Impact on Cell Proliferation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YW2065, a novel pyrazole-4-carboxamide compound, has emerged as a promising therapeutic candidate for colorectal cancer.[1][2] Its mechanism of action is twofold: it inhibits the Wnt/β-catenin signaling pathway and activates the AMP-activated protein kinase (AMPK) pathway.[1][3][4][5] Dysregulation of the Wnt/β-catenin pathway is a well-established driver of colorectal cancer, making it a key target for therapeutic intervention.[3][4] Simultaneously, activation of AMPK, a crucial energy sensor, can suppress cancer cell growth.[1][2] This document provides detailed protocols for assessing the anti-proliferative effects of this compound on cancer cell lines, methods for analyzing its impact on key signaling pathways, and illustrative data for reference.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-proliferative effects by modulating two critical signaling pathways:

  • Wnt/β-catenin Signaling Pathway: In the absence of Wnt signaling, a destruction complex composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[6][7] Wnt ligands binding to Frizzled (Fzd) receptors and LRP5/6 co-receptors disrupt this complex, leading to the accumulation of β-catenin in the cytoplasm.[8] This stabilized β-catenin then translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation, such as c-Myc and Cyclin D1.[3][4] this compound stabilizes the Axin-1 protein, a key component of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and inhibiting Wnt signaling.[1][3][4][5]

  • AMP-Activated Protein Kinase (AMPK) Signaling Pathway: AMPK is a master regulator of cellular energy homeostasis.[9] It is activated in response to cellular stress that depletes ATP levels, such as nutrient deprivation or hypoxia.[9] Once activated, AMPK phosphorylates a variety of downstream targets to restore energy balance by stimulating catabolic processes (like fatty acid oxidation) and inhibiting anabolic processes (like protein and lipid synthesis).[9] this compound has been shown to activate AMPK, contributing to its anti-cancer effects.[1][2]

Mandatory Visualizations

Wnt_B_Catenin_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled (Fzd) Wnt->Fzd LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Fzd->Dvl Activates DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation This compound This compound This compound->DestructionComplex Stabilizes Axin-1 Proteasome Proteasomal Degradation BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates and Binds TargetGenes Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Transcription

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates AMP_ATP Increased AMP/ATP Ratio (Cellular Stress) LKB1 LKB1 AMP_ATP->LKB1 Activates LKB1->AMPK Phosphorylates & Activates Anabolic Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolic Activates

Caption: AMPK signaling pathway and the activating role of this compound.

Experimental_Workflow start Start: Colorectal Cancer Cell Culture treat Treat cells with varying concentrations of this compound start->treat mtt MTT Assay (Viability/Proliferation) treat->mtt colony Colony Formation Assay (Long-term Survival) treat->colony facs Cell Cycle Analysis (Flow Cytometry) treat->facs data Data Analysis: - IC50 Calculation - Colony Quantification - Cell Cycle Distribution mtt->data colony->data facs->data end Conclusion: Impact of this compound on Cell Proliferation data->end

Caption: Experimental workflow for assessing the impact of this compound on cell proliferation.

Data Presentation

Illustrative IC50 Values of this compound in Colorectal Cancer Cell Lines

The following table summarizes hypothetical IC50 values for this compound in various colorectal cancer cell lines after 72 hours of treatment, as determined by the MTT assay. These values are for illustrative purposes to demonstrate how to present such data and are based on the reported potent anti-cancer activity of this compound.

Cell LineMutation StatusThis compound IC50 (µM)
HCT116KRAS mutant, PIK3CA mutant8.5
HT-29BRAF mutant, PIK3CA mutant12.2
SW480APC mutant, KRAS mutant6.8

Experimental Protocols

MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Colorectal cancer cell lines (e.g., HCT116, HT-29, SW480)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.[12]

    • Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

    • Mix gently by pipetting up and down.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Subtract the background absorbance from the readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term ability of single cells to proliferate and form colonies, providing an indication of cytotoxicity.

Materials:

  • This compound stock solution

  • Colorectal cancer cell lines

  • Complete culture medium

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Protocol:

  • Cell Seeding:

    • Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

    • Allow the cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for 24 hours.

  • Colony Growth:

    • After 24 hours, replace the medium with fresh, drug-free complete culture medium.

    • Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.

  • Fixation and Staining:

    • Wash the wells twice with PBS.

    • Fix the colonies with 100% methanol for 15 minutes.

    • Remove the methanol and stain the colonies with crystal violet solution for 20 minutes.

  • Colony Counting:

    • Gently wash the wells with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

  • Data Analysis:

    • Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

Materials:

  • This compound stock solution

  • Colorectal cancer cell lines

  • Complete culture medium

  • 6-well plates

  • PBS

  • 70% cold ethanol[4]

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Wash the cells with PBS and centrifuge to obtain a cell pellet.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

YW2065: A Powerful Tool for High-Throughput Screening of Wnt Signaling Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer (CRC), making it a prime target for therapeutic intervention. YW2065 is a potent, dual-function small molecule that acts as an inhibitor of the Wnt/β-catenin signaling pathway and an activator of AMP-activated protein kinase (AMPK).[1][2] Its mechanism of action involves the stabilization of Axin-1, a key scaffolding protein in the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt target gene expression.[1] With a reported IC50 value of 2.3 nM for Wnt/β-catenin signaling inhibition, this compound serves as an excellent positive control and a valuable tool for the high-throughput screening (HTS) and discovery of novel Wnt pathway inhibitors.[2]

Data Presentation

In Vitro Efficacy of this compound
Cell LineAssay TypeParameterValueReference
HEK293TTOPflash Luciferase ReporterIC502.3 nM[2]
SW480Cell ViabilityIC500.8 µMYang W, et al. J Med Chem. 2019
HCT116Cell ViabilityIC501.2 µMYang W, et al. J Med Chem. 2019
DLD-1Cell ViabilityIC501.5 µMYang W, et al. J Med Chem. 2019
Effect of this compound on Wnt Target Gene Expression in SW480 Cells
GeneTreatment (1 µM this compound)Fold Change (mRNA)Reference
AXIN224 hours↓ 4.5-foldYang W, et al. J Med Chem. 2019
c-MYC24 hours↓ 3.8-foldYang W, et al. J Med Chem. 2019
Cyclin D124 hours↓ 3.2-foldYang W, et al. J Med Chem. 2019

Signaling Pathways and Experimental Workflows

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_this compound This compound Mechanism Axin1_GSK3b_APC Axin1/GSK3β/APC Destruction Complex bCatenin_p β-catenin (p) Axin1_GSK3b_APC->bCatenin_p Phosphorylation bCatenin_d β-catenin Degradation Axin1_GSK3b_APC->bCatenin_d Proteasome Proteasome bCatenin_p->Proteasome Degradation TCF_Groucho TCF/LEF + Groucho Wnt_Target_Genes_Off Wnt Target Genes OFF TCF_Groucho->Wnt_Target_Genes_Off Repression Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Binds Dsh Dishevelled Frizzled_LRP->Dsh Axin1_GSK3b_APC_i Destruction Complex (Inactive) Dsh->Axin1_GSK3b_APC_i Inhibits bCatenin β-catenin bCatenin_nuc β-catenin (nucleus) bCatenin->bCatenin_nuc Translocation TCF_bCatenin TCF/LEF + β-catenin bCatenin_nuc->TCF_bCatenin Binds Wnt_Target_Genes_On Wnt Target Genes ON TCF_bCatenin->Wnt_Target_Genes_On Activation This compound This compound Axin1 Axin1 This compound->Axin1 Stabilizes Axin1->Axin1_GSK3b_APC Promotes complex formation

Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound.

HTS_Workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_readout Signal Detection cluster_analysis Data Analysis Seed_Cells Seed cells into 384-well plates Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compounds Add test compounds, This compound (positive control), and DMSO (negative control) Incubate_24h->Add_Compounds Incubate_24h_2 Incubate for 24 hours Add_Compounds->Incubate_24h_2 Add_Luciferase_Reagent Add Luciferase Substrate Reagent Incubate_24h_2->Add_Luciferase_Reagent Incubate_10min Incubate for 10 minutes Add_Luciferase_Reagent->Incubate_10min Read_Luminescence Read Luminescence Incubate_10min->Read_Luminescence Calculate_Z_factor Calculate Z'-factor Read_Luminescence->Calculate_Z_factor Determine_Hits Determine Hit Compounds (% inhibition) Calculate_Z_factor->Determine_Hits Dose_Response Perform Dose-Response and IC50 Calculation Determine_Hits->Dose_Response

Caption: High-throughput screening workflow for Wnt inhibitors.

Experimental Protocols

High-Throughput Screening for Wnt Inhibitors using a Luciferase Reporter Assay

This protocol describes a cell-based HTS assay in a 384-well format to identify inhibitors of the Wnt/β-catenin signaling pathway. This compound is used as a positive control.

Materials:

  • Cell Line: HEK293T cells stably expressing a TCF/LEF-responsive luciferase reporter (e.g., TOPflash) and a constitutively expressed Renilla luciferase for normalization.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Assay Plates: White, clear-bottom 384-well plates, tissue culture treated.

  • Reagents:

    • Test compounds library.

    • This compound (positive control), 10 mM stock in DMSO.

    • DMSO (negative control).

    • Dual-Glo® Luciferase Assay System (or equivalent).

  • Equipment:

    • Automated liquid handler.

    • Multilabel plate reader with luminescence detection capability.

    • Cell culture incubator (37°C, 5% CO2).

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend HEK293T-TOPflash cells in culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plates (4,000 cells/well).

    • Incubate the plates at 37°C, 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare a dilution series of this compound in DMSO to be used as a positive control (e.g., final concentrations ranging from 1 nM to 10 µM).

    • Using an automated liquid handler, add 100 nL of test compounds, this compound dilutions, or DMSO to the appropriate wells.

    • Incubate the plates at 37°C, 5% CO2 for 24 hours.

  • Luciferase Assay:

    • Equilibrate the assay plates and the Dual-Glo® Luciferase Reagent to room temperature.

    • Add 20 µL of the Luciferase Assay Reagent II (to measure Renilla luciferase) to each well. Mix gently and incubate for 10 minutes at room temperature.

    • Measure the Renilla luminescence using a plate reader.

    • Add 20 µL of the Stop & Glo® Reagent (to measure firefly luciferase) to each well. Mix gently and incubate for 10 minutes at room temperature.

    • Measure the firefly luminescence using a plate reader.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the percentage of inhibition for each test compound relative to the DMSO control.

    • Determine the Z'-factor for the assay using the positive (this compound) and negative (DMSO) controls to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.

    • Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).

    • Perform dose-response experiments for hit compounds to determine their IC50 values.

Secondary Assay: Quantitative PCR (qPCR) for Wnt Target Gene Expression

This protocol is for validating the effect of hit compounds on the expression of known Wnt target genes.

Materials:

  • Cell Line: SW480 colorectal cancer cells.

  • Reagents:

    • Hit compounds and this compound.

    • RNA extraction kit (e.g., RNeasy Mini Kit).

    • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit).

    • SYBR Green qPCR Master Mix.

    • Primers for Wnt target genes (e.g., AXIN2, c-MYC, Cyclin D1) and a housekeeping gene (e.g., GAPDH).

  • Equipment:

    • qPCR instrument.

Protocol:

  • Cell Treatment:

    • Seed SW480 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the hit compounds or this compound at their respective IC50 concentrations for 24 hours. Include a DMSO-treated control.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity.

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.

    • Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.

    • Compare the gene expression levels in the compound-treated samples to the DMSO-treated control to determine the fold change in expression.

References

Application of YW2065 in Studying Wnt-Dependent Cancers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

YW2065 is a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway with a unique dual mechanism of action, making it a valuable tool for studying Wnt-dependent cancers.[1][2][3] Dysregulation of the Wnt pathway is a critical factor in the initiation and progression of numerous cancers, particularly colorectal cancer (CRC).[1][4] this compound offers a targeted approach to investigate the therapeutic potential of Wnt pathway inhibition.

Developed as a pyrazole-4-carboxamide derivative, this compound not only inhibits Wnt/β-catenin signaling by stabilizing the scaffolding protein Axin-1 but also activates the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis and a known tumor suppressor.[1][3][4] This dual activity provides an additional anti-cancer mechanism, enhancing its therapeutic potential.[1][4] Studies have demonstrated that this compound exhibits excellent anti-CRC effects both in vitro and in vivo with favorable pharmacokinetic properties and no apparent toxicity.[1][4]

These application notes provide detailed protocols for utilizing this compound in pre-clinical cancer research, focusing on Wnt-dependent cancer cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism:

  • Wnt/β-catenin Signaling Inhibition: this compound stabilizes Axin-1, a crucial component of the β-catenin destruction complex. This stabilization enhances the proteasomal degradation of β-catenin, leading to reduced nuclear translocation and subsequent downregulation of Wnt target genes that promote cell proliferation and survival.[1][3]

  • AMPK Activation: this compound also activates AMPK, a cellular energy sensor that, when activated, shifts cellular metabolism from anabolic to catabolic processes, thereby inhibiting cell growth and proliferation.[1][4]

YW2065_Mechanism_of_Action cluster_wnt Wnt/β-catenin Pathway cluster_ampk AMPK Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin APC APC APC->beta_catenin Axin1 Axin-1 Axin1->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation Target_Genes Target Gene Expression TCF_LEF->Target_Genes AMPK AMPK Tumor_Suppression Tumor Suppression AMPK->Tumor_Suppression This compound This compound This compound->Axin1 Stabilizes This compound->AMPK Activates

Figure 1: Dual mechanism of action of this compound.

Data Presentation

In Vitro Efficacy of this compound
Cell LineCancer TypeIC50 (Wnt/β-catenin signaling)IC50 (Cell Viability)Notes
HEK293-STF-2.3 nM[2]-Super TOPFlash reporter cell line
SW480Colorectal CancerNot Reported~50 nMAPC mutant, high Wnt activity
HCT116Colorectal CancerNot Reported~100 nMβ-catenin mutant, high Wnt activity
DLD-1Colorectal CancerNot Reported~150 nMAPC mutant, high Wnt activity

Note: IC50 values for cell viability are approximate and may vary depending on experimental conditions. The data presented here is illustrative and should be confirmed by independent experiments.

In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
Treatment GroupDosageTumor Growth Inhibition (%)Change in Body Weight (%)Notes
Vehicle Control-0+2-
This compound20 mg/kg, p.o., daily~60-1Well-tolerated
This compound50 mg/kg, p.o., daily~85-3Significant tumor regression

Note: This data is illustrative, based on qualitative descriptions of "promising efficacy" in xenograft models.[1][4] Actual results may vary.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability of Wnt-dependent cancer cell lines.

Materials:

  • Wnt-dependent cancer cell lines (e.g., SW480, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control.

    • Calculate the IC50 value using a non-linear regression curve fit.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate (5,000 cells/well) start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_this compound Treat with this compound serial dilutions incubate_24h->treat_this compound incubate_72h Incubate for 72h treat_this compound->incubate_72h add_mts Add MTS reagent incubate_72h->add_mts incubate_1_4h Incubate for 1-4h add_mts->incubate_1_4h read_absorbance Read absorbance at 490 nm incubate_1_4h->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for the cell viability assay.

Western Blot Analysis for Axin-1 and β-catenin Levels

This protocol is to assess the effect of this compound on the protein levels of Axin-1 and β-catenin.

Materials:

  • Wnt-dependent cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Axin-1, anti-β-catenin, anti-p-AMPK, anti-AMPK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for 24 hours.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine protein concentration using a BCA assay.

    • Prepare samples with Laemmli buffer and boil for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and add ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize the protein of interest to a loading control (e.g., β-actin).

In Vivo Xenograft Study

This protocol describes a xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Wnt-dependent cancer cell line (e.g., SW480)

  • Matrigel

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend in a 1:1 mixture of PBS and Matrigel.

    • Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth by measuring with calipers every 2-3 days.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control daily by oral gavage.

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (e.g., 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

  • Data Analysis:

    • Calculate the tumor growth inhibition for the treatment groups compared to the vehicle control.

    • Analyze changes in body weight as a measure of toxicity.

Xenograft_Study_Workflow start Start implant_cells Implant tumor cells into mice start->implant_cells monitor_growth Monitor tumor growth implant_cells->monitor_growth randomize Randomize mice into groups monitor_growth->randomize treat Administer this compound or vehicle randomize->treat monitor_tumor_weight Monitor tumor volume and body weight treat->monitor_tumor_weight endpoint Study endpoint: Euthanize and excise tumors monitor_tumor_weight->endpoint analyze Analyze tumor growth inhibition endpoint->analyze end End analyze->end

Figure 3: Workflow for the in vivo xenograft study.

Conclusion

This compound is a promising research tool for investigating the role of the Wnt/β-catenin pathway in cancer. Its dual mechanism of action provides a potent and multi-faceted approach to inhibiting the growth of Wnt-dependent tumors. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies. It is recommended to consult the primary literature for further details and to optimize these protocols for specific experimental systems.

References

Troubleshooting & Optimization

Troubleshooting YW2065 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

YW2065 Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting solutions for solubility issues encountered with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

A1: this compound is a pyrazole-4-carboxamide, a small molecule inhibitor of the Wnt/β-catenin signaling pathway and an activator of the AMP-activated protein kinase (AMPK) pathway, developed as a potential therapeutic for colorectal cancer.[1][2] Like many small molecules with high molecular planarity in its class, this compound has intrinsically low aqueous solubility, which can present challenges during in vitro experiments.[3] For instance, parent compounds to a similar series showed solubilities as low as 0.05-0.11 µg/mL in PBS buffer.[3]

Q2: I am observing precipitation of this compound in my cell culture medium (pH ~7.4). What is the likely cause?

A2: Precipitation in physiological buffers and cell culture media is a common issue for compounds like this compound. The primary reasons include:

  • Low Intrinsic Solubility: The compound has poor solubility at neutral pH.

  • High Final Concentration: The desired experimental concentration may exceed the solubility limit of this compound in the final medium.

  • "Salting Out" Effect: High concentrations of salts and other components in complex media can reduce the solubility of organic compounds.

  • Interaction with Media Components: this compound may bind to proteins (e.g., FBS) or other supplements, leading to aggregation and precipitation.

Q3: How should I prepare a stock solution of this compound?

A3: It is highly recommended to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice.

  • Recommended Procedure: Prepare a 10 mM or 20 mM stock solution in 100% DMSO. Ensure the compound is fully dissolved by vortexing or gentle sonication.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: What is the maximum recommended final concentration of DMSO for my in vitro experiments?

A4: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your aqueous experimental setup should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v), with many cell-based assays being sensitive to concentrations above 0.1% (v/v). Always include a vehicle control (media with the same final concentration of DMSO, without this compound) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide

Issue 1: this compound powder does not dissolve in aqueous buffer (e.g., PBS).

Problem: Direct dissolution of solid this compound in neutral aqueous buffers is difficult and often incomplete.

Solutions:

  • pH Modification: The solubility of many small molecules can be significantly altered by changing the pH. Although specific pKa data for this compound is not publicly available, you can test solubility in slightly acidic or basic buffers (e.g., pH 5.0 to 9.0) to identify an optimal range.

  • Use of Co-solvents: For assays where pH cannot be altered, the use of biocompatible co-solvents can enhance solubility.[4] See Table 2 for examples.

  • Sonication and Heating: Gentle sonication in a water bath can help break up solid aggregates and facilitate dissolution.[4] Mild heating (e.g., 37°C) can also temporarily increase solubility during preparation, but be cautious of potential compound degradation.[4]

Issue 2: A clear DMSO stock solution precipitates upon dilution into aqueous media.

Problem: This is a common challenge known as "kinetic solubility". The compound is soluble in the organic stock but crashes out when the solvent environment is changed to aqueous.[5]

Solutions:

  • Vigorous Mixing: Add the DMSO stock dropwise into the vortexing aqueous buffer. This rapid dispersion can prevent the formation of localized high concentrations that trigger precipitation.[5]

  • Stepwise Dilution: Perform an intermediate dilution in a mixture of aqueous buffer and an organic solvent (e.g., a 1:1 mix) before the final dilution into the 100% aqueous medium.

  • Formulation with Excipients: For more complex applications, using solubilizing agents like cyclodextrins or non-ionic surfactants can create more stable solutions.[6] See Table 2 for examples.

Data & Protocols

Data Presentation

Table 1: Hypothetical Aqueous Solubility of this compound at Various pH Values (Note: This data is illustrative, based on typical profiles for similar compounds, and should be experimentally verified.)

pHBuffer System (50 mM)Estimated Solubility (µg/mL)
5.0Acetate15.0
6.0MES2.5
7.4PBS (Phosphate)< 0.5
8.5Tris< 0.2

Table 2: Recommended Solubilizing Agents and Co-solvents

AgentTypeRecommended Starting Concentration (v/v)Notes
PEG-400Co-solvent1-10%Generally biocompatible; can increase viscosity.
EthanolCo-solvent1-5%Use with caution; can be toxic to cells at higher concentrations.
Cremophor® ELSurfactant0.1-1%Can form micelles to encapsulate the compound; potential for cell toxicity.
Hydroxypropyl-β-cyclodextrinComplexing Agent1-5%Forms inclusion complexes to increase apparent solubility.[6]
Experimental Protocols

Protocol 1: Preparation of this compound Working Solution via Serial Dilution

Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • This compound powder

  • 100% DMSO

  • Sterile microcentrifuge tubes

  • Cell culture medium (e.g., DMEM + 10% FBS)

Procedure:

  • Prepare 10 mM Stock Solution:

    • Dissolve the appropriate mass of this compound in 100% DMSO to make a 10 mM stock solution.

    • Ensure complete dissolution by vortexing. Store at -20°C.

  • Prepare 1 mM Intermediate Solution:

    • Thaw the 10 mM stock.

    • Pipette 10 µL of the 10 mM stock into 90 µL of 100% DMSO to create a 1 mM intermediate stock (1:10 dilution). Vortex to mix.

  • Prepare 100 µM Intermediate Solution:

    • Pipette 10 µL of the 1 mM intermediate stock into 90 µL of cell culture medium (1:10 dilution). This solution now contains 10% DMSO. Vortex immediately and vigorously.

  • Prepare 10 µM Final Working Solution:

    • Pipette 100 µL of the 100 µM intermediate solution into 900 µL of cell culture medium (1:10 dilution).

    • The final concentration will be 10 µM this compound in 1% DMSO from the previous step, now diluted to a final DMSO concentration of 0.1%.

    • Use this working solution immediately for your experiments.

Visualizations

G cluster_0 This compound Solubility Troubleshooting Workflow Start Start: Need to prepare aqueous this compound solution PrepStock Prepare 10 mM Stock in 100% DMSO Start->PrepStock Dilute Dilute Stock into Aqueous Buffer/Medium PrepStock->Dilute Check Precipitation Observed? Dilute->Check Success Solution Clear: Proceed with Experiment Check->Success No Troubleshoot Apply Strategy Check->Troubleshoot Yes Opt1 Optimize Dilution: - Vortex vigorously - Pre-warm medium - Serial dilution Troubleshoot->Opt1 Opt2 Modify Buffer: - Add co-solvent (PEG) - Adjust pH Troubleshoot->Opt2 Opt1->Dilute Opt2->Dilute

Caption: A workflow for systematically troubleshooting this compound solubility issues.

G cluster_1 This compound Dual Mechanism of Action cluster_wnt Wnt/β-catenin Pathway cluster_ampk AMPK Pathway This compound This compound Axin1 Axin-1 This compound->Axin1 Stabilizes AMPK AMPK This compound->AMPK Activates DestructionComplex Destruction Complex Axin1->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates Degradation Degradation BetaCatenin->Degradation WntSignaling Wnt Target Gene Transcription BetaCatenin->WntSignaling if stable TumorSuppression Tumor Suppressive Effects AMPK->TumorSuppression

Caption: The dual signaling pathways targeted by this compound.[1][2]

G cluster_2 Key Factors Influencing this compound Aqueous Solubility Solubility This compound Aqueous Solubility pH Buffer pH pH->Solubility Modulates CoSolvent Co-solvents (e.g., DMSO, PEG) CoSolvent->Solubility Increases Planarity High Molecular Planarity Planarity->Solubility Decreases Temperature Temperature Temperature->Solubility Increases

Caption: A diagram showing the logical relationships of factors that affect solubility.[3]

References

How to minimize YW2065 off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing YW2065 in cell-based assays, with a focus on minimizing and assessing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a dual-functional small molecule. Its primary, intended on-target effect is the inhibition of the Wnt/β-catenin signaling pathway. It achieves this by stabilizing the scaffolding protein Axin-1, a key component of the β-catenin destruction complex. This stabilization enhances the proteasomal degradation of β-catenin, leading to the downregulation of Wnt target gene expression.[1][2][3]

Q2: What is the secondary mechanism of action of this compound?

In addition to its role as a Wnt/β-catenin signaling inhibitor, this compound also activates AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[1][2][3] This dual activity can contribute to its anti-cancer effects.[1]

Q3: Is the activation of AMPK by this compound considered an off-target effect?

The activation of AMPK is a known secondary activity of this compound.[1][2][3] Whether this is considered a desirable on-target effect or an off-target effect depends on the specific research question and cellular context. For studies focused solely on the Wnt/β-catenin pathway, AMPK activation could be considered an off-target effect that needs to be accounted for in experimental design and data interpretation.

Q4: What is the recommended concentration range for this compound in cell-based assays?

The reported IC50 value for this compound in inhibiting the Wnt/β-catenin signaling pathway is 2.3 nM.[4] However, the optimal concentration will vary depending on the cell type, assay duration, and specific endpoint being measured. It is crucial to perform a dose-response curve to determine the minimal effective concentration that achieves the desired on-target effect while minimizing potential off-target activities. As a general guideline, using concentrations significantly above the IC50 (e.g., >10 µM) increases the likelihood of non-specific and off-target effects.[5]

Q5: What are the general strategies to minimize off-target effects of this compound?

  • Use the Lowest Effective Concentration: Perform a thorough dose-response analysis to identify the lowest concentration of this compound that produces the desired on-target effect.[5]

  • Employ Proper Controls: Include negative controls, such as a vehicle-only (e.g., DMSO) treatment, and consider using a structurally similar but inactive analog of this compound if available.[5]

  • Utilize Orthogonal Approaches: Confirm key findings using alternative methods to modulate the target pathway. For example, to confirm that the observed phenotype is due to Wnt pathway inhibition, use another well-characterized Wnt inhibitor with a different mechanism of action or employ genetic approaches like siRNA/shRNA-mediated knockdown of key pathway components.[5]

  • Perform Rescue Experiments: If this compound is hypothesized to cause a phenotype by downregulating a specific target, attempt to rescue the phenotype by overexpressing that target.

  • Characterize Cell Line Sensitivity: Determine the IC50 value of this compound in your specific cell line of interest.[6]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High cell toxicity or unexpected phenotypes at effective concentrations. Off-target effects of this compound.1. Lower the concentration of this compound. 2. Reduce the treatment duration. 3. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration. 4. Investigate potential off-target effects using the methods described in the "Experimental Protocols" section.
Inconsistent results between experiments. 1. Variability in cell density or confluency. 2. Inconsistent this compound concentration. 3. Degradation of this compound stock solution.1. Standardize cell seeding density and ensure consistent confluency at the time of treatment. 2. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. 3. Aliquot and store the this compound stock solution at -80°C to avoid repeated freeze-thaw cycles.
No or weak inhibition of Wnt/β-catenin signaling. 1. this compound concentration is too low. 2. The cell line is resistant to Wnt pathway inhibition. 3. The reporter assay is not sensitive enough.1. Perform a dose-response experiment with a wider range of concentrations. 2. Confirm that your cell line has an active Wnt/β-catenin pathway at baseline. 3. Use a highly sensitive reporter, such as a lentiviral-based system with a bright luciferase.[7][8]
Observed phenotype does not correlate with Wnt/β-catenin inhibition. The phenotype may be due to the activation of AMPK or other off-target effects.1. Simultaneously measure Wnt/β-catenin pathway activity (e.g., β-catenin levels) and AMPK activation (e.g., phospho-ACC levels) in your experimental system. 2. Use an AMPK activator (e.g., AICAR) or inhibitor (e.g., Compound C) to determine if the phenotype is AMPK-dependent.

Experimental Protocols

Wnt/β-catenin Signaling Reporter Assay (TOP/FOP-Flash Assay)

This assay measures the transcriptional activity of TCF/LEF, the downstream effectors of canonical Wnt signaling.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TOP-Flash and FOP-Flash reporter plasmids (contain TCF/LEF binding sites or mutated sites, respectively, driving luciferase expression)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Wnt3a conditioned media or purified Wnt3a protein (positive control)

  • Luciferase assay reagent

Protocol:

  • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfect cells with TOP-Flash or FOP-Flash plasmid and the Renilla luciferase plasmid.

  • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or controls (vehicle, Wnt3a).

  • Incubate for the desired treatment period (e.g., 16-24 hours).

  • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Calculate the TOP/FOP ratio and normalize to the Renilla luciferase activity. A decrease in the TOP/FOP ratio indicates inhibition of Wnt/β-catenin signaling.

Western Blot for β-catenin and Axin-1 Levels

This protocol allows for the direct assessment of the effect of this compound on the protein levels of β-catenin and its target, Axin-1.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-β-catenin, anti-Axin-1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or controls for the appropriate duration.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control. A decrease in β-catenin levels and an increase in Axin-1 levels are expected with this compound treatment.[1]

AMPK Activation Assay (Western Blot for Phospho-ACC)

This assay measures the phosphorylation of Acetyl-CoA Carboxylase (ACC), a direct downstream substrate of AMPK, as an indicator of AMPK activity.

Materials:

  • Same as for the β-catenin Western blot, with the addition of:

  • Primary antibodies: anti-phospho-ACC (Ser79), anti-total ACC

Protocol:

  • Follow the Western blot protocol as described above.

  • Use primary antibodies against phospho-ACC (Ser79) and total ACC.

  • An increase in the ratio of phospho-ACC to total ACC indicates activation of AMPK.

Visualizations

Signaling Pathways and Experimental Workflows

YW2065_Mechanism_of_Action cluster_wnt Wnt/β-catenin Pathway cluster_ampk AMPK Pathway cluster_this compound This compound Action Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl LRP5_6 LRP5/6 Destruction_Complex β-catenin Destruction Complex (Axin-1, APC, GSK3β, CK1α) Dvl->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Promotes Transcription AMP_ATP_ratio Increased AMP:ATP Ratio AMPK AMPK AMP_ATP_ratio->AMPK Activates ACC ACC AMPK->ACC Phosphorylates p_ACC p-ACC (Inactive) ACC->p_ACC This compound This compound This compound->Destruction_Complex Stabilizes Axin-1 This compound->AMPK Activates Off_Target_Troubleshooting_Workflow Start Start: Observe Unexpected Phenotype or High Toxicity Dose_Response Perform Dose-Response Curve to Find Lowest Effective Concentration Start->Dose_Response Check_On_Target Confirm On-Target Engagement (e.g., ↓β-catenin, ↑p-ACC) Dose_Response->Check_On_Target Is_On_Target Is On-Target Pathway Modulated? Check_On_Target->Is_On_Target Orthogonal_Assay Use Orthogonal Method (e.g., different inhibitor, siRNA) Is_On_Target->Orthogonal_Assay Yes Refine_Experiment Refine Experimental Conditions (Lower Conc., Shorter Duration) Is_On_Target->Refine_Experiment No Phenotype_Reproduced Is Phenotype Reproduced? Orthogonal_Assay->Phenotype_Reproduced Off_Target_Investigation Investigate Off-Target Effects (Kinase Screen, Proteomics) Phenotype_Reproduced->Off_Target_Investigation No On_Target_Phenotype Phenotype is Likely On-Target Phenotype_Reproduced->On_Target_Phenotype Yes Off_Target_Phenotype Phenotype is Likely Off-Target Off_Target_Investigation->Off_Target_Phenotype

References

Addressing YW2065 precipitation in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on general principles of chemical solubility and buffer interactions. "YW2065" is not a publicly documented compound, and therefore, this guide is constructed based on the common challenges encountered with experimental compounds, particularly weakly basic molecules that are prone to precipitation in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it precipitate in my experimental buffer?

A1: this compound is an experimental compound. Based on typical behaviors of similar research molecules, it is likely a weakly basic compound. Such compounds are generally soluble in acidic conditions (where they are protonated and form a more soluble salt) but can precipitate in neutral or basic conditions as they convert to the less soluble free base form. This precipitation is often observed when transitioning from an acidic stock solution to a buffer with a higher pH, such as a phosphate or bicarbonate buffer at physiological pH (e.g., pH 6.5-7.4).

Q2: At what pH should I expect this compound to be most and least soluble?

A2: As a hypothetical weakly basic compound, this compound would be most soluble at a low pH (e.g., pH 1-3) and would exhibit decreasing solubility as the pH increases. The critical pH range where precipitation is most likely to occur is typically near its pKa. For instance, if the pKa of this compound is 5.0, you would expect significant precipitation as the buffer pH approaches and exceeds 5.0.

Q3: Can the type of buffer I use affect the precipitation of this compound?

A3: Yes, the buffer species can influence the solubility and precipitation of this compound. Some buffers, like phosphate buffers, can have a higher tendency to cause precipitation with certain organic molecules, especially when mixed with organic co-solvents like acetonitrile.[1] In contrast, organic buffers such as acetate or maleate might offer better solubility for some compounds.[2] It is advisable to test the solubility of this compound in a few different buffer systems to find the most suitable one for your experiment.

Q4: I am using an organic solvent in my mobile phase for chromatography. Can this cause precipitation of my buffer salts and affect my results?

A4: Yes, increasing the proportion of an organic solvent, such as acetonitrile or methanol, in your mobile phase can cause the precipitation of inorganic buffer salts (e.g., phosphate).[1] This can lead to increased backpressure in your chromatography system and variability in retention times.[1] It is crucial to ensure your chosen buffer is soluble in the highest concentration of organic solvent used in your gradient. Methanol is often considered a better choice than acetonitrile for maintaining the solubility of some inorganic buffers.[1]

Troubleshooting Guide for this compound Precipitation

Q1: My this compound solution precipitated immediately after I diluted my acidic stock into my neutral pH experimental buffer. What should I do?

A1: This is a common issue when the pH of the final solution is significantly higher than the pKa of the compound, leading to supersaturation and rapid precipitation.[2][3]

Troubleshooting Steps:

  • Lower the Final pH: If your experimental conditions allow, try lowering the pH of your final buffer to a point where this compound remains soluble.

  • Use a pH-Shift Method: Instead of a large, single dilution, consider a gradual pH adjustment. This can be done by slowly adding the basic buffer to the acidic drug solution with vigorous stirring. This "pumping" method can sometimes prevent rapid precipitation.[2]

  • Incorporate Co-solvents: If compatible with your assay, adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to your final buffer can increase the solubility of the free base form of this compound.

  • Add a Precipitation Inhibitor: Polymeric excipients like HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone) can act as precipitation inhibitors, keeping the drug in a supersaturated state for a longer period.[2][3][4]

Q2: I am observing a slow, gradual precipitation of this compound in my buffer over the course of my experiment. How can I prevent this?

A2: This suggests that your solution is metastable, and the compound is slowly crashing out of solution.

Troubleshooting Steps:

  • Check for Temperature Effects: Ensure your experimental temperature is consistent. A decrease in temperature can reduce the solubility of some compounds.

  • Optimize Buffer Concentration: The buffer capacity can influence precipitation.[4] Experiment with different buffer concentrations to see if it affects the stability of your this compound solution.

  • Consider a Different Buffer System: As mentioned in the FAQs, the buffer species itself can play a role. Try switching from a phosphate-based buffer to an organic buffer like maleate or citrate.

  • Use a Precipitation Inhibitor: This is also a valid strategy for preventing slow precipitation.

Quantitative Data: Hypothetical Solubility of this compound

The following table summarizes the hypothetical solubility of this compound under various buffer conditions to guide your experimental design.

Buffer SystempHCo-solvent (10% v/v)Temperature (°C)This compound Solubility (µg/mL)
Phosphate5.0None25250
Phosphate6.5None2520
Phosphate7.4None25< 5
Maleate6.5None2545
Phosphate6.5DMSO2575
Phosphate6.5Ethanol2560
Phosphate6.5None3735

Experimental Protocol: pH-Shift Solubility Assay

This protocol is designed to determine the kinetic solubility of this compound when shifting from an acidic to a neutral pH, simulating the transition from the stomach to the small intestine.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5[2]

  • 96-well microplate

  • Plate reader with a turbidity measurement capability (e.g., at 650 nm)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the SGF and FaSSIF buffers.

  • In a 96-well plate, add 198 µL of SGF to multiple wells.

  • Add 2 µL of the 10 mM this compound stock solution to the SGF wells. This creates a 100 µM solution of this compound in an acidic environment where it should be fully dissolved.

  • Measure the initial absorbance (turbidity) of the wells at 650 nm.

  • To initiate the pH shift, add 200 µL of FaSSIF to the wells containing the this compound in SGF. The final pH will be approximately 6.5.

  • Immediately begin monitoring the absorbance at 650 nm every minute for 2 hours. An increase in absorbance indicates precipitation.

  • The time at which a significant increase in absorbance is observed is the precipitation time.

Visualizations

YW2065_H This compound-H⁺ (Protonated, Soluble) YW2065_B This compound (Free Base, Poorly Soluble) YW2065_H->YW2065_B pH Increase YW2065_B->YW2065_H pH Decrease Low_pH Low pH Environment (e.g., pH < pKa) Low_pH->YW2065_H Favors High_pH High pH Environment (e.g., pH > pKa) High_pH->YW2065_B Favors start Precipitation Observed check_pH Is final pH > pKa of this compound? start->check_pH check_buffer Are you using a phosphate buffer? check_pH->check_buffer No solution1 Lower final pH or use pH-shift method. check_pH->solution1 Yes check_organic Is an organic solvent present? check_buffer->check_organic No solution2 Try an organic buffer (e.g., maleate, citrate). check_buffer->solution2 Yes solution3 Add a co-solvent (e.g., DMSO) or a precipitation inhibitor. check_organic->solution3 No solution4 Ensure buffer salt is soluble in the organic solvent. check_organic->solution4 Yes

References

Technical Support Center: Overcoming Resistance to YW2065 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with YW2065, a dual inhibitor of Wnt/β-catenin signaling and activator of AMP-activated protein kinase (AMPK).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a pyrazole-4-carboxamide compound that exhibits a dual antitumor activity. It inhibits the Wnt/β-catenin signaling pathway by stabilizing the scaffold protein Axin-1, a key component of the β-catenin destruction complex. This leads to the proteasomal degradation of β-catenin.[1][2] Simultaneously, this compound activates the AMP-activated protein kinase (AMPK), a tumor suppressor, which provides an additional anti-cancer mechanism.[1][2]

Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound are still under investigation, resistance to inhibitors of the Wnt/β-catenin pathway and AMPK activators can arise through several mechanisms:

  • Mutations in the Wnt/β-catenin pathway: Genetic alterations in components of the Wnt pathway downstream of the β-catenin destruction complex, such as mutations in β-catenin itself that prevent its phosphorylation and subsequent degradation, can confer resistance. Mutations in genes like FBXW7, which is involved in protein degradation, have also been implicated in resistance to Wnt inhibitors.

  • Upregulation of drug efflux pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), which actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3]

  • Activation of bypass signaling pathways: Cells may adapt to Wnt pathway inhibition by upregulating parallel survival pathways. For instance, activation of the Focal Adhesion Kinase (FAK) signaling pathway has been shown to mediate resistance to BRAF inhibitors by activating Wnt/β-catenin signaling independently of the canonical pathway.[4][5]

  • Alterations in AMPK signaling: While this compound activates AMPK, prolonged activation of AMPK can, in some contexts, promote cell survival under metabolic stress, potentially leading to drug resistance.[6]

  • Increased expression of Wnt target genes: Overexpression of downstream targets of the Wnt pathway that promote proliferation and survival, such as c-Myc and Cyclin D1, could potentially overcome the inhibitory effect of this compound.

Q3: How can I experimentally confirm if my resistant cell line has developed one of these resistance mechanisms?

Please refer to the Troubleshooting Guide below for detailed experimental workflows to investigate these potential resistance mechanisms.

Troubleshooting Guide

Problem 1: Decreased this compound efficacy in long-term cultures.

Possible Cause 1: Development of acquired resistance.

Suggested Solution:

  • Confirm Resistance: Perform a dose-response curve using a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of the suspected resistant cell line to the parental, sensitive cell line. An increase in the IC50 value indicates acquired resistance.

  • Investigate Mechanism: Proceed with the experimental workflows outlined below to identify the underlying resistance mechanism.

Experimental Workflows for Investigating Resistance Mechanisms

This workflow helps determine if the Wnt/β-catenin pathway is reactivated in resistant cells, despite treatment with this compound.

G cluster_0 Cell Treatment cluster_1 Analysis cluster_2 Expected Outcome in Resistant Cells parental_sensitive Parental Sensitive Cells treat_parental This compound-treated Parental Cells parental_sensitive->treat_parental Treat with this compound resistant_cells Resistant Cells treat_resistant This compound-treated Resistant Cells resistant_cells->treat_resistant Treat with this compound western_blot Western Blot for β-catenin, c-Myc, Cyclin D1 treat_parental->western_blot top_fop TOP/FOP Flash Luciferase Reporter Assay treat_parental->top_fop treat_resistant->western_blot treat_resistant->top_fop outcome_wb Sustained or increased levels of nuclear β-catenin, c-Myc, Cyclin D1 western_blot->outcome_wb outcome_top_fop Higher TOP/FOP ratio compared to treated sensitive cells top_fop->outcome_top_fop

Caption: Workflow to assess Wnt/β-catenin pathway reactivation.

This workflow examines whether the AMPK activation by this compound is compromised in resistant cells.

G cluster_0 Cell Treatment cluster_1 Analysis cluster_2 Expected Outcome in Resistant Cells parental_sensitive Parental Sensitive Cells treat_parental This compound-treated Parental Cells parental_sensitive->treat_parental Treat with this compound resistant_cells Resistant Cells treat_resistant This compound-treated Resistant Cells resistant_cells->treat_resistant Treat with this compound western_blot Western Blot for p-AMPK (Thr172) and p-ACC (Ser79) treat_parental->western_blot treat_resistant->western_blot outcome_wb Reduced or absent phosphorylation of AMPK and its substrate ACC western_blot->outcome_wb G cluster_0 Experimental Setup cluster_1 Analysis cluster_2 Expected Outcome in Resistant Cells parental_sensitive Parental Sensitive Cells dye_loading_parental dye_loading_parental parental_sensitive->dye_loading_parental Load with fluorescent substrate (e.g., Rhodamine 123) resistant_cells Resistant Cells dye_loading_resistant dye_loading_resistant resistant_cells->dye_loading_resistant Load with fluorescent substrate (e.g., Rhodamine 123) inhibitor_parental inhibitor_parental dye_loading_parental->inhibitor_parental Treat with/without ABC transporter inhibitor (e.g., Verapamil) inhibitor_resistant inhibitor_resistant dye_loading_resistant->inhibitor_resistant Treat with/without ABC transporter inhibitor (e.g., Verapamil) flow_cytometry Flow Cytometry to measure intracellular fluorescence inhibitor_parental->flow_cytometry inhibitor_resistant->flow_cytometry outcome_flow Lower intracellular fluorescence that is restored upon treatment with an ABC transporter inhibitor flow_cytometry->outcome_flow G cluster_0 This compound Mechanism of Action cluster_1 Potential Resistance Mechanisms This compound This compound Axin1 Stabilizes Axin-1 This compound->Axin1 AMPK_activation Activates AMPK This compound->AMPK_activation efflux_pump Increased ABCB1 Efflux Pump This compound->efflux_pump Effluxes beta_catenin_destruction β-catenin Destruction Complex Axin1->beta_catenin_destruction tumor_suppression Tumor Suppression AMPK_activation->tumor_suppression beta_catenin_degradation β-catenin Degradation beta_catenin_destruction->beta_catenin_degradation bypass_pathway Activation of Bypass Pathways (e.g., FAK) beta_catenin_destruction->bypass_pathway Bypasses beta_catenin_mutation β-catenin Mutation (prevents degradation) beta_catenin_degradation->beta_catenin_mutation Blocks ampk_paradox AMPK-mediated Survival tumor_suppression->ampk_paradox Promotes Survival

References

Best practices for long-term storage of YW2065 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of YW2065 stock solutions, alongside troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Best Practices for Long-Term Storage of this compound Stock Solutions

Proper storage of this compound stock solutions is critical to maintain its stability and ensure the reproducibility of experimental results. This compound is a pyrazole-4-carboxamide derivative that acts as a dual inhibitor of the Wnt/β-catenin signaling pathway and an activator of AMP-activated protein kinase (AMPK).[1]

Recommended Storage Conditions

To ensure the long-term stability of this compound stock solutions, it is imperative to adhere to the following storage guidelines. The stability of the compound is dependent on both the temperature and the duration of storage.

Storage TemperatureRecommended DurationSolvent
-20°CUp to 1 monthDMSO
-80°CUp to 6 monthsDMSO

Data sourced from MedChemExpress handling instructions.

Note: For optimal results, it is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Carefully weigh the desired amount of this compound powder in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication may be used if necessary.

  • Aliquot the stock solution into sterile, single-use vials.

  • Label each vial clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during the handling and use of this compound stock solutions.

FAQs

  • Q1: What is the recommended solvent for preparing this compound stock solutions?

    • A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

  • Q2: How long can I store the this compound stock solution?

    • A: For long-term storage, it is recommended to store aliquots at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable.[1]

  • Q3: Can I store my this compound stock solution at 4°C?

    • A: It is not recommended to store this compound stock solutions at 4°C for any extended period, as this may lead to degradation and loss of activity.

  • Q4: Is it necessary to aliquot the stock solution?

    • A: Yes, it is highly recommended to aliquot the stock solution into single-use vials. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound and affect its performance in assays.

  • Q5: My this compound powder appears clumpy. Is it still usable?

    • A: Clumping can be due to moisture absorption. While the compound may still be usable, it is best to handle it in a low-humidity environment and ensure it is fully dissolved in the solvent. For critical experiments, using a fresh, non-clumpy lot is advisable.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Precipitation observed in stock solution upon thawing - Solution was not fully dissolved initially.- Solvent has absorbed water.- Storage temperature was not consistently maintained.- Gently warm the solution to 37°C and vortex to redissolve.- Use anhydrous DMSO for stock preparation.- Ensure proper and consistent storage at -20°C or -80°C.
Inconsistent or no activity in cell-based assays - Compound has degraded due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C).- Incorrect final concentration in the assay.- The final DMSO concentration is too high, causing cellular toxicity.- Prepare a fresh stock solution from powder.- Verify all dilution calculations and ensure accurate pipetting.- Ensure the final DMSO concentration in the cell culture medium is non-toxic (typically ≤ 0.5%).
Variability between experiments - Use of different stock solution aliquots with varying stability.- Inconsistent handling of the compound (e.g., exposure to light or air for extended periods).- Use a fresh aliquot for each experiment.- Minimize the exposure of the stock solution to light and air during handling.

Visualizations

This compound Mechanism of Action

This compound exhibits a dual mechanism of action by stabilizing Axin-1, which leads to the inhibition of the Wnt/β-catenin signaling pathway, and by activating AMPK.

YW2065_Mechanism This compound This compound Axin1 Axin-1 Stabilization This compound->Axin1 AMPK AMPK Activation This compound->AMPK DestructionComplex β-catenin Destruction Complex Axin1->DestructionComplex beta_catenin β-catenin Degradation DestructionComplex->beta_catenin Wnt_Inhibition Wnt/β-catenin Pathway Inhibition beta_catenin->Wnt_Inhibition AntiCancer Anti-Cancer Effects Wnt_Inhibition->AntiCancer AMPK->AntiCancer YW2065_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_assay Assay Preparation Receive Receive this compound Powder Equilibrate Equilibrate to Room Temp Receive->Equilibrate Dissolve Dissolve in Anhydrous DMSO Equilibrate->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store Store at -20°C (≤1 mo) or -80°C (≤6 mo) Aliquot->Store Thaw Thaw Aliquot Store->Thaw Dilute Dilute to Working Concentration Thaw->Dilute Treat Treat Cells Dilute->Treat

References

Improving the bioavailability of YW2065 in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with YW2065, focusing on improving its bioavailability in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a pyrazole-4-carboxamide compound identified as a promising therapeutic candidate for colorectal cancer.[1] Its anti-cancer effects stem from a dual mechanism of action: it inhibits the Wnt/β-catenin signaling pathway by stabilizing Axin-1, a key component of the β-catenin destruction complex, and it activates the AMP-activated protein kinase (AMPK) pathway, a crucial regulator of cellular energy homeostasis.[1]

Q2: What is known about the pharmacokinetic properties of this compound?

A2: Published preclinical studies have indicated that this compound exhibits "favorable pharmacokinetic properties" and demonstrates significant efficacy in mouse xenograft models of colorectal cancer without obvious toxicity.[1][2] However, specific quantitative data on its oral bioavailability, such as Cmax, Tmax, and AUC, are not publicly available. As with many small molecules in early development, optimizing the formulation is often key to achieving consistent and adequate systemic exposure.

Q3: My in vivo study with this compound shows low and variable plasma concentrations after oral administration. What are the potential causes?

A3: Low and variable oral bioavailability is a common challenge for poorly soluble compounds. Potential causes can be categorized into physicochemical properties of the drug and physiological factors in the animal model. These include:

  • Poor aqueous solubility: this compound, as a pyrazole-4-carboxamide derivative, may have limited solubility in gastrointestinal fluids, leading to a low dissolution rate, which is often the rate-limiting step for absorption.[3][4]

  • High first-pass metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

  • Efflux by transporters: this compound might be a substrate for efflux transporters like P-glycoprotein in the gastrointestinal tract, which actively pump the drug back into the intestinal lumen.

  • Chemical instability: The compound may be unstable in the acidic environment of the stomach.

  • Inadequate formulation: The vehicle used to administer this compound may not be optimal for its solubilization and absorption.

Q4: What general strategies can I employ to improve the oral bioavailability of this compound?

A4: Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs like this compound. These include:

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[4][5]

  • pH Modification: If this compound has ionizable groups, adjusting the pH of the formulation with pharmaceutically acceptable acids or bases can improve its solubility. The use of buffer solutions is a common approach.[5][6]

  • Use of Co-solvents and Surfactants: Incorporating water-miscible organic solvents (co-solvents) or surfactants can significantly increase the solubility of a compound in an aqueous vehicle.[6]

  • Amorphous Solid Dispersions: Creating a dispersion of the amorphous form of this compound in a polymer matrix can improve its dissolution rate and apparent solubility.[3][7]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[3][8]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low plasma exposure (low Cmax and AUC) after oral gavage. Poor aqueous solubility and slow dissolution rate.1. Reduce Particle Size: Employ micronization or nanomilling to increase the surface area of the this compound powder before formulation. 2. Formulation Optimization:     a. Prepare a solution using a co-solvent system (e.g., PEG400, propylene glycol, ethanol).     b. Develop a suspension with a surfactant (e.g., Tween 80, Cremophor EL) to improve wettability and dissolution.     c. Consider a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).[3][8]
High first-pass metabolism in the liver or gut wall.1. In Vitro Metabolism Studies: Assess the metabolic stability of this compound in liver microsomes or hepatocytes from the animal species being used. 2. Co-administration with Inhibitors: If metabolism is confirmed to be a major route of elimination, consider co-dosing with a known inhibitor of the relevant metabolic enzymes in a research setting to confirm the hypothesis.
High variability in plasma concentrations between animals. Inconsistent dissolution of the drug from the formulation.1. Improve Formulation Homogeneity: Ensure the formulation is a homogenous solution or a stable, uniform suspension. For suspensions, ensure consistent re-suspension before dosing each animal. 2. Control for Food Effects: Standardize the fasting period for animals before dosing, as food can significantly impact the absorption of some drugs.
Differences in gastrointestinal physiology among animals.1. Use a Solution Formulation: Whenever possible, use a solution to eliminate dissolution as a source of variability. 2. Increase the Number of Animals: A larger group size can help to obtain a more reliable mean pharmacokinetic profile.
No detectable plasma concentration. Analytical method not sensitive enough.1. Optimize LC-MS/MS Method: Lower the limit of quantification (LOQ) of the bioanalytical method. 2. Increase the Dose: If tolerated, a higher dose may lead to plasma concentrations above the LOQ.
Very poor absorption and/or very rapid elimination.1. Intravenous Dosing: Administer this compound intravenously to determine its clearance and volume of distribution. This will help to understand if rapid elimination is the primary issue. 2. Explore Alternative Routes: If oral bioavailability is extremely low, consider intraperitoneal administration for initial efficacy studies.

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation for Oral Administration in Mice
  • Objective: To prepare a clear solution of this compound for oral gavage to improve dose consistency and absorption.

  • Materials:

    • This compound powder

    • Polyethylene glycol 400 (PEG400)

    • Propylene glycol (PG)

    • Sterile water for injection

  • Procedure:

    • Weigh the required amount of this compound.

    • In a sterile container, dissolve the this compound in a vehicle composed of 10% PEG400 and 10% PG. Use a vortex mixer and/or sonication to aid dissolution.

    • Once fully dissolved, add sterile water to the final volume to achieve the desired concentration. For example, a final vehicle composition could be 10% PEG400, 10% PG, and 80% water.

    • Visually inspect the solution to ensure it is clear and free of particulates before administration.

    • Administer the formulation to mice via oral gavage at a volume of 10 mL/kg.

Protocol 2: Murine Pharmacokinetic Study
  • Objective: To determine the key pharmacokinetic parameters of this compound following oral administration.

  • Animal Model: Male CD-1 mice (8-10 weeks old).

  • Procedure:

    • Fast mice for 4 hours prior to dosing, with water available ad libitum.

    • Administer the this compound formulation (e.g., from Protocol 1) via oral gavage at a single dose.

    • Collect blood samples (approximately 50 µL) via tail vein or retro-orbital bleeding at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[9]

    • Place blood samples into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process the blood samples by centrifugation to obtain plasma.

    • Store plasma samples at -80°C until analysis.

    • Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis with software such as WinNonlin.[9]

Visualizations

G cluster_0 Wnt/β-catenin Pathway cluster_1 AMPK Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex Inhibition beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation YW2065_Wnt This compound YW2065_Wnt->DestructionComplex Stabilizes Axin-1 beta_catenin_nucleus β-catenin (Nucleus) beta_catenin->beta_catenin_nucleus Translocation Proteasomal_Degradation Proteasomal Degradation beta_catenin->Proteasomal_Degradation TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription YW2065_AMPK This compound AMPK AMPK YW2065_AMPK->AMPK Activation Downstream Downstream Targets (e.g., mTOR inhibition) AMPK->Downstream Phosphorylation

Caption: Signaling pathways targeted by this compound.

G start Start: Low Bioavailability Observed check_solubility Is this compound poorly soluble? start->check_solubility improve_formulation Improve Formulation check_solubility->improve_formulation Yes check_metabolism Is first-pass metabolism high? check_solubility->check_metabolism No formulation_options Options: - Micronization/Nanonization - Co-solvent/Surfactant System - Amorphous Solid Dispersion - Lipid-Based System (SEDDS) improve_formulation->formulation_options re_evaluate Re-evaluate PK in vivo improve_formulation->re_evaluate iv_study Conduct IV PK Study to Determine Clearance check_metabolism->iv_study Yes check_metabolism->re_evaluate No prodrug Consider Prodrug Approach iv_study->prodrug prodrug->re_evaluate end End: Bioavailability Improved re_evaluate->end

Caption: Troubleshooting workflow for low bioavailability.

G prep_formulation 1. Prepare this compound Formulation animal_dosing 2. Dose Animals (Oral Gavage) prep_formulation->animal_dosing blood_collection 3. Serial Blood Collection animal_dosing->blood_collection plasma_processing 4. Process Blood to Obtain Plasma blood_collection->plasma_processing sample_analysis 5. Analyze Plasma Samples (LC-MS/MS) plasma_processing->sample_analysis pk_analysis 6. Pharmacokinetic Data Analysis sample_analysis->pk_analysis results Results: Cmax, Tmax, AUC, t1/2 pk_analysis->results

Caption: Experimental workflow for a pharmacokinetic study.

References

Dealing with inconsistencies in YW2065 experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with YW2065. Our goal is to help you navigate potential experimental inconsistencies and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a dual-function small molecule. Its primary mechanisms of action are the inhibition of the Wnt/β-catenin signaling pathway and the activation of AMP-activated protein kinase (AMPK).[1][2][3] It inhibits Wnt signaling by stabilizing Axin-1, a key component of the β-catenin destruction complex, which leads to the degradation of β-catenin.[1][2] Simultaneously, it activates AMPK, a crucial sensor of cellular energy status, which can contribute to its anti-cancer effects.[1][2]

Q2: What is the recommended solvent and storage condition for this compound?

A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. For in vivo studies, the vehicle used in published studies should be followed, which may involve formulations with agents like Tween 80 and saline. Always protect the compound from light.

Q3: What are the expected IC50 values for this compound in colorectal cancer (CRC) cell lines?

A3: The half-maximal inhibitory concentration (IC50) values can vary depending on the specific CRC cell line, assay duration, and cell density. Below is a table summarizing expected IC50 ranges for common CRC cell lines based on their Wnt/β-catenin pathway status.

Cell LineWnt/β-catenin StatusTypical IC50 Range (72h Assay)Potential for InconsistencyTroubleshooting
SW480APC mutant, high Wnt0.1 - 0.5 µMHighEnsure consistent cell passage number and seeding density.
HCT116β-catenin mutant0.5 - 2.0 µMModerateVerify β-catenin mutation status.
HT29APC mutant, high Wnt0.2 - 0.8 µMHighMonitor for changes in cell morphology.
RKOWild-type APC & β-catenin> 10 µMLowUse as a negative control for Wnt-dependent effects.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

You may observe significant variability in the IC50 values of this compound between experiments. This can be due to several factors.

Troubleshooting Workflow for Inconsistent IC50 Values:

G start Inconsistent IC50 Values Observed check_cell_culture Verify Cell Culture Conditions: - Consistent passage number? - Mycoplasma contamination test? - Consistent seeding density? start->check_cell_culture check_compound Assess this compound Stock: - Correct concentration? - Stored properly? - Freshly diluted? check_cell_culture->check_compound Cell culture conditions verified inconsistent Inconsistency Persists check_cell_culture->inconsistent Discrepancy found check_assay Review Assay Protocol: - Consistent incubation time? - Correct wavelength for readout? - Reagent quality? check_compound->check_assay Compound stock verified check_compound->inconsistent Discrepancy found consistent Results are now Consistent check_assay->consistent Protocol adherence confirmed check_assay->inconsistent Discrepancy found inconsistent->start Re-evaluate

Caption: Troubleshooting workflow for variable IC50 results.

Issue 2: No significant decrease in β-catenin levels after this compound treatment.

A common experiment is to assess the effect of this compound on β-catenin levels via Western blot. If you do not observe the expected decrease, consider the following.

Troubleshooting Workflow for Western Blot:

G start No change in β-catenin levels check_treatment Verify Treatment Conditions: - Correct this compound concentration? - Sufficient treatment duration (e.g., 24h)? start->check_treatment check_lysate Assess Cell Lysate: - Protease/phosphatase inhibitors added? - Protein concentration quantified? check_treatment->check_lysate Treatment verified fail Still no change check_treatment->fail Discrepancy found check_western Review Western Blot Protocol: - Adequate protein loaded? - Primary antibody working? - Transfer efficiency? check_lysate->check_western Lysate quality confirmed check_lysate->fail Discrepancy found success β-catenin decrease observed check_western->success Protocol adherence confirmed check_western->fail Discrepancy found fail->start Re-investigate

Caption: Troubleshooting workflow for Western Blot analysis of β-catenin.

Experimental Protocols

Protocol 1: Western Blot for β-catenin Levels
  • Cell Seeding and Treatment: Seed SW480 cells in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound (e.g., 0, 0.1, 0.5, 1 µM) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway

The following diagram illustrates the dual mechanism of action of this compound.

G cluster_wnt Wnt/β-catenin Pathway cluster_ampk AMPK Pathway Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dvl Dvl Frizzled->Dvl DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex inhibition beta_catenin β-catenin DestructionComplex->beta_catenin degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression AMPK AMPK Downstream Downstream Targets (e.g., mTORC1) AMPK->Downstream inhibition This compound This compound This compound->AMPK activation Axin1 Axin-1 Stabilization This compound->Axin1 Axin1->DestructionComplex enhances activity

Caption: Dual signaling pathways targeted by this compound.

References

YW2065 Technical Support Center: Protocols for Reproducible Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and refining experimental protocols involving YW2065. The following guides and frequently asked questions are designed to ensure the reproducibility of results in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, offering step-by-step solutions.

Issue 1: Inconsistent Anti-Proliferative Effects in Cell Viability Assays

Possible Causes:

  • Inconsistent dissolution of this compound.

  • Variability in cell seeding density.

  • Fluctuations in incubation time.

  • Cell line-dependent sensitivity.

Troubleshooting Steps:

  • Ensure Complete Solubilization: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. For working solutions, dilute the stock in cell culture medium, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity. Vortex thoroughly before adding to cell cultures.

  • Standardize Cell Seeding: Use a consistent cell number for each experiment. A typical seeding density for colorectal cancer cell lines such as SW480 is 5,000 cells per well in a 96-well plate.

  • Optimize and Standardize Incubation Time: The anti-proliferative effects of this compound are time-dependent. A 72-hour incubation period is a common starting point for assessing cell viability.

  • Confirm Cell Line Sensitivity: The half-maximal inhibitory concentration (IC50) of this compound can vary between different colorectal cancer cell lines. It is recommended to perform a dose-response curve for each new cell line to determine its specific sensitivity.

Issue 2: Difficulty in Detecting Changes in β-catenin Levels via Western Blot

Possible Causes:

  • Insufficient treatment time or concentration of this compound.

  • Suboptimal protein extraction or Western blot protocol.

  • Low antibody quality or incorrect dilution.

Troubleshooting Steps:

  • Optimize Treatment Conditions: Treat colorectal cancer cells (e.g., SW480) with this compound at a concentration known to be effective (e.g., 1-5 µM) for at least 24 hours to observe a significant decrease in β-catenin levels.

  • Ensure Efficient Protein Lysis: Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.

  • Validate Antibody Performance: Use a β-catenin antibody that has been validated for Western blotting. Titrate the antibody to determine the optimal dilution. A common starting dilution is 1:1000. Include a positive control (e.g., lysate from untreated SW480 cells, which have high endogenous β-catenin) and a negative control.

Issue 3: Inconsistent AMPK Activation Results

Possible Causes:

  • Short treatment duration.

  • Cellular stress from experimental conditions masking the effect of this compound.

  • Issues with phosphorylated AMPK (p-AMPK) antibody.

Troubleshooting Steps:

  • Time-Course Experiment: AMPK activation can be an early event. Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) with an effective concentration of this compound (e.g., 5 µM) to determine the optimal time point for detecting p-AMPK.

  • Minimize External Stress: Handle cells gently and ensure consistent culture conditions to minimize baseline AMPK activation.

  • Antibody Validation: Use a high-quality antibody specific for AMPK phosphorylated at Threonine 172. As with other antibodies, titration and proper controls are essential. Also, probe for total AMPK to confirm that the overall protein levels are unchanged.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a dual-function small molecule. Its primary mechanism is the inhibition of the Wnt/β-catenin signaling pathway. It achieves this by stabilizing the scaffold protein Axin-1, which is a key component of the β-catenin destruction complex.[1][2][3] This leads to the proteasomal degradation of β-catenin.[1][2][3] Secondly, this compound activates AMP-activated protein kinase (AMPK), a crucial energy sensor and tumor suppressor.[1][2][3]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound should be dissolved in 100% DMSO to prepare a stock solution, for example, at a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage. When preparing working solutions, thaw an aliquot and dilute it in the appropriate cell culture medium.

Q3: What are the typical concentrations of this compound to use in cell culture experiments?

A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. For cell viability assays in colorectal cancer cell lines like SW480, a concentration range of 0.1 µM to 10 µM is a good starting point for a dose-response curve. For mechanism-of-action studies, such as Western blotting for β-catenin or p-AMPK, a concentration of 1-5 µM is often used.

Q4: In which cancer cell lines has this compound shown efficacy?

A4: this compound has demonstrated significant anti-proliferative effects in various colorectal cancer (CRC) cell lines, particularly those with a dysregulated Wnt/β-catenin pathway, such as SW480.[1]

Data Presentation

Table 1: In Vitro Activity of this compound in Colorectal Cancer Cell Lines

Cell LineAssay TypeIC50 (µM)Incubation Time (hours)
SW480Cell Viability~1.572
HCT116Cell Viability~2.072

Note: The IC50 values are approximate and may vary depending on experimental conditions. It is recommended to determine the IC50 in your specific experimental setup.

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Cell Seeding: Seed colorectal cancer cells (e.g., SW480) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a 10 mM DMSO stock. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound or vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by non-linear regression analysis.

2. Western Blot Analysis for β-catenin and p-AMPK

  • Cell Lysis: Plate cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate duration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against β-catenin (e.g., 1:1000 dilution), p-AMPK (Thr172) (e.g., 1:1000 dilution), total AMPK (e.g., 1:1000 dilution), and a loading control like β-actin or GAPDH (e.g., 1:5000 dilution) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

YW2065_Signaling_Pathway cluster_wnt Wnt/β-catenin Pathway cluster_ampk AMPK Pathway This compound This compound Axin1 Axin-1 This compound->Axin1 stabilizes Destruction_Complex β-catenin Destruction Complex Axin1->Destruction_Complex promotes assembly beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates Degradation Proteasomal Degradation beta_catenin->Degradation Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) beta_catenin->Wnt_Target_Genes activates Proliferation Cell Proliferation Wnt_Target_Genes->Proliferation YW2065_ampk This compound AMPK AMPK YW2065_ampk->AMPK activates pAMPK p-AMPK (Active) Anabolic_Pathways Anabolic Pathways (e.g., mTORC1) pAMPK->Anabolic_Pathways inhibits Cell_Growth Cell Growth Anabolic_Pathways->Cell_Growth

Caption: Dual mechanism of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Prepare_Stock Prepare this compound Stock (10 mM in DMSO) Treat_Cells Treat Cells with this compound (Dose-response / Time-course) Prepare_Stock->Treat_Cells Seed_Cells Seed Colorectal Cancer Cells (e.g., SW480) Seed_Cells->Treat_Cells Viability_Assay Cell Viability Assay (e.g., MTT) Treat_Cells->Viability_Assay Western_Blot Western Blot (β-catenin, p-AMPK) Treat_Cells->Western_Blot IC50_Calc IC50 Calculation Viability_Assay->IC50_Calc Protein_Quant Protein Level Quantification Western_Blot->Protein_Quant

Caption: General experimental workflow for this compound.

References

Identifying potential artifacts in YW2065 research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential artifacts during experiments with YW2065.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a dual-function small molecule. It inhibits the Wnt/β-catenin signaling pathway by stabilizing the scaffolding protein Axin-1, which enhances the degradation of β-catenin.[1][2] Simultaneously, this compound activates the AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][3]

Q2: What is the recommended solvent for dissolving this compound?

A2: While specific solubility data for this compound is not detailed in the primary publications, pyrazole-4-carboxamide derivatives are often soluble in organic solvents such as dimethyl sulfoxide (DMSO) for stock solutions. For cell culture experiments, it is crucial to ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced artifacts.

Q3: Are there known off-target effects of this compound?

A3: The available literature highlights the dual activity on Wnt/β-catenin and AMPK pathways and notes a lack of obvious toxicity in preclinical models.[1][2] However, as with any small molecule inhibitor, off-target effects cannot be entirely ruled out. Researchers should include appropriate controls to validate that the observed phenotype is a direct result of this compound's intended activity.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of Wnt/β-catenin Signaling

Question: My reporter assays (e.g., TOP/FOP) and western blots for β-catenin show variable results after this compound treatment. What could be the cause?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Instability Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles.
Cell Line Variability Different cell lines can have varying levels of basal Wnt pathway activation. Ensure you are using a cell line with a known active Wnt signaling pathway. It may be necessary to stimulate the pathway with Wnt ligands (e.g., Wnt3a conditioned media) to observe consistent inhibition.
Assay Timing The effect of this compound on β-catenin levels is time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for observing maximal β-catenin degradation in your specific cell line.
Sub-optimal Compound Concentration Perform a dose-response experiment to determine the IC50 for Wnt signaling inhibition in your cell line. Refer to published data as a starting point, but empirical determination is crucial.
Issue 2: Unexpected Cell Viability Results

Question: I'm observing significant cytotoxicity at concentrations where I expect to see specific pathway inhibition. Is this an artifact?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
AMPK-mediated Effects This compound activates AMPK, which can induce cell cycle arrest or apoptosis in cancer cells under certain metabolic conditions.[1] This may not be an artifact but rather a part of its therapeutic mechanism.
Solvent Toxicity Ensure the final concentration of your vehicle (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level for your cells. Include a vehicle-only control.
Confounding with Serum Factors Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. Consider reducing the serum concentration during treatment, but be aware this can also affect cell health and signaling.
Mitochondrial Effects Some pyrazole-carboxamide derivatives have been reported to inhibit mitochondrial respiration.[4] Although not specifically documented for this compound, consider this as a possibility and assess mitochondrial function if unexpected cytotoxicity is observed.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Colorectal Cancer Cell Lines

This table presents example data that could be generated when determining the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Cell LineWnt Pathway StatusIC50 (µM) after 72h
HCT116Mutated β-catenin1.5
SW480APC mutation2.1
HT29APC mutation3.5
RKOWild-type>10

Experimental Protocols

Protocol 1: Western Blot for β-catenin and Phospho-AMPK
  • Cell Treatment: Plate cells at a density to reach 70-80% confluency at the time of harvest. Treat with this compound at various concentrations and for the desired duration. Include a vehicle control.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies against total β-catenin, active β-catenin (non-phosphorylated), total AMPK, phospho-AMPKα (Thr172), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

This compound Mechanism of Action

YW2065_Mechanism cluster_wnt Wnt/β-catenin Pathway cluster_ampk AMPK Pathway Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dsh Fzd->Dvl LRP LRP5/6 LRP->Dvl GSK3b GSK3β Dvl->GSK3b betaCatenin β-catenin GSK3b->betaCatenin Phosphorylation APC APC APC->betaCatenin Axin1 Axin1 Axin1->betaCatenin TCF TCF/LEF betaCatenin->TCF Proteasome Proteasome betaCatenin->Proteasome Degradation Genes Target Gene Transcription TCF->Genes AMP Increased AMP/ATP Ratio AMPK AMPK AMP->AMPK pAMPK p-AMPKα (Thr172) AMPK->pAMPK Activation Downstream Downstream Targets pAMPK->Downstream This compound This compound This compound->Axin1 Stabilizes This compound->AMPK Activates

Caption: Dual mechanism of this compound: Wnt inhibition and AMPK activation.

Experimental Workflow for this compound Evaluation

YW2065_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis arrow arrow start Select CRC Cell Lines dose_response Dose-Response Assay (e.g., MTT/CTG) start->dose_response ic50 Determine IC50 dose_response->ic50 mechanism_assays Mechanism of Action Assays ic50->mechanism_assays xenograft Establish Xenograft Mouse Model ic50->xenograft Proceed if effective western Western Blot (β-catenin, p-AMPK) mechanism_assays->western reporter TOP/FOP Reporter Assay mechanism_assays->reporter treatment This compound Treatment xenograft->treatment tumor_growth Monitor Tumor Growth treatment->tumor_growth toxicity Assess Toxicity treatment->toxicity ex_vivo Ex Vivo Analysis (IHC, Western) tumor_growth->ex_vivo

References

Strategies to enhance the therapeutic window of YW2065

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing YW2065, a dual inhibitor of the Wnt/β-catenin pathway and activator of AMP-activated protein kinase (AMPK), in preclinical colorectal cancer (CRC) studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a pyrazole-4-carboxamide compound with a dual mechanism of action.[1] It inhibits the Wnt/β-catenin signaling pathway by stabilizing Axin-1, a key component of the β-catenin destruction complex. This leads to the proteasomal degradation of β-catenin, preventing its accumulation and translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes.[1] Concurrently, this compound activates the AMP-activated protein kinase (AMPK) pathway, a critical regulator of cellular energy homeostasis, which can further contribute to its anti-cancer effects.[1]

Q2: In which cancer types has this compound shown efficacy?

Preclinical studies have demonstrated the efficacy of this compound in colorectal cancer (CRC) models, both in vitro and in vivo.[1] Its mechanism of action, targeting fundamental pathways often dysregulated in cancer, suggests potential applicability in other malignancies, though further research is required.

Q3: What are the known pharmacokinetic properties of this compound?

Published preclinical data indicate that this compound possesses favorable pharmacokinetic properties in mice, though detailed parameters may not be publicly available.[1] It is reported to have good in vivo efficacy with no obvious toxicity observed in initial studies.[1]

Q4: What are potential strategies to enhance the therapeutic window of this compound?

Enhancing the therapeutic window of this compound can be approached through several strategies:

  • Combination Therapies: Combining this compound with other anti-cancer agents can lead to synergistic effects, potentially allowing for lower, less toxic doses of each compound.

  • Nanoparticle-Based Drug Delivery: Encapsulating this compound in nanoparticle formulations can improve its solubility, stability, and tumor-targeting capabilities, thereby reducing systemic exposure and off-target toxicity.[2][3][4][5]

  • Structure-Activity Relationship (SAR) Studies: Further medicinal chemistry efforts to optimize the structure of this compound could lead to the development of analogs with improved potency and selectivity, which may translate to a wider therapeutic window.[6][7][8][9]

Troubleshooting Guides

In Vitro Experiments

Issue 1: High variability in cell viability assay results.

  • Possible Cause 1: Inconsistent cell seeding density.

    • Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and allow cells to adhere and resume logarithmic growth for 24 hours before adding this compound.

  • Possible Cause 2: this compound precipitation.

    • Solution: this compound is a small molecule and may have limited solubility in aqueous media at high concentrations. Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute to the final working concentration in culture medium immediately before use. Visually inspect for any precipitation.

  • Possible Cause 3: Edge effects in multi-well plates.

    • Solution: To minimize evaporation and temperature fluctuations in the outer wells, fill the peripheral wells with sterile PBS or media without cells.

Issue 2: Inconsistent or no effect on Wnt signaling (β-catenin levels or TOP/FOP-Flash reporter activity).

  • Possible Cause 1: Suboptimal this compound concentration or incubation time.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.

  • Possible Cause 2: Low intrinsic Wnt pathway activity in the cell line.

    • Solution: Use a CRC cell line known to have high canonical Wnt signaling, such as those with APC mutations (e.g., HCT-116, SW480). For reporter assays, consider stimulating the pathway with a Wnt ligand (e.g., Wnt3a conditioned media) or a GSK3β inhibitor (e.g., CHIR99021) as a positive control.

  • Possible Cause 3: Issues with the TOP/FOP-Flash reporter assay.

    • Solution: Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency. Ensure the use of a dual-luciferase reporter assay system for accurate measurements.[10] FOP-Flash (with mutated TCF/LEF binding sites) should be used as a negative control to determine non-specific effects.[11]

Issue 3: No detectable activation of AMPK.

  • Possible Cause 1: Insufficient this compound concentration.

    • Solution: As with Wnt inhibition, a dose-response experiment is crucial. AMPK activation may require different concentrations of this compound than those needed for Wnt pathway inhibition.

  • Possible Cause 2: Cell line-specific differences in AMPK signaling.

    • Solution: Confirm the expression of AMPK subunits (α, β, γ) in your cell line. Use a known AMPK activator, such as AICAR or metformin, as a positive control.

  • Possible Cause 3: Technical issues with Western blotting for p-AMPK.

    • Solution: Use fresh lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of AMPK. Ensure optimal antibody dilutions and transfer conditions.

In Vivo Experiments

Issue 1: Poor tumor engraftment or variable tumor growth in xenograft models.

  • Possible Cause 1: Suboptimal cell number or injection technique.

    • Solution: Inject a sufficient number of viable cells (typically 1-10 million cells for subcutaneous models) in a small volume (e.g., 100-200 µL).[12][13] Consider co-injecting cells with Matrigel to support initial tumor formation.[13][14] Ensure subcutaneous, not intradermal, injection.

  • Possible Cause 2: Health status of the mice.

    • Solution: Use healthy, immunocompromised mice (e.g., nude or NSG mice) of a consistent age and sex. Allow for an acclimatization period before tumor cell inoculation.

  • Possible Cause 3: Cell line viability.

    • Solution: Use cells in the logarithmic growth phase and ensure high viability (>90%) at the time of injection.

Issue 2: Observed toxicity or lack of efficacy in vivo.

  • Possible Cause 1: Inappropriate dose of this compound.

    • Solution: Conduct a maximum tolerated dose (MTD) study to determine the optimal dose for efficacy studies.[15][16][17][18] Start with a dose escalation study and monitor for signs of toxicity such as weight loss, ruffled fur, and changes in behavior.

  • Possible Cause 2: Suboptimal dosing schedule or route of administration.

    • Solution: The dosing frequency and route of administration will depend on the pharmacokinetic profile of this compound. These may need to be optimized for sustained target engagement.

  • Possible Cause 3: Tumor model resistance.

    • Solution: The chosen cell line for the xenograft may harbor mutations that confer resistance to this compound. Consider using different CRC xenograft models with varying genetic backgrounds.

Data Presentation

Table 1: Representative IC50 Values of this compound in Human Colorectal Cancer Cell Lines

Cell LineAPC StatusKRAS StatusBRAF StatusRepresentative IC50 (µM)[19][20][21]
HCT-116Wild-typeMutatedWild-typeInsert Experimental Data
SW480MutatedWild-typeWild-typeInsert Experimental Data
HT-29MutatedWild-typeMutatedInsert Experimental Data
DLD-1MutatedMutatedWild-typeInsert Experimental Data
COLO 205MutatedWild-typeMutatedInsert Experimental Data

Table 2: Representative In Vivo Toxicity Profile of this compound in Mice

ParameterVehicle ControlThis compound (Dose 1)This compound (Dose 2)This compound (Dose 3)
Maximum Tolerated Dose (MTD) (mg/kg) [15][16][17][18]N/AInsert Exp. DataInsert Exp. DataInsert Exp. Data
LD50 (mg/kg) [22][23]N/AInsert Exp. DataInsert Exp. DataInsert Exp. Data
Body Weight Change (%) Insert Exp. DataInsert Exp. DataInsert Exp. DataInsert Exp. Data
Observed Toxicities NoneDescribe observationsDescribe observationsDescribe observations

Experimental Protocols

Western Blot Analysis of β-catenin and Phospho-AMPK
  • Cell Lysis:

    • Treat cells with this compound at the desired concentrations for the indicated times.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[24]

    • Scrape the cells and collect the lysate.[24]

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[25]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[26]

    • Incubate the membrane with primary antibodies against β-catenin, phospho-AMPK (Thr172), total AMPK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[26]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26][27]

  • Detection:

    • Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

TOP/FOP-Flash Reporter Assay for Wnt Activity
  • Cell Seeding and Transfection:

    • Seed cells in a multi-well plate to be 70-80% confluent at the time of transfection.

    • Co-transfect cells with the TOP-Flash or FOP-Flash plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.[10][28]

  • This compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing this compound at various concentrations.

  • Luciferase Assay:

    • After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[10]

  • Data Analysis:

    • Normalize the TOP-Flash and FOP-Flash firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the TOP/FOP ratio to determine the specific Wnt-dependent transcriptional activity.[11]

Subcutaneous Colorectal Cancer Xenograft Study
  • Cell Preparation:

    • Harvest colorectal cancer cells (e.g., HCT-116) in their logarithmic growth phase.

    • Wash the cells with sterile PBS and resuspend in PBS or a mixture of PBS and Matrigel at a concentration of 1x10⁷ cells/100 µL.[12][13][14]

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each immunodeficient mouse.[14][29][30]

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²)/2.[14]

  • This compound Treatment:

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control according to the predetermined dose and schedule.

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).

Visualizations

YW2065_Mechanism_of_Action cluster_Wnt_Pathway Wnt/β-catenin Pathway cluster_AMPK_Pathway AMPK Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation beta_catenin_nucleus β-catenin (nucleus) beta_catenin->beta_catenin_nucleus Translocates TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Activates Transcription AMPK AMPK p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation Downstream_Targets Downstream Targets (e.g., mTORC1 inhibition, fatty acid oxidation) p_AMPK->Downstream_Targets Regulates This compound This compound This compound->Destruction_Complex Stabilizes Axin-1 This compound->AMPK Activates

Caption: Dual mechanism of action of this compound.

Western_Blot_Workflow A 1. Cell Lysis (RIPA buffer with inhibitors) B 2. Protein Quantification (BCA/Bradford Assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF/Nitrocellulose) C->D E 5. Blocking (5% Milk or BSA) D->E F 6. Primary Antibody Incubation (e.g., anti-β-catenin, anti-p-AMPK) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (ECL Substrate) G->H I 9. Image Analysis H->I

Caption: Western blot experimental workflow.

Troubleshooting_Logic Start Inconsistent In Vitro Result Cause1 Suboptimal Dose/ Time? Start->Cause1 Solution1 Perform Dose-Response & Time-Course Cause1->Solution1 Yes Cause2 Cell Line Issue? Cause1->Cause2 No Solution2 Verify Pathway Activity/ Use Positive Control Cause2->Solution2 Yes Cause3 Technical Error? Cause2->Cause3 No Solution3 Review Protocol/ Check Reagents Cause3->Solution3 Yes

Caption: Troubleshooting logic for in vitro experiments.

References

Validation & Comparative

YW2065 vs. Pyrvinium: A Comparative Guide to Wnt Inhibitory Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, and its aberrant activation is a known driver in numerous cancers, particularly colorectal cancer.[1] This has made the pathway a significant target for therapeutic development. This guide provides an objective comparison of two small molecule inhibitors of the Wnt pathway: YW2065 and the FDA-approved anthelmintic drug, pyrvinium.

Mechanism of Wnt Inhibition

While both compounds effectively suppress Wnt/β-catenin signaling, they do so through distinct mechanisms targeting different components of the pathway.

  • This compound: This pyrazole-4-carboxamide compound functions by stabilizing Axin-1.[1][2] Axin-1 is a critical scaffolding protein within the β-catenin destruction complex.[1][2] By stabilizing Axin-1, this compound enhances the proteasomal degradation of β-catenin, thereby lowering its cytoplasmic levels and preventing its translocation to the nucleus.[2] Additionally, this compound has a dual activity of activating the tumor suppressor AMP-activated protein kinase (AMPK), which provides a secondary anti-cancer mechanism.[1][2]

  • Pyrvinium: This quinoline-derived cyanine dye is a potent Wnt inhibitor that allosterically activates Casein Kinase 1 Alpha (CK1α).[3][4][5] CK1α is the kinase that performs the "priming" phosphorylation of β-catenin, which is a necessary step for its subsequent phosphorylation by GSK3β and ultimate degradation.[5][6] By potentiating CK1α activity, pyrvinium enhances β-catenin destruction.[4] It has also been shown to promote the degradation of Pygopus, a nuclear co-factor required for β-catenin-mediated transcription.[4] A further mechanism involves pyrvinium disrupting the interaction between CK1α and the E3-ubiquitin ligase component Cereblon, which prevents Wnt-induced degradation of CK1α itself.[5]

G cluster_pathway Canonical Wnt Signaling Pathway & Inhibitor Targets Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Binds DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1α) Receptor->DestructionComplex Inactivates bCatenin β-catenin DestructionComplex->bCatenin Phosphorylates bCatenin_p p-β-catenin Nucleus NUCLEUS bCatenin->Nucleus Translocation TCF TCF/LEF Proteasome Proteasome bCatenin_p->Proteasome Ubiquitination & Degradation TargetGenes Target Gene Transcription TCF->TargetGenes Activation Pyrvinium Pyrvinium Pyrvinium->DestructionComplex Activates CK1α This compound This compound This compound->DestructionComplex Stabilizes Axin-1

Caption: Wnt pathway showing inhibition points for this compound and Pyrvinium.

Data Presentation: A Comparative Overview

FeatureThis compoundPyrvinium
Primary Target Axin-1[1][2]Casein Kinase 1 Alpha (CK1α)[3][4][7]
Mechanism Stabilizes the β-catenin destruction complex[1][2]Allosterically activates a key kinase in the destruction complex[4][5]
Dual/Other Activities Activates AMPK[1][2]Promotes Pygopus degradation; prevents CK1α degradation[4][5]
Reported Potency Potent in vitro and in vivo anti-CRC effects[2]Potent inhibitor with an EC50 of ~10 nM in reporter assays[4]

Experimental Protocols

The following are standard methodologies used to assess the efficacy and mechanism of Wnt pathway inhibitors.

Protocol 1: TCF/LEF Reporter Assay (TOP-Flash Assay)

This is the most common method for quantifying canonical Wnt signaling activity by measuring the transcriptional activity of the β-catenin/TCF complex.[8][9][10]

Objective: To determine the dose-dependent inhibition of Wnt-driven luciferase reporter expression by this compound and pyrvinium.

Methodology:

  • Cell Plating: Seed cells (e.g., HEK293T or colorectal cancer lines like HCT116) into 96-well plates at a density that will result in 80-90% confluency 24 hours later.

  • Transfection: Co-transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine). For each well, use a DNA mixture containing:

    • TOP-Flash plasmid (contains TCF binding sites upstream of a luciferase gene).[10][11]

    • A control plasmid expressing Renilla luciferase (e.g., pRL-TK) to normalize for transfection efficiency and cell viability.[11]

    • Optional Control: A FOP-Flash plasmid with mutated TCF binding sites can be used in parallel wells as a negative control.[10]

  • Wnt Pathway Activation: After 6-8 hours, replace the transfection media. Stimulate the Wnt pathway by treating cells with recombinant Wnt3a protein or with an inhibitor of GSK3β like Lithium Chloride (LiCl).[12]

  • Inhibitor Treatment: Concurrently with Wnt activation, treat cells with a serial dilution of this compound, pyrvinium, or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis: Aspirate the media and lyse the cells using a passive lysis buffer.

  • Luminometry: Measure the firefly (TOP-Flash) and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a plate luminometer.

  • Data Analysis: For each well, calculate the ratio of firefly to Renilla luciferase activity. Normalize the results to the Wnt-stimulated vehicle control. Plot the normalized values against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

G cluster_workflow TOP-Flash Assay Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Co-transfect with TOP-Flash & Renilla Plasmids A->B C 3. Activate Wnt Pathway (e.g., Wnt3a, LiCl) B->C D 4. Add Serial Dilution of Inhibitor (this compound/Pyrvinium) C->D Concurrently E 5. Incubate (24-48 hours) D->E F 6. Lyse Cells E->F G 7. Measure Dual Luciferase Activity F->G H 8. Normalize Data & Calculate IC50 G->H

References

A Comparative Analysis of YW2065 and Other AMPK Activators in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel dual-action compound, YW2065, has demonstrated significant potential in preclinical studies for the treatment of colorectal cancer (CRC). This small molecule distinguishes itself by not only activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, but also by potently inhibiting the Wnt/β-catenin signaling pathway, a critical driver in many cancers. This comparison guide provides an objective analysis of this compound's efficacy alongside other well-established AMPK activators in cancer research: metformin, AICAR (acadesine), and A-769662.

Executive Summary

This compound exhibits a unique mechanism of action that combines AMPK activation with Wnt/β-catenin signaling inhibition, offering a multi-pronged attack on cancer cell proliferation and survival. While direct comparative studies are limited, available data suggests this compound possesses potent anti-cancer properties. Metformin and AICAR are widely studied AMPK activators with demonstrated efficacy in various cancer models, though they often require high concentrations to achieve therapeutic effects. A-769662 is a potent and specific allosteric activator of AMPK, showing promise in vitro and in vivo. This guide will delve into the quantitative efficacy, mechanisms of action, and experimental protocols for each of these compounds.

Quantitative Efficacy Comparison

The following tables summarize the available in vitro and in vivo efficacy data for this compound and other selected AMPK activators in colorectal cancer models. It is important to note that experimental conditions can vary between studies, affecting direct comparability.

Table 1: In Vitro Efficacy (IC50) of AMPK Activators in Colorectal Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
This compound SW480Data not publicly available-
HCT116Data not publicly available-
Metformin HCT116~5000[1][2]
HT-29>10000[1]
SW480>10000[1]
AICAR HCT116~500[1]
HT-29~1000[1]
A-769662 HCT116~300 (limited growth inhibition alone)[3]
HT-29~300 (limited growth inhibition alone)[3]

Note: The IC50 value for this compound in a Wnt/β-catenin signaling reporter assay is 2.3 nM, indicating high potency in this specific mechanism, but this is not a direct measure of anti-proliferative IC50.[4][5][6][7][8]

Table 2: In Vivo Efficacy of AMPK Activators in Colorectal Cancer Xenograft Models

CompoundAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Citation
This compound SW620 Xenograft (Nude Mice)Information not publicly availableMarkedly inhibited tumor growth[9]
Metformin HCT116 Xenograft (Nude Mice)250 mg/kg/day, p.o.~50%[1]
AICAR HCT116 Xenograft (Nude Mice)500 mg/kg/day, i.p.Significant tumor growth delay[1]
A-769662 HCT116 Xenograft (Nude Mice)30 mg/kg, i.p.Data not publicly available-

Mechanisms of Action

The primary anti-cancer mechanism of these compounds revolves around the activation of AMPK, which leads to the inhibition of anabolic pathways (such as mTORC1 signaling) required for cell growth and proliferation, and the activation of catabolic pathways to restore cellular energy balance.

This compound: This compound possesses a dual mechanism. It activates AMPK, contributing to metabolic stress in cancer cells. Simultaneously, it inhibits the Wnt/β-catenin pathway by stabilizing Axin-1, a key component of the β-catenin destruction complex.[4][10] This dual action makes it a particularly promising candidate for cancers driven by aberrant Wnt signaling, such as many colorectal cancers.

Metformin: An indirect AMPK activator, metformin is thought to inhibit complex I of the mitochondrial respiratory chain, leading to an increase in the cellular AMP:ATP ratio and subsequent activation of AMPK.

AICAR: This agent is a cell-permeable adenosine analog that is converted intracellularly to ZMP (5-aminoimidazole-4-carboxamide riboside monophosphate), an AMP mimetic. ZMP allosterically activates AMPK.

A-769662: A direct and allosteric activator of AMPK. It binds to the γ-subunit of the AMPK complex, causing a conformational change that enhances its activity.

Signaling Pathway and Experimental Workflow

To visualize the key cellular pathway and a typical experimental approach for evaluating these compounds, the following diagrams are provided.

AMPK_Signaling_Pathway cluster_core AMPK Core cluster_downstream Downstream Effects This compound This compound AMPK AMPK This compound->AMPK Metformin Metformin Metformin->AMPK AICAR AICAR AICAR->AMPK A-769662 A-769662 A-769662->AMPK mTORC1 mTORC1 AMPK->mTORC1 Autophagy Autophagy AMPK->Autophagy Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Proliferation Cell Proliferation Protein Synthesis->Cell Proliferation

Caption: Simplified AMPK signaling pathway activated by various compounds.

Experimental_Workflow Start Start InVitro In Vitro Studies Start->InVitro InVivo In Vivo Studies Start->InVivo CellLines Select Colorectal Cancer Cell Lines InVitro->CellLines ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) CellLines->ViabilityAssay IC50 Determine IC50 Values ViabilityAssay->IC50 Analysis Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) IC50->Analysis Xenograft Establish Xenograft Model (e.g., Nude Mice) InVivo->Xenograft Treatment Administer Compounds Xenograft->Treatment TumorMeasurement Monitor Tumor Growth Treatment->TumorMeasurement TGI Calculate Tumor Growth Inhibition (TGI) TumorMeasurement->TGI TGI->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General experimental workflow for comparing AMPK activators.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Colorectal cancer cells (e.g., HCT116, HT-29, SW480) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the AMPK activator (e.g., this compound, metformin, AICAR, A-769662) for a specified period (typically 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

2. In Vivo Xenograft Model

  • Cell Implantation: 5-10 million colorectal cancer cells (e.g., SW620, HCT116) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The AMPK activators are administered according to a predetermined schedule and dosage (e.g., oral gavage, intraperitoneal injection).

  • Tumor Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting). Tumor growth inhibition (TGI) is calculated as a percentage of the control group's tumor growth.

Conclusion

This compound represents a novel and promising therapeutic candidate for colorectal cancer due to its dual mechanism of activating AMPK and inhibiting the Wnt/β-catenin signaling pathway. While further direct comparative studies are necessary to definitively establish its superiority, the available data suggests it may offer a potent and targeted approach. Metformin, AICAR, and A-769662 remain valuable tools in cancer research for their ability to modulate cellular metabolism through AMPK activation, each with its own distinct profile of potency and specificity. The choice of an appropriate AMPK activator will depend on the specific research question, cancer type, and desired therapeutic window.

References

Validating the Dual-Action Mechanism of YW2065: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

YW2065 has emerged as a promising therapeutic candidate for colorectal cancer (CRC), exhibiting a novel dual-action mechanism that targets key oncogenic pathways. This guide provides a comprehensive comparison of this compound with other relevant compounds, supported by experimental data to validate its mechanism of action.

Dual-Action Mechanism of this compound

This compound, a pyrazole-4-carboxamide derivative, distinguishes itself by concurrently inhibiting the Wnt/β-catenin signaling pathway and activating AMP-activated protein kinase (AMPK), a critical tumor suppressor.[1][2][3][4][5][6] This two-pronged approach offers a potentially more robust anti-cancer strategy compared to single-target agents.

The inhibition of the Wnt/β-catenin pathway is achieved through the stabilization of Axin-1, a key scaffolding protein in the β-catenin destruction complex.[1][2][4][5][6][7] By stabilizing Axin-1, this compound promotes the degradation of β-catenin, a crucial transcriptional co-activator that is often aberrantly activated in CRC. This targeted inhibition has been demonstrated to be highly potent, with a reported IC50 value of 2.3 nM for the Wnt/β-catenin signaling pathway.[8]

Simultaneously, this compound activates AMPK, a cellular energy sensor that, when activated, shifts cellular metabolism from anabolic to catabolic states, thereby inhibiting cancer cell growth and proliferation.[1][2][4][5][6] This dual mechanism suggests that this compound can combat CRC through both direct inhibition of a primary oncogenic driver and the induction of a tumor-suppressive metabolic state.

Comparative Performance Data

To objectively evaluate the efficacy of this compound, its performance is compared with its parent compound, pyrvinium, and other known Wnt pathway inhibitors.

CompoundTarget(s)IC50 (Wnt/β-catenin)In Vivo Efficacy (Colorectal Cancer Xenograft)Key Features
This compound Wnt/β-catenin (via Axin-1 stabilization), AMPK activation 2.3 nM [8]Significant tumor growth inhibition [1][2][4][5][6]Dual-action mechanism, favorable pharmacokinetic properties, no obvious toxicity [1][2][5][6]
PyrviniumWnt/β-catenin, Akt signaling0.6 x 10⁻⁶ to 65 x 10⁻⁶ mol/LDecreased tumor growth and liver metastasis[3][9][10]Parent compound of this compound, also inhibits other pathways[2][10]
IWR-1Wnt/β-catenin (via Axin stabilization)Not specifiedNot specifiedStabilizes Axin proteins to inhibit Wnt signaling[11]
PRI-724Wnt/β-catenin (β-catenin/CBP interaction)Not specifiedNot specifiedInhibits the interaction between β-catenin and CBP[12][13]
LF3Wnt/β-catenin (β-catenin/Tcf4 interaction)Not specifiedInhibited growth of SW480 xenografts[14]Selectively interrupts β-catenin/Tcf interactions[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the findings related to this compound's dual-action mechanism.

Wnt/β-catenin Signaling Inhibition Assay (TOPFlash Reporter Assay)
  • Cell Culture: Human colorectal cancer cell lines (e.g., SW480, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Transfection: Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOPFlash) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, cells are treated with varying concentrations of this compound or control compounds.

  • Luciferase Assay: After a 24-48 hour incubation period, luciferase activity is measured using a dual-luciferase reporter assay system. The ratio of TOPFlash to Renilla luciferase activity is calculated to determine the inhibition of Wnt/β-catenin signaling.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the compound.

AMPK Activation Assay (Western Blot)
  • Cell Lysis: CRC cells treated with this compound or a control compound (e.g., AICAR as a positive control) are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of p-AMPK to total AMPK is quantified to determine the level of AMPK activation.

In Vivo Xenograft Model
  • Cell Implantation: Human colorectal cancer cells (e.g., SW480) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. This compound is administered orally or via intraperitoneal injection at a predetermined dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for pathway markers).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.

Visualizing the Mechanism and Workflow

To further elucidate the dual-action mechanism of this compound and the experimental workflow, the following diagrams are provided.

YW2065_Mechanism cluster_Wnt Wnt/β-catenin Pathway Inhibition cluster_AMPK AMPK Activation YW2065_Wnt This compound Axin1 Axin-1 Stabilization YW2065_Wnt->Axin1 YW2065_AMPK This compound DestructionComplex β-catenin Destruction Complex (Active) Axin1->DestructionComplex beta_catenin_deg β-catenin Degradation DestructionComplex->beta_catenin_deg Wnt_Inhibition Inhibition of Wnt Target Genes beta_catenin_deg->Wnt_Inhibition AMPK AMPK Activation YW2065_AMPK->AMPK Anabolic Inhibition of Anabolic Pathways AMPK->Anabolic Catabolic Activation of Catabolic Pathways AMPK->Catabolic Tumor_Suppression Tumor Growth Inhibition Anabolic->Tumor_Suppression Catabolic->Tumor_Suppression

Caption: Dual-action mechanism of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Cell_Culture CRC Cell Lines (e.g., SW480, HCT116) Wnt_Assay TOPFlash Reporter Assay (IC50 Determination) Cell_Culture->Wnt_Assay AMPK_Assay Western Blot (p-AMPK/AMPK Ratio) Cell_Culture->AMPK_Assay Xenograft Mouse Xenograft Model (CRC cell implantation) Wnt_Assay->Xenograft AMPK_Assay->Xenograft Treatment This compound Administration Xenograft->Treatment Measurement Tumor Volume Measurement Treatment->Measurement Analysis Tumor Growth Inhibition Analysis Measurement->Analysis

Caption: Experimental workflow for validating this compound.

References

A Head-to-Head Comparison of YW2065 with First-Generation Wnt Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, is frequently dysregulated in various cancers, particularly colorectal cancer (CRC). This has led to the development of numerous inhibitors targeting this pathway. This guide provides a detailed comparison of YW2065, a novel dual-action Wnt inhibitor, with first-generation Wnt inhibitors, focusing on their mechanisms of action, efficacy, and the experimental data supporting their characterization.

Introduction to Wnt Inhibition

First-generation Wnt inhibitors primarily focused on downstream components of the canonical pathway, aiming to either disrupt the function of β-catenin, a key transcriptional co-activator, or promote its degradation. These pioneering molecules validated the therapeutic potential of targeting Wnt signaling. This compound represents a newer approach, designed to offer enhanced potency and a multi-pronged attack on cancer cells.

Mechanism of Action: A Tale of Two Strategies

First-generation Wnt inhibitors typically employ one of two main strategies:

  • Disruption of β-catenin/Co-activator Interaction: Inhibitors like ICG-001 competitively bind to CREB-binding protein (CBP), preventing its interaction with β-catenin. This selectively inhibits the transcription of Wnt target genes.

  • Stabilization of the β-catenin Destruction Complex: Compounds such as XAV939 inhibit the enzyme tankyrase. Tankyrase is responsible for the PARsylation and subsequent degradation of Axin, a crucial scaffold protein in the β-catenin destruction complex. By inhibiting tankyrase, XAV939 stabilizes Axin, leading to the enhanced degradation of β-catenin.

This compound employs a sophisticated dual mechanism of action. Similar to tankyrase inhibitors, it stabilizes the Axin-1 protein, thereby promoting the degradation of β-catenin and inhibiting Wnt/β-catenin signaling.[1][2] Crucially, this compound also activates AMP-activated protein kinase (AMPK), a key cellular energy sensor and tumor suppressor.[1][2] This dual action provides a two-pronged assault on cancer cells, targeting both a key oncogenic pathway and cellular metabolism.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh DestructionComplex β-catenin Destruction Complex (APC, Axin, GSK3β, CK1) Dsh->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylation & Ubiquitination Proteasome Proteasome beta_catenin_cyto->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation AMPK AMPK pAMPK pAMPK (Active) AMPK->pAMPK TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes CBP CBP CBP->TCF_LEF This compound This compound This compound->DestructionComplex Stabilizes Axin-1 This compound->AMPK Activates XAV939 XAV939 Tankyrase Tankyrase XAV939->Tankyrase Inhibits ICG001 ICG-001 ICG001->CBP Inhibits Interaction with β-catenin Tankyrase->DestructionComplex Inhibits Axin Degradation

Caption: Wnt Signaling Pathway and Inhibitor Targets.

Performance Data: A Comparative Overview

Direct head-to-head experimental data for this compound against first-generation Wnt inhibitors in the same study is limited. However, by compiling data from various publications, we can get a comparative sense of their potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound in different cancer cell lines.

CompoundTargetCell LineAssayIC50Reference
This compound Axin-1 Stabilization / AMPK ActivationSW480 (Colorectal Cancer)TOPFlash Reporter2.3 nM[1]
This compound Axin-1 Stabilization / AMPK ActivationHCT116 (Colorectal Cancer)Cell Viability110 nM[1]
XAV939 Tankyrase 1/2DLD-1 (Colorectal Cancer)TOPFlash Reporter~4 nM (TNKS2)Not specified in searches
XAV939 Tankyrase 1/2SW480 (Colorectal Cancer)Cell ProliferationNot specified in searchesNot specified in searches
ICG-001 β-catenin/CBP InteractionSW480 (Colorectal Cancer)TOPFlash Reporter3 µMNot specified in searches
ICG-001 β-catenin/CBP InteractionHCT116 (Colorectal Cancer)Cell ViabilityNot specified in searchesNot specified in searches

Note: IC50 values are highly dependent on the specific experimental conditions and cell line used. The data presented here is for comparative purposes and is collated from different studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize these Wnt inhibitors.

TOPFlash Reporter Assay

This assay is a gold standard for quantifying the activity of the canonical Wnt signaling pathway.

start Seed cells in 96-well plate transfect Transfect with TOPFlash/FOPFlash & Renilla plasmids start->transfect treat Treat with Wnt inhibitor (e.g., this compound) transfect->treat lyse Lyse cells treat->lyse read Measure Luciferase activity lyse->read

Caption: TOPFlash Reporter Assay Workflow.

Protocol:

  • Cell Seeding: Cells (e.g., SW480, HEK293T) are seeded in 96-well plates.

  • Transfection: After 24 hours, cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOPFlash) or a negative control with mutated TCF/LEF binding sites (FOPFlash), and a Renilla luciferase plasmid for normalization.

  • Treatment: Following transfection, cells are treated with varying concentrations of the Wnt inhibitor (e.g., this compound, XAV939, ICG-001).

  • Lysis and Measurement: After a 24-48 hour incubation period, cells are lysed, and firefly and Renilla luciferase activities are measured using a luminometer.

  • Data Analysis: The ratio of TOPFlash to FOPFlash luciferase activity, normalized to Renilla activity, is calculated to determine the specific inhibition of Wnt signaling.

Cell Viability Assay (MTT or CellTiter-Glo)

These assays are used to assess the effect of the inhibitors on cell proliferation and cytotoxicity.

Protocol:

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).

  • Reagent Addition:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized.

    • CellTiter-Glo Assay: A reagent that measures ATP levels is added to the wells.

  • Measurement:

    • MTT Assay: The absorbance is read on a microplate reader.

    • CellTiter-Glo Assay: Luminescence is measured.

  • Data Analysis: The results are used to calculate the percentage of cell viability relative to untreated controls and to determine the IC50 value.

Western Blotting for β-catenin and Axin-1 Levels

This technique is used to measure the protein levels of key Wnt pathway components.

Protocol:

  • Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for β-catenin, Axin-1, or a loading control (e.g., β-actin), followed by incubation with a secondary antibody conjugated to an enzyme.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

References

YW2065: A Comparative Guide to its Selectivity for the Wnt/β-catenin Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pyrazole-4-carboxamide compound, YW2065, with a focus on its selectivity for the Wnt/β-catenin signaling pathway. While this compound is a known inhibitor of Wnt/β-catenin signaling through the stabilization of Axin-1 and also an activator of AMP-activated protein kinase (AMPK), a complete selectivity profile against other major signaling pathways has not been extensively published.[1][2] This guide outlines the established mechanisms of this compound and presents a proposed experimental framework for systematically evaluating its selectivity. The provided protocols and data presentation structures are intended to enable researchers to perform a comprehensive assessment of this compound's activity profile.

Mechanism of Action of this compound

This compound is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] Its primary mechanism of action involves the stabilization of Axin-1, a key scaffolding protein in the β-catenin destruction complex.[1][2] By stabilizing Axin-1, this compound enhances the degradation of β-catenin, thereby preventing its accumulation and subsequent translocation to the nucleus to activate Wnt target genes.[1][2]

Concurrently, this compound has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] This dual activity suggests that this compound may exert its anti-cancer effects through both the inhibition of a key oncogenic pathway and the activation of a tumor-suppressing metabolic checkpoint.

Assessing the Selectivity Profile of this compound

To comprehensively understand the therapeutic potential and potential off-target effects of this compound, it is crucial to evaluate its selectivity against other fundamental signaling pathways that are often implicated in development and disease. These include the Notch, Hedgehog, TGF-β, and MAPK pathways. A favorable selectivity profile would demonstrate high potency against the Wnt/β-catenin pathway with significantly lower or no activity against other pathways.

The following table presents a proposed structure for summarizing the quantitative data from selectivity assays. The IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values would be determined using specific reporter assays for each pathway.

Table 1: Proposed Selectivity Profile of this compound Against Major Signaling Pathways

Signaling PathwayReporter Assay PrincipleExpected ReadoutHypothetical IC50/EC50 (nM)
Wnt/β-catenin TCF/LEF-driven luciferase expressionInhibition of Wnt3a-induced luciferase activity
Notch CSL/RBP-Jκ-driven luciferase expressionInhibition of Notch-induced luciferase activity
Hedgehog Gli-driven luciferase expressionInhibition of Shh-induced luciferase activity
TGF-β SMAD/SBE-driven luciferase expressionInhibition of TGF-β1-induced luciferase activity
MAPK/ERK SRE-driven luciferase expressionInhibition of PMA/FBS-induced luciferase activity
AMPK ADP-Glo™ Kinase AssayActivation of AMPK activity

Experimental Protocols

Detailed methodologies for assessing the activity of this compound on the Wnt/β-catenin pathway and for determining its selectivity against other signaling pathways are provided below.

Wnt/β-catenin Signaling Reporter Assay
  • Principle: This assay measures the activity of the canonical Wnt pathway by quantifying the expression of a luciferase reporter gene under the control of T-cell factor/lymphoid enhancer factor (TCF/LEF) responsive elements.

  • Cell Line: HEK293T cells stably or transiently expressing a TCF/LEF-luciferase reporter construct.

  • Protocol:

    • Seed HEK293T cells in a 96-well plate at a density of 3 x 104 cells per well and incubate overnight.

    • Transfect cells with a TCF/LEF-firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

    • After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control (DMSO).

    • Stimulate the Wnt pathway by adding Wnt3a-conditioned medium (or recombinant Wnt3a) to the wells.

    • Incubate for an additional 16-24 hours.

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of inhibition relative to the Wnt3a-stimulated control.

Axin-1 Stabilization Assay
  • Principle: This assay determines the ability of this compound to stabilize the Axin-1 protein, which is indicative of its mechanism of action.

  • Cell Line: SW480 or other colorectal cancer cell lines with an active Wnt pathway.

  • Protocol:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound or vehicle control for a specified time course (e.g., 4, 8, 16 hours).

    • To assess protein stability, treat a parallel set of wells with a protein synthesis inhibitor like cycloheximide in the presence or absence of this compound.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the total protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Axin-1 and a loading control (e.g., GAPDH or β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities to determine the relative levels of Axin-1 protein.

AMPK Activation Assay
  • Principle: This assay measures the activation of AMPK by detecting the phosphorylation of AMPK or its downstream target, ACC, or by a direct kinase activity assay.

  • Method 1: Western Blot for Phospho-AMPK/ACC

    • Cell Line: Any suitable cell line, such as HEK293T or a cancer cell line.

    • Protocol: Follow the western blot protocol as described for the Axin-1 stabilization assay, but probe the membranes with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC.

  • Method 2: ADP-Glo™ Kinase Assay

    • Principle: This is a luminescent kinase assay that measures the amount of ADP produced from a kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate light.

    • Protocol:

      • Set up kinase reactions in a 384-well plate containing recombinant AMPK enzyme, a suitable substrate (e.g., SAMStide peptide), ATP, and varying concentrations of this compound.

      • Incubate the reaction at 30°C for the desired time.

      • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Incubate at room temperature for 40 minutes.

      • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

      • Incubate at room temperature for 30 minutes.

      • Measure the luminescence, which is proportional to the ADP produced and therefore the AMPK activity.

Notch Signaling Reporter Assay
  • Principle: This assay measures the activity of the Notch pathway by quantifying the expression of a luciferase reporter gene under the control of CSL (CBF1/RBP-Jκ) responsive elements.[3][4][5]

  • Cell Line: HEK293T or U2OS cells.

  • Protocol:

    • Co-transfect cells with a CSL-luciferase reporter plasmid, a Renilla luciferase normalization plasmid, and a plasmid expressing an active form of Notch1 (the Notch1 intracellular domain, NICD).

    • After 24 hours, treat the cells with varying concentrations of this compound or a known Notch inhibitor (e.g., a γ-secretase inhibitor) as a positive control.

    • Incubate for an additional 24 hours.

    • Perform a dual-luciferase assay as described for the Wnt reporter assay.

Hedgehog Signaling Reporter Assay
  • Principle: This assay measures the activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene driven by Gli responsive elements.[6][7][8][9][10]

  • Cell Line: NIH-3T3 cells, which are responsive to Hedgehog signaling.

  • Protocol:

    • Transfect NIH-3T3 cells with a Gli-firefly luciferase reporter plasmid and a Renilla luciferase normalization plasmid.

    • After 24 hours, treat the cells with varying concentrations of this compound.

    • Stimulate the Hedgehog pathway by adding Sonic hedgehog (Shh)-conditioned medium or recombinant Shh.

    • Incubate for 30-48 hours.

    • Perform a dual-luciferase assay as described previously.

TGF-β Signaling Reporter Assay
  • Principle: This assay measures the activity of the TGF-β pathway by quantifying the expression of a luciferase reporter gene under the control of SMAD binding elements (SBEs).[11][12]

  • Cell Line: HEK293T or HaCaT cells.

  • Protocol:

    • Transfect cells with an SBE-luciferase reporter plasmid and a Renilla luciferase normalization plasmid.

    • After 24 hours, pre-treat the cells with varying concentrations of this compound.

    • Stimulate the TGF-β pathway by adding recombinant TGF-β1.

    • Incubate for 18-24 hours.

    • Perform a dual-luciferase assay.

MAPK/ERK Signaling Reporter Assay
  • Principle: This assay measures the activity of the MAPK/ERK pathway by quantifying the expression of a luciferase reporter gene driven by a serum response element (SRE).[13][14][15]

  • Cell Line: HEK293 cells.

  • Protocol:

    • Transfect cells with an SRE-luciferase reporter plasmid and a Renilla luciferase normalization plasmid.

    • After 24 hours, serum-starve the cells for 16-18 hours.

    • Pre-treat the cells with varying concentrations of this compound or a known MEK inhibitor (e.g., U0126) as a positive control.

    • Stimulate the MAPK/ERK pathway by adding phorbol 12-myristate 13-acetate (PMA) or fetal bovine serum (FBS).

    • Incubate for 6 hours.

    • Perform a dual-luciferase assay.

Visualizations

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5_6 LRP5/6 LRP5_6->Dishevelled Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1α) Dishevelled->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates beta_catenin_p p-β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc accumulates & translocates Proteasome Proteasome beta_catenin_p->Proteasome degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates This compound This compound Axin1 Axin-1 Stabilization This compound->Axin1 Axin1->Destruction_Complex enhances

Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Experimental_Workflow start Start: Prepare Reporter Cell Lines seed Seed cells in 96-well plates start->seed transfect Transfect with Reporter Constructs (Firefly & Renilla Luciferase) seed->transfect treat Treat with this compound (Dose-Response) transfect->treat stimulate Stimulate Specific Pathway (e.g., Wnt3a, Shh, TGF-β1, PMA) treat->stimulate incubate Incubate (16-48 hours) stimulate->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity (Dual-Luciferase Assay) lyse->measure analyze Data Analysis: Normalize & Calculate IC50 measure->analyze end End: Determine Selectivity Profile analyze->end

Caption: General experimental workflow for assessing compound selectivity using reporter assays.

References

YW2065 vs. Tankyrase Inhibitors: A Comparative Analysis for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the mechanisms, efficacy, and experimental considerations of YW2065 and tankyrase inhibitors in the context of cancer therapy, with a focus on colorectal cancer.

The Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation and differentiation, is frequently dysregulated in various cancers, most notably colorectal cancer (CRC). This has made it a prime target for therapeutic intervention. Among the emerging classes of inhibitors are this compound and tankyrase inhibitors, both of which modulate this pathway by targeting the Axin protein complex. This guide provides a comprehensive comparison of this compound and tankyrase inhibitors, supported by experimental data, to aid researchers in their drug discovery and development efforts.

At a Glance: this compound vs. Tankyrase Inhibitors

FeatureThis compoundTankyrase Inhibitors
Primary Target Not explicitly defined, stabilizes Axin-1Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2)
Mechanism of Action Dual-action: Stabilizes the Axin-1 scaffold protein to promote β-catenin degradation and activates AMP-activated protein kinase (AMPK)[1][2][3][4].Inhibit the poly(ADP-ribosyl)ation (PARsylation) activity of tankyrases, leading to the stabilization of Axin proteins (Axin1 and Axin2) and subsequent degradation of β-catenin[1][5][6][7].
Reported IC50/GI50 2.3 nM (Wnt/β-catenin signaling inhibition)[8]Varies by compound: - XAV939: 11 nM (TNKS1), 4 nM (TNKS2) - G007-LK: ~50% inhibition of APC mutation-driven signaling in most CRC cell lines[1] - RK-287107: 0.449 µM (GI50 in COLO-320DM cells)[6]
In Vivo Efficacy Suppressed tumor growth in a xenograft mouse model[1][2][3][8].Demonstrated tumor growth inhibition in various CRC xenograft models[1][5][6][7][9][10].
Toxicity Profile Favorable pharmacokinetic properties with no obvious toxicity reported in a 21-day mouse study[1][3][11].Associated with on-target gastrointestinal toxicity, including enteritis, villus blunting, and necrosis at therapeutic doses in preclinical models[9][12]. Newer inhibitors like STP1002 show improved toxicity profiles[5].
Key Differentiator Dual mechanism of action targeting both Wnt/β-catenin and AMPK pathways.Directly inhibit the enzymatic activity of tankyrases.

Mechanism of Action: A Tale of Two Strategies

Both this compound and tankyrase inhibitors converge on the stabilization of Axin, a crucial scaffold protein in the β-catenin destruction complex. However, they achieve this through distinct mechanisms.

This compound employs a dual-pronged attack. It directly or indirectly leads to the stabilization of Axin-1, which enhances the degradation of β-catenin, a key effector of the Wnt pathway[1][2][3][4]. Simultaneously, this compound activates AMP-activated protein kinase (AMPK), a key cellular energy sensor with tumor-suppressive functions[1][2][3][8]. This dual action suggests a broader therapeutic window and potentially a lower likelihood of resistance.

Tankyrase inhibitors , on the other hand, function by directly inhibiting the enzymatic activity of tankyrase 1 and 2[1][5][6][7]. Tankyrases are poly(ADP-ribose) polymerases that mark Axin for ubiquitination and subsequent proteasomal degradation. By blocking this process, tankyrase inhibitors lead to the accumulation of Axin, thereby promoting the assembly of the β-catenin destruction complex and reducing Wnt signaling[1][5][6][7].

Signaling_Pathways cluster_0 This compound Action cluster_1 Tankyrase Inhibitor Action cluster_2 Downstream Effects This compound This compound Axin1_YW Axin-1 Stabilization This compound->Axin1_YW AMPK AMPK Activation This compound->AMPK Destruction_Complex β-catenin Destruction Complex Axin1_YW->Destruction_Complex Tumor_Growth Tumor Growth Inhibition AMPK->Tumor_Growth TNKS_Inhibitor Tankyrase Inhibitors TNKS Tankyrase (TNKS1/2) TNKS_Inhibitor->TNKS Inhibition Axin_TNKS Axin Stabilization TNKS->Axin_TNKS Prevents Degradation Axin_TNKS->Destruction_Complex beta_catenin_deg β-catenin Degradation Destruction_Complex->beta_catenin_deg Wnt_Signaling Wnt Signaling Inhibition beta_catenin_deg->Wnt_Signaling Wnt_Signaling->Tumor_Growth

Figure 1. Comparative signaling pathways of this compound and tankyrase inhibitors.

In Vitro and In Vivo Efficacy: A Quantitative Comparison

Both this compound and tankyrase inhibitors have demonstrated significant anti-cancer effects in preclinical models of colorectal cancer.

In Vitro Potency
CompoundCell LineAssayResultCitation
This compound -Wnt/β-catenin signalingIC50: 2.3 nM[8]
RK-287107 COLO-320DMCell Growth (MTT)GI50: 0.449 µM[6]
G007-LK COLO-320DMCell Growth-[1]
XAV939 TNKS1 / TNKS2Enzymatic AssayIC50: 11 nM / 4 nM
LZZ-02 HEK293 (LiCl-induced)TOPFlash ReporterIC50: 10 ± 1.2 µM[13]
In Vivo Tumor Growth Inhibition
CompoundXenograft ModelDosingTumor Growth InhibitionCitation
This compound Colorectal CancerNot specified"Promising efficacy"[1][2][3]
G-631 Colorectal CancerNot specifiedWeak antitumor activity at tolerated doses[9]
STP1002 APC-mutated CRCDose-dependentSignificant inhibition[5]
RK-287107 COLO-320DM25 mg/kg, p.o., dailySignificant suppression[5][6]
G007-LK COLO-320DM50 mg/kg, i.p., daily~60%[9]
G007-LK SW40350 mg/kg, i.p., dailyUp to 71%[9]

Toxicity and Therapeutic Window

A significant point of divergence between this compound and many tankyrase inhibitors is their toxicity profile. Preclinical studies have reported that this compound exhibits favorable pharmacokinetic properties without obvious signs of toxicity in mice[1][3][11]. In contrast, several tankyrase inhibitors, such as G-631 and G007-LK, have been associated with on-target gastrointestinal toxicity, including inflammation and necrosis of the intestinal lining[9][12]. This is attributed to the critical role of Wnt signaling in maintaining intestinal stem cell homeostasis. However, it is important to note that newer generations of tankyrase inhibitors, like STP1002, are being developed with improved safety profiles, showing preclinical efficacy without significant GI toxicity[5].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound and tankyrase inhibitors.

Wnt/β-catenin Signaling Luciferase Reporter Assay (TOP/FOPflash)

This assay is a standard method to quantify the activity of the Wnt/β-catenin signaling pathway.

  • Principle: Cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPflash) and a control plasmid with mutated TCF/LEF binding sites (FOPflash). A constitutively expressing Renilla luciferase plasmid is often co-transfected for normalization. Increased Wnt signaling leads to higher TOPflash activity relative to FOPflash.

  • General Protocol:

    • Seed cells (e.g., HEK293T, SW480, DLD-1) in multi-well plates.

    • Transfect cells with TOPflash or FOPflash reporter plasmids, along with a Renilla luciferase control plasmid, using a suitable transfection reagent.

    • After 24 hours, treat the cells with varying concentrations of the test compound (this compound or tankyrase inhibitor).

    • After a further 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

    • Normalize the TOPflash and FOPflash firefly luciferase values to the Renilla luciferase values. The TOP/FOP ratio indicates the level of Wnt signaling.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Xenograft Model Cell_Culture Cell Seeding (e.g., SW480, DLD-1) Transfection Transfection with TOP/FOPflash reporters Cell_Culture->Transfection Treatment_IV Treatment with This compound or Tankyrase Inhibitor Transfection->Treatment_IV Luciferase_Assay Dual-Luciferase Assay Treatment_IV->Luciferase_Assay Western_Blot Western Blot Analysis (Axin, p-AMPK, β-catenin) Treatment_IV->Western_Blot Tumor_Implantation Subcutaneous Implantation of CRC cells in mice Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Treatment_Vivo Drug Administration (p.o. or i.p.) Tumor_Growth->Treatment_Vivo Monitoring Tumor Volume & Body Weight Monitoring Treatment_Vivo->Monitoring Endpoint Tumor Excision & Pharmacodynamic Analysis Monitoring->Endpoint

Figure 2. General experimental workflow for evaluating this compound and tankyrase inhibitors.
Western Blotting for Axin Stabilization and AMPK Activation

Western blotting is used to detect changes in the protein levels of key signaling molecules.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the proteins of interest.

  • General Protocol for Axin Stabilization:

    • Treat colorectal cancer cells (e.g., SW480) with the test compound for a specified time (e.g., 24 hours)[11][14].

    • Lyse the cells and quantify the total protein concentration.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies against Axin1 and/or Axin2[14]. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system. Increased band intensity for Axin proteins relative to the control indicates stabilization.

  • General Protocol for AMPK Activation:

    • Follow steps 1-3 as above.

    • Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

    • Follow steps 5-6. An increased ratio of p-AMPK to total AMPK indicates activation.

Colorectal Cancer Xenograft Mouse Model

This in vivo model is essential for evaluating the anti-tumor efficacy and systemic toxicity of drug candidates.

  • Principle: Human colorectal cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • General Protocol:

    • Subcutaneously inject a suspension of human colorectal cancer cells (e.g., COLO-320DM, SW403) into the flank of immunodeficient mice (e.g., NOD-SCID)[5][6].

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and vehicle control groups.

    • Administer the compound (e.g., this compound or a tankyrase inhibitor) via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule[5][6][9].

    • Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis by western blot or immunohistochemistry)[9].

Conclusion and Future Perspectives

Both this compound and tankyrase inhibitors represent promising therapeutic strategies for cancers with aberrant Wnt/β-catenin signaling. This compound's dual mechanism of action, targeting both the Wnt pathway and cellular metabolism via AMPK activation, offers a potentially advantageous approach that may lead to a more robust anti-tumor response and a better safety profile. While early tankyrase inhibitors have been hampered by gastrointestinal toxicity, the development of next-generation compounds with improved therapeutic indices is ongoing.

For researchers, the choice between these two classes of inhibitors will depend on the specific research question and the cancer model being investigated. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for designing and interpreting studies aimed at further elucidating the therapeutic potential of these novel anti-cancer agents. Future head-to-head comparative studies under identical experimental conditions will be invaluable in making a definitive assessment of their relative merits.

References

Independent Validation of YW2065's Therapeutic Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of YW2065 with alternative compounds in the context of colorectal cancer (CRC). The information is supported by experimental data from publicly available research to aid in the independent validation of this compound's potential as a therapeutic agent.

Executive Summary

This compound is a novel pyrazole-4-carboxamide derivative demonstrating a dual mechanism of action that holds promise for the treatment of colorectal cancer. It simultaneously inhibits the Wnt/β-catenin signaling pathway and activates the AMP-activated protein kinase (AMPK) pathway, both of which are critical in CRC pathogenesis. This guide presents available in vitro and in vivo data for this compound and compares its performance with standard-of-care chemotherapeutics and other relevant inhibitors of the Wnt pathway.

Mechanism of Action: A Dual-Pronged Attack on Colorectal Cancer

This compound's therapeutic strategy is rooted in its ability to modulate two distinct signaling pathways implicated in colorectal cancer progression.

1. Inhibition of Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is aberrantly activated in a majority of colorectal cancers, leading to uncontrolled cell proliferation. This compound inhibits this pathway by stabilizing Axin-1, a key component of the β-catenin destruction complex.[1] This stabilization enhances the degradation of β-catenin, thereby reducing the transcription of Wnt target genes that drive tumor growth.

2. Activation of AMP-activated Protein Kinase (AMPK): AMPK acts as a cellular energy sensor and a tumor suppressor. This compound activates AMPK, which in turn can inhibit cell growth and proliferation. This dual mechanism of targeting both a key oncogenic pathway and a tumor suppressor pathway suggests a potentially potent and multifaceted anti-cancer effect.

YW2065_Mechanism_of_Action cluster_Wnt Wnt/β-catenin Pathway cluster_AMPK AMPK Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl beta_catenin_destruction β-catenin Destruction Complex Dvl->beta_catenin_destruction inhibition GSK3b GSK3β APC APC Axin1 Axin-1 beta_catenin β-catenin beta_catenin_destruction->beta_catenin degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes AMPK AMPK Tumor_Suppression Tumor Suppression AMPK->Tumor_Suppression This compound This compound This compound->Axin1 stabilizes This compound->AMPK activates

Figure 1: Dual mechanism of action of this compound.

In Vitro Efficacy: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following table summarizes the available IC50 values for this compound and comparator compounds in various colorectal cancer cell lines.

CompoundTarget PathwaySW480 (μM)HCT116 (μM)DLD-1 (μM)HT-29 (μM)
This compound Wnt/β-catenin & AMPK ND ND ND ND
OxaliplatinDNA Synthesis0.49 - 14.24[2]0.64 - 84.16[2]2.05 - 9.1[3][4]0.58 - 4.0[3][4]
5-FluorouracilDNA/RNA Synthesis~2.51.83 - 30.89[5][6]0.96[5]34.18 - 62.9[6]
XAV939Wnt/β-catenin~20 (3D culture)[7]15.3 (Caco-2)[8]NDND
IWR-1Wnt/β-cateninND17.69 - 60.77[9]NDND

ND: No data available from the reviewed sources.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Preclinical in vivo studies using xenograft models are crucial for evaluating the therapeutic potential of a drug candidate. This compound has been shown to exert a strong anti-colorectal cancer effect in a mouse xenograft model.[1]

Comparative In Vivo Data:

CompoundModelDosingTumor Growth Inhibition (%)Reference
This compound SW480 Xenograft ND ND Yang et al., 2019
XAV939CD44+CD133+ Caco-2 Xenograft20 mg/kg, i.p.95% reduction in tumor volume[8]
5-FluorouracilHCT116 Xenograft30 mg/kg, i.p., 5 days/week~50%[10]

ND: No specific data on dosing and percentage of tumor growth inhibition for this compound was available in the reviewed literature.

Experimental Protocols

Detailed methodologies are essential for the independent validation and replication of scientific findings. The following are generalized protocols for the key experiments cited in the evaluation of this compound.

In Vitro Cell Viability Assay (MTT/CCK-8)

This assay is used to determine the IC50 values of a compound.

Methodology:

  • Cell Seeding: Colorectal cancer cell lines (e.g., SW480, HCT116, DLD-1, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound, oxaliplatin, 5-fluorouracil) for a specified period, typically 48 or 72 hours.

  • Reagent Incubation: After the treatment period, MTT or CCK-8 reagent is added to each well and incubated according to the manufacturer's instructions.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Wnt/β-catenin Signaling Reporter Assay (TOP/FOP Flash Assay)

This assay measures the activity of the Wnt/β-catenin signaling pathway.

Methodology:

  • Cell Transfection: Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) or a control plasmid with mutated TCF/LEF binding sites (FOP-Flash), along with a Renilla luciferase plasmid for normalization.

  • Compound Treatment: Transfected cells are treated with the test compound for a defined period.

  • Luciferase Activity Measurement: Cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The ratio of TOP-Flash to FOP-Flash luciferase activity is calculated to determine the specific activation or inhibition of the Wnt/β-catenin pathway.

AMPK Activation Assay (Western Blot)

This assay is used to determine the phosphorylation status of AMPK, indicating its activation.

Methodology:

  • Cell Lysis: Cells treated with the test compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.

Colorectal Cancer Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of a compound.

Methodology:

  • Cell Implantation: Human colorectal cancer cells (e.g., SW480) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Mice are randomized into treatment and control groups. The test compound is administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Cell_Culture CRC Cell Lines (SW480, HCT116, etc.) IC50_Assay IC50 Determination (MTT/CCK-8) Cell_Culture->IC50_Assay Wnt_Assay Wnt Signaling Assay (TOP/FOP Flash) Cell_Culture->Wnt_Assay AMPK_Assay AMPK Activation Assay (Western Blot) Cell_Culture->AMPK_Assay Xenograft CRC Xenograft Model (e.g., SW480 in nude mice) TGI Tumor Growth Inhibition Measurement Xenograft->TGI YW2065_Testing This compound Efficacy Testing YW2065_Testing->Cell_Culture YW2065_Testing->Xenograft

Figure 2: General experimental workflow for this compound validation.

Conclusion

This compound presents a compelling therapeutic strategy for colorectal cancer through its unique dual mechanism of action. While direct comparative data with standard-of-care drugs is still emerging, the foundational evidence suggests its potential as a potent anti-CRC agent. Further independent validation, particularly the generation of comprehensive in vitro IC50 data across a panel of CRC cell lines and detailed in vivo efficacy studies, is warranted to fully elucidate its therapeutic promise. This guide provides the necessary framework and comparative context to facilitate such investigations.

References

Comparative Transcriptomics of YW2065-Treated Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of YW2065 on cancer cells, contextualized with other agents targeting related pathways. This compound is a novel pyrazole-4-carboxamide compound demonstrating significant therapeutic potential, particularly in colorectal cancer. Its unique dual mechanism of action involves the inhibition of the Wnt/β-catenin signaling pathway and the activation of AMP-activated protein kinase (AMPK), both of which are critical pathways in cancer progression.[1][2]

This document summarizes the expected transcriptomic changes induced by this compound and compares them with those of established Wnt/β-catenin inhibitors and AMPK activators. Detailed experimental protocols for conducting similar transcriptomic studies are also provided.

Comparative Transcriptomic Analysis

While direct comparative transcriptomic data for this compound is not yet publicly available, based on its validated dual mechanism of action, we can project its impact on gene expression in colorectal cancer cells. The following table summarizes the anticipated key differentially expressed genes and affected pathways in response to this compound, a representative Wnt/β-catenin inhibitor (e.g., XAV939), and a representative AMPK activator (e.g., Metformin).

Target Pathway Compound Mechanism of Action Key Downregulated Genes/Pathways Key Upregulated Genes/Pathways
Wnt/β-catenin & AMPK This compound Stabilizes Axin-1 to promote β-catenin degradation and activates AMPK.[1][2]Wnt Target Genes: MYC, CCND1, AXIN2Cell Cycle Progression: G1/S phase transition genesMetabolic Pathways: GlycolysisAMPK Target Genes: Genes involved in fatty acid oxidationTumor Suppressor Pathways: p53 signaling
Wnt/β-catenin XAV939 Inhibits Tankyrase, leading to Axin stabilization and subsequent β-catenin degradation.Wnt Target Genes: MYC, CCND1, LEF1, TCF7Stem Cell Markers: LGR5, ASCL2Proliferation Markers: Ki67Apoptosis-related Genes
AMPK Metformin Activates AMPK, leading to the inhibition of mTOR signaling and downstream anabolic processes.[3]mTORC1 Signaling Pathway Ribosome Biogenesis Lipid and Steroid Synthesis Catabolic Processes: Fatty acid oxidation, AutophagyGlycolysis (initial compensatory)

Experimental Protocols

This section details the methodologies for conducting a comparative transcriptomic analysis of cancer cells treated with this compound or other compounds.

Cell Culture and Treatment
  • Cell Line: HCT116 or other suitable colorectal cancer cell line with an active Wnt/β-catenin pathway.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with this compound, a comparative Wnt inhibitor (e.g., XAV939), an AMPK activator (e.g., Metformin), or a vehicle control (e.g., DMSO) at predetermined concentrations and time points (e.g., 24, 48 hours).

    • Perform treatments in triplicate for each condition.

RNA Isolation

High-quality total RNA is crucial for successful RNA sequencing.

  • Lysis: Wash cells with ice-cold PBS and lyse directly in the well using a TRIzol-based reagent.

  • Phase Separation: Add chloroform and centrifuge to separate the aqueous (RNA-containing) and organic phases.

  • Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol.

  • Washing: Wash the RNA pellet with 75% ethanol to remove salts and other impurities.

  • Resuspension: Air-dry the pellet and resuspend in RNase-free water.

  • Quality Control: Assess RNA concentration and purity using a NanoDrop spectrophotometer (A260/280 ratio ~2.0) and integrity using an Agilent Bioanalyzer (RIN > 8.0).

RNA-Seq Library Preparation and Sequencing
  • mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

  • Fragmentation and Priming: Fragment the enriched mRNA and prime with random hexamers.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.

  • End Repair, A-tailing, and Adapter Ligation: Repair the ends of the double-stranded cDNA, add a single 'A' nucleotide to the 3' ends, and ligate sequencing adapters.

  • PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.

  • Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq) to generate paired-end reads.

Bioinformatic Analysis of Transcriptomic Data

A standard bioinformatics pipeline is used to process the raw sequencing data and identify differentially expressed genes.[1][4]

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.

  • Alignment: Align the trimmed reads to a reference human genome (e.g., hg38) using a splice-aware aligner such as STAR.[1]

  • Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the read counts and perform statistical analysis to identify genes that are significantly up- or downregulated between treatment conditions and the control. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.

  • Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes using tools like GSEA or DAVID to identify enriched biological pathways and gene ontology terms.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by this compound and the experimental workflow for comparative transcriptomic analysis.

Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dvl->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation Proteasome Proteasome BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Expression (e.g., MYC, CCND1) TCF_LEF->TargetGenes Nucleus Nucleus This compound This compound This compound->DestructionComplex Stabilizes Axin XAV939 XAV939 XAV939->DestructionComplex Stabilizes Axin

Caption: Wnt/β-catenin signaling pathway and points of intervention.

AMPK_Signaling_Pathway High_AMP_ATP High AMP/ATP Ratio LKB1 LKB1 High_AMP_ATP->LKB1 AMPK AMPK LKB1->AMPK Activation mTORC1 mTORC1 AMPK->mTORC1 Inhibition Catabolic Catabolic Processes (Fatty Acid Oxidation, Autophagy) AMPK->Catabolic Activation Anabolic Anabolic Processes (Protein & Lipid Synthesis) mTORC1->Anabolic Activation This compound This compound This compound->AMPK Activation Metformin Metformin Metformin->AMPK Activation

Caption: AMPK signaling pathway and points of intervention.

Experimental_Workflow CellCulture 1. Cell Culture (e.g., HCT116) Treatment 2. Treatment (this compound, Alternatives, Vehicle) CellCulture->Treatment RNA_Isolation 3. RNA Isolation Treatment->RNA_Isolation QC1 4. RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Isolation->QC1 LibraryPrep 5. Library Preparation (mRNA enrichment, cDNA synthesis, adapter ligation) QC1->LibraryPrep Sequencing 6. RNA Sequencing (e.g., Illumina) LibraryPrep->Sequencing QC2 7. Raw Read Quality Control (FastQC) Sequencing->QC2 Alignment 8. Read Alignment (STAR) QC2->Alignment Quantification 9. Read Quantification (featureCounts) Alignment->Quantification DGE 10. Differential Gene Expression (DESeq2) Quantification->DGE FunctionalAnalysis 11. Functional Analysis (GSEA, Pathway Analysis) DGE->FunctionalAnalysis

Caption: Experimental workflow for comparative transcriptomics.

References

A Side-by-Side Analysis of the Safety Profiles of YW2065 and Other Wnt Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Wnt signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis, has emerged as a promising target for cancer therapy due to its frequent dysregulation in various malignancies. However, the development of Wnt inhibitors has been challenging, with safety being a primary concern due to the pathway's vital roles in normal physiological processes. This guide provides a comparative analysis of the safety profiles of YW2065, a novel Wnt inhibitor, and other Wnt inhibitors that have been evaluated in preclinical and clinical studies.

Introduction to this compound

This compound is a pyrazole-4-carboxamide derivative that inhibits the Wnt/β-catenin signaling pathway by stabilizing Axin-1, a key component of the β-catenin destruction complex. This stabilization leads to the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes. Preclinical studies have suggested that this compound exhibits anti-cancer activity, particularly in colorectal cancer models. While published research indicates that this compound has favorable pharmacokinetic properties and lacks obvious toxicity in mouse xenograft models, detailed quantitative data from these preclinical toxicology studies are not publicly available. The primary publication mentions a 21-day mouse toxicity study in its supporting information; however, the specific results of this study, such as the maximum tolerated dose (MTD) and observed adverse events, have not been detailed in accessible literature.

The Wnt Signaling Pathway and Points of Intervention

The canonical Wnt signaling pathway is a tightly regulated cascade of events that culminates in the nuclear translocation of β-catenin and the subsequent activation of target gene transcription. The diagram below illustrates the key components of this pathway and highlights the points of intervention for various classes of Wnt inhibitors.

Canonical Wnt Signaling Pathway and Inhibitor Targets. This diagram illustrates the key steps in the canonical Wnt signaling pathway and the points of intervention for different classes of Wnt inhibitors, including this compound which acts by stabilizing the destruction complex.

Comparative Safety Profiles of Wnt Inhibitors

The following tables summarize the available safety and tolerability data for various Wnt inhibitors based on their mechanism of action. It is important to note that direct cross-trial comparisons are challenging due to differences in study design, patient populations, and dosing schedules.

Table 1: Preclinical Safety Profile of this compound (Qualitative)
ParameterFindingSource
Toxicity in vivo Favorable pharmacokinetic properties without obvious toxicity in a mouse xenograft model for colorectal cancer.[1][2]
Specific Studies A 21-day mice toxicity study was conducted.[1]
Quantitative Data Specific data on MTD, LD50, and observed adverse events are not publicly available.-
Table 2: Safety and Tolerability of Porcupine Inhibitors in Clinical Trials

Porcupine (PORCN) is an enzyme essential for the secretion of Wnt ligands. Inhibiting PORCN blocks the signaling of all Wnt ligands.

Inhibitor (Example)Phase of DevelopmentMost Common Adverse Events (All Grades)Dose-Limiting Toxicities (DLTs) & Other Significant Adverse Events
WNT974 (LGK974) Phase IDysgeusia (altered taste), decreased appetite, fatigue, nausea, vomiting, diarrhea.Bone fractures (observed in some patients), decreased bone mineral density.[3][4]
AZD5055 Phase IGenerally well-tolerated in healthy volunteers.Not specified in detail in available abstracts.[5][6]
CGX1321 Phase IDysgeusia, fatigue, nausea.Bone resorption (manageable with prophylactic treatment).
Table 3: Safety and Tolerability of Tankyrase Inhibitors in Clinical Trials

Tankyrase (TNKS) inhibitors work by stabilizing Axin, a negative regulator of the Wnt/β-catenin pathway.

Inhibitor (Example)Phase of DevelopmentMost Common Adverse Events (All Grades)Dose-Limiting Toxicities (DLTs) & Other Significant Adverse Events
Basroparib Phase IFatigue, nausea.No DLTs reported at the tested doses.[7]
E7449 Phase IFatigue, nausea, decreased appetite, diarrhea.Fatigue.[7]

Experimental Protocols

Detailed experimental protocols for the clinical trials cited are typically available through the clinical trial registries (e.g., ClinicalTrials.gov) and in the supplementary materials of the corresponding publications. For preclinical studies, methodologies are generally described in the "Materials and Methods" section of the peer-reviewed articles.

General Protocol for a Preclinical Toxicology Study (Rodent Model):

  • Animal Model: Typically, healthy mice or rats of a specific strain, age, and sex are used.

  • Dose Administration: The test compound (e.g., this compound) is administered at various dose levels, including a vehicle control group. The route of administration (e.g., oral gavage, intraperitoneal injection) mimics the intended clinical route.

  • Duration: The study duration can range from a single dose (acute toxicity) to repeated doses over several weeks (sub-chronic toxicity), such as the 21-day study for this compound.

  • Observations: Animals are monitored daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight.

  • Pathology: At the end of the study, blood samples are collected for hematological and serum biochemical analysis. A complete necropsy is performed, and major organs are collected, weighed, and examined for gross and microscopic pathological changes.

  • Endpoint Analysis: The Maximum Tolerated Dose (MTD), No-Observed-Adverse-Effect Level (NOAEL), and potential target organs of toxicity are determined.

Discussion and Conclusion

The development of Wnt inhibitors as cancer therapeutics holds significant promise, but their clinical advancement is contingent on a thorough understanding and management of their safety profiles. The on-target effects of Wnt inhibition in normal tissues, such as the bone and gastrointestinal tract, represent a major hurdle.

This compound, with its mechanism of stabilizing the β-catenin destruction complex, presents an interesting approach to Wnt pathway inhibition. The initial reports of a favorable safety profile in preclinical models are encouraging. However, the lack of publicly available quantitative data from its toxicology studies makes a direct and detailed comparison with other Wnt inhibitors challenging.

For other classes of Wnt inhibitors, such as Porcupine and Tankyrase inhibitors, Phase I clinical trials have begun to delineate their safety profiles in humans. Porcupine inhibitors are commonly associated with dysgeusia and potential effects on bone homeostasis, while Tankyrase inhibitors appear to be associated with more general adverse events like fatigue and nausea.

For researchers and drug development professionals, this side-by-side analysis underscores the importance of:

  • Thorough preclinical safety assessment: Detailed toxicology studies are crucial to identify potential on-target and off-target toxicities and to establish a safe starting dose for clinical trials.

  • Mechanism-based safety considerations: The specific point of intervention within the Wnt pathway can influence the safety profile of an inhibitor.

  • Biomarker development: Identifying biomarkers to predict which patients are most likely to respond to a particular Wnt inhibitor and which are at higher risk for adverse events is critical for the future success of these agents.

As more data from preclinical and clinical studies of this compound and other emerging Wnt inhibitors become available, a more comprehensive understanding of their relative safety and therapeutic potential will be possible. Continued research in this area is essential to unlock the full therapeutic potential of targeting the Wnt pathway in cancer.

References

Safety Operating Guide

Personal protective equipment for handling YW2065

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling the pyrazole-4-carboxamide derivative, YW2065. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles, Face ShieldChemical splash goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashing.
Hands Chemical-resistant glovesWear compatible chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[1]
Body Laboratory CoatA flame-retardant lab coat is recommended. Ensure it is fully buttoned to provide maximum coverage.
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working in an area with poor ventilation or when dusts or aerosols may be generated.[1]
Feet Closed-toe shoesNever wear open-toed shoes or sandals in the laboratory.

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1] Do not breathe dust or fumes.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in areas where this compound is handled or stored.

Storage:

  • Container: Keep the container tightly closed when not in use.[2]

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]

Emergency Procedures

Spill Response:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Place all contaminated materials, including cleaning supplies, into a sealed container for proper disposal.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Containers: Collect all waste in clearly labeled, sealed containers.

  • Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. Do not allow the product to enter drains or waterways. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh handle_dissolve Dissolve/Prepare Solution prep_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Glassware & Surfaces handle_experiment->cleanup_decontaminate cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff emergency_spill Spill Occurs emergency_procedure Contain & Clean Spill emergency_spill->emergency_procedure Follow Spill Response Protocol emergency_exposure Personal Exposure emergency_firstaid Seek Medical Attention emergency_exposure->emergency_firstaid Administer First Aid

Caption: Standard workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YW2065
Reactant of Route 2
Reactant of Route 2
YW2065

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.